Product packaging for 4-nitrobutanoyl Chloride(Cat. No.:CAS No. 75938-95-3)

4-nitrobutanoyl Chloride

Cat. No.: B14446786
CAS No.: 75938-95-3
M. Wt: 151.55 g/mol
InChI Key: PBGKSVMZQVGCID-UHFFFAOYSA-N
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Description

4-Nitrobutanoyl Chloride is a specialized biochemical reagent designed for advanced research applications. This compound serves as a critical precursor and reference standard in metabolic studies, particularly for investigating the function of enzymes such as glutaryl-CoA dehydrogenase in the mitochondrial fatty acid oxidation pathway . As a reactive acyl chloride, it is a valuable building block in organic synthesis for the preparation of more complex molecules, including various esters and amides. The nitro group on the four-carbon chain provides a distinct spectroscopic handle and influences the compound's electronic properties, making it useful for probing reaction mechanisms and enzyme active sites . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for researchers to consult the safety data sheet (SDS) and handle this material with appropriate precautions, as it is likely moisture-sensitive and may be corrosive or a lachrymator, similar to other acyl chlorides .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6ClNO3 B14446786 4-nitrobutanoyl Chloride CAS No. 75938-95-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75938-95-3

Molecular Formula

C4H6ClNO3

Molecular Weight

151.55 g/mol

IUPAC Name

4-nitrobutanoyl chloride

InChI

InChI=1S/C4H6ClNO3/c5-4(7)2-1-3-6(8)9/h1-3H2

InChI Key

PBGKSVMZQVGCID-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)Cl)C[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

4-nitrobutanoyl chloride IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "4-nitrobutanoyl chloride" did not yield a well-documented compound. The information presented herein pertains to the closely related and commonly referenced compound, 4-nitrobenzoyl chloride . It is presumed that "this compound" may have been a misnomer.

This technical guide provides a comprehensive overview of 4-nitrobenzoyl chloride, including its IUPAC nomenclature, chemical structure, physicochemical properties, and a representative experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-nitrobenzoyl chloride .[1]

The structure of 4-nitrobenzoyl chloride consists of a benzene (B151609) ring substituted with a nitro group at the para-position (position 4) and a benzoyl chloride functional group.

Chemical Structure:

Caption: Chemical structure of 4-nitrobenzoyl chloride.

Physicochemical Properties

A summary of the key physicochemical properties of 4-nitrobenzoyl chloride is presented in the table below.

PropertyValue
Molecular Formula C7H4ClNO3[1][2][3]
Molecular Weight 185.56 g/mol [1][2][3]
Appearance Light yellow flaky crystals
Melting Point 71-74 °C[4]
Boiling Point 202-205 °C at 105 mm Hg[4]
Density 1.53 g/cm³[4]
Solubility Soluble in tetrahydrofuran, dichloromethane, chloroform, and pyridine. Decomposes in water.[4][5]
CAS Number 122-04-3[2]

Synthesis of 4-Nitrobenzoyl Chloride

A common method for the synthesis of 4-nitrobenzoyl chloride is the reaction of 4-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

synthesis 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic_Acid->4-Nitrobenzoyl_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->4-Nitrobenzoyl_Chloride Byproducts SO₂ + HCl 4-Nitrobenzoyl_Chloride->Byproducts generates

Caption: Synthesis of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid.

Experimental Protocol: Synthesis of 4-Nitrobenzoyl Chloride

The following is a representative experimental protocol for the synthesis of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid and thionyl chloride.

Materials:

  • 4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343)

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Gas trap (for HCl and SO₂ fumes)

Procedure:

  • In a dry round-bottom flask, suspend 4-nitrobenzoic acid in anhydrous toluene.

  • Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring.

  • Fit the flask with a reflux condenser and a gas trap.

  • Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 4-nitrobenzoyl chloride can be purified by recrystallization from a suitable solvent, such as hexane (B92381) or carbon tetrachloride.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Applications

4-Nitrobenzoyl chloride is a versatile reagent in organic synthesis. It is commonly used as an intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals.[6] For instance, it is a precursor for the synthesis of procaine (B135) hydrochloride, a local anesthetic, and folic acid.[6] It also serves as a reagent for the derivatization of alcohols and phenols for analytical purposes.[6]

References

An In-depth Technical Guide to 4-Nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Initial searches for "4-nitrobutanoyl chloride" yielded limited technical information and a CAS number of 75938-95-3. Due to the scarcity of available data, this guide focuses on the well-documented and structurally related compound, 4-nitrobenzoyl chloride (CAS: 122-04-3) , which is likely the intended subject of interest for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 4-nitrobenzoyl chloride, a versatile reagent in organic synthesis with significant applications in the pharmaceutical and materials science industries.[1][2][3] Its utility stems from the presence of two key functional groups: a reactive acyl chloride and an electron-withdrawing nitro group, which enhances the electrophilicity of the carbonyl carbon.[4]

Physicochemical and Spectroscopic Data

Quantitative data for 4-nitrobenzoyl chloride is summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 122-04-3[2]
Molecular Formula C₇H₄ClNO₃[2]
Molecular Weight 185.56 g/mol
Appearance Yellow crystalline powder/flakes/solid[2]
Melting Point 71-74 °C
Boiling Point 202-205 °C at 105 mmHg
Solubility Soluble in tetrahydrofuran, dichloromethane, chloroform, and pyridine. Decomposes in water.[2][5]
Stability Stable, but moisture sensitive. Combustible.

Table 2: Spectroscopic Data

Spectrum TypeKey Data PointsSource
¹H NMR (300 MHz, Acetone) δ 8.36 (d), δ 8.42 (d)
¹³C NMR Data not readily available in search results
Mass Spectrum (EI) Major peaks at m/z 185, 155, 139, 109, 91, 76, 65, 50
Infrared (IR) Conforms to structure, specific peaks not detailed in search results[6]

Key Applications in Research and Development

4-Nitrobenzoyl chloride is a crucial intermediate in the synthesis of a variety of organic molecules.[1] Its applications span several key areas:

  • Pharmaceutical Synthesis: It serves as a building block for active pharmaceutical ingredients (APIs), most notably in the synthesis of local anesthetics like procaine (B135).[7][8] It is also used in the preparation of various derivatives with potential antimicrobial and anticancer activities.[9][10][11]

  • Derivatization Reagent: In analytical chemistry, it is employed as a derivatization reagent for HPLC analysis of alcohols and amines, enhancing their detection.[12]

  • Polymer and Materials Science: The reactivity of 4-nitrobenzoyl chloride makes it a valuable monomer or modifying agent in the synthesis of specialty polymers.[1]

Experimental Protocols

Detailed methodologies for key experiments involving 4-nitrobenzoyl chloride are provided below.

Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid

This protocol describes the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using phosphorus pentachloride.

Materials:

  • 4-nitrobenzoic acid (20 g)

  • Phosphorus pentachloride (25 g)

  • Carbon tetrachloride (for crystallization, optional)

Procedure:

  • In a 250-mL flask equipped with a reflux condenser, mix 20 g of 4-nitrobenzoic acid and 25 g of phosphorus pentachloride. This should be performed in a fume hood.

  • Heat the flask on a water bath, with occasional shaking, until the evolution of hydrogen chloride gas nearly ceases and the mixture becomes a clear, homogeneous liquid.

  • Transfer the reaction product to a distillation flask and distill up to 220 °C to remove the phosphorus oxychloride byproduct.

  • The resulting residue of 4-nitrobenzoyl chloride can be further purified by crystallization from carbon tetrachloride or by distillation under reduced pressure (boiling point 155 °C at 20 mmHg).[13]

Expected Yield: Approximately 90%.[13]

Synthesis of Procaine using 4-Nitrobenzoyl Chloride

This multi-step synthesis illustrates the use of 4-nitrobenzoyl chloride in the preparation of the local anesthetic procaine.[7]

Step 1: Esterification of Diethylethanolamine with 4-Nitrobenzoyl Chloride

  • Materials:

    • Diethylethanolamine (117 g)

    • 4-Nitrobenzoyl chloride (185.4 g)

  • Procedure:

    • Mix 117 g of diethylethanolamine with 185.4 g of 4-nitrobenzoyl chloride.

    • The reaction occurs spontaneously. Heat the mixture at 120 °C for 2 hours to ensure completion.

    • The solid product is para-nitrobenzoyl diethylethanolamine hydrochloride.[7]

Step 2: Reduction of the Nitro Group

  • Materials:

    • para-Nitrobenzoyl diethylethanolamine hydrochloride (from Step 1)

    • Diluted hydrochloric acid (800 ml)

    • Granulated tin (240 g)

    • Hydrogen sulfide (B99878)

    • Sodium carbonate

    • Dilute alcohol (for recrystallization)

  • Procedure:

    • Dissolve the product from Step 1 in 800 ml of diluted hydrochloric acid.

    • Gradually add 240 g of granulated tin, maintaining the temperature at 35-40 °C.

    • After the reduction is complete, saturate the solution with hydrogen sulfide to precipitate and remove the tin.

    • Make the solution alkaline with sodium carbonate. The procaine base will separate as an oil that crystallizes upon standing.

    • Recrystallize the crude product from dilute alcohol.[7]

Step 3: Formation of Procaine Hydrochloride

  • Materials:

    • Recrystallized procaine base (from Step 2)

    • Hydrochloric acid

    • Alcohol (for crystallization)

  • Procedure:

    • Neutralize the purified procaine base with one equivalent of hydrochloric acid.

    • Evaporate the solution and crystallize the resulting procaine hydrochloride from alcohol. The final product should be needles with a melting point of 156 °C.[7]

Visualizations

The following diagrams, generated using Graphviz, illustrate key synthesis and mechanistic pathways related to 4-nitrobenzoyl chloride.

Synthesis_of_4_Nitrobenzoyl_Chloride 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid Reaction Reaction 4-Nitrobenzoic Acid->Reaction PCl5 PCl5 PCl5->Reaction 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride Reaction->4-Nitrobenzoyl Chloride POCl3 + HCl POCl3 + HCl Reaction->POCl3 + HCl

Synthesis of 4-Nitrobenzoyl Chloride.

Synthesis_of_Procaine cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride Esterification Esterification 4-Nitrobenzoyl Chloride->Esterification Diethylethanolamine Diethylethanolamine Diethylethanolamine->Esterification p-Nitrobenzoyl diethylethanolamine HCl p-Nitrobenzoyl diethylethanolamine HCl Esterification->p-Nitrobenzoyl diethylethanolamine HCl Reduction Reduction p-Nitrobenzoyl diethylethanolamine HCl->Reduction Procaine Base Procaine Base Reduction->Procaine Base Salt_Formation Salt_Formation Procaine Base->Salt_Formation Sn / HCl Sn / HCl Sn / HCl->Reduction Procaine HCl Procaine HCl Salt_Formation->Procaine HCl HCl_acid HCl HCl_acid->Salt_Formation

Synthetic pathway for Procaine.

MoA_Local_Anesthetics Procaine Procaine Voltage_gated_Na_Channel Voltage-gated Sodium Channel Procaine->Voltage_gated_Na_Channel Binds to Blockage Blockage of Na+ Influx Voltage_gated_Na_Channel->Blockage Depolarization Inhibition of Nerve Depolarization Blockage->Depolarization Action_Potential Prevention of Action Potential Propagation Depolarization->Action_Potential Anesthesia Local Anesthesia Action_Potential->Anesthesia

Mechanism of action for local anesthetics like Procaine.

References

Technical Guidance on 4-Nitrobutanoyl Chloride: A Case of Mistaken Identity in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the physical and chemical properties, experimental protocols, and applications of 4-nitrobutanoyl chloride has revealed a significant lack of available data in publicly accessible scientific literature and chemical databases. The search consistently redirected to a similarly named but structurally distinct compound: 4-nitrobenzoyl chloride. This suggests that this compound is either a rare, non-commercially available compound or that information pertaining to it is not widely disseminated.

This in-depth technical guide will therefore focus on the extensively documented properties and protocols of 4-nitrobenzoyl chloride , a crucial intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science. It is presented here as a potential point of clarification or an alternative for researchers and drug development professionals who may have encountered ambiguity in compound nomenclature.

Core Physical and Chemical Properties of 4-Nitrobenzoyl Chloride

4-Nitrobenzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride backbone with a nitro group substitution at the para (4) position of the benzene (B151609) ring.[1] This compound typically appears as a yellow to orange crystalline solid with a pungent odor.[2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 4-nitrobenzoyl chloride, compiled from various sources.

PropertyValueReferences
Molecular Formula C₇H₄ClNO₃[1][4]
Molecular Weight 185.56 g/mol [4][5][6]
CAS Number 122-04-3[1][4][6]
Appearance Yellow crystalline powder/flakes/solid[2][3][7]
Melting Point 71-74 °C[3][5]
Boiling Point 202-205 °C at 105 mmHg[3][5]
Density 1.4260 g/cm³[2]
Solubility Soluble in organic solvents like chloroform, ethyl acetate, and acetone.[2] Decomposes in water.[2][8][2][8]
Flash Point 102 °C (closed cup)[5]

Reactivity and Chemical Behavior

The chemical behavior of 4-nitrobenzoyl chloride is dominated by the electrophilic acyl chloride group and the electron-withdrawing nitro group.

  • High Reactivity: The presence of the nitro group enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles. This makes it an excellent acylating agent for forming amides and esters.[2]

  • Moisture Sensitivity: 4-Nitrobenzoyl chloride is sensitive to moisture and will hydrolyze in the presence of water to form 4-nitrobenzoic acid and hydrochloric acid.[2][8] It is unstable in moist surroundings and should be stored in a tightly-closed container.[8]

  • Incompatibilities: It is incompatible with bases (including amines), strong oxidizing agents, and alcohols.[3][8] It may also react with reducing agents.[8] A vigorous or explosive reaction can occur if mixed with diisopropyl ether or other ethers in the presence of trace metal salts.[3][8]

Experimental Protocols

Synthesis of 4-Nitrobenzoyl Chloride

A common laboratory-scale synthesis involves the reaction of 4-nitrobenzoic acid with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride.

Protocol 1: Using Phosphorus Pentachloride

This protocol is adapted from established organic synthesis procedures.[9][10]

Materials:

  • 4-nitrobenzoic acid

  • Phosphorus pentachloride

  • Carbon tetrachloride (for recrystallization)

Procedure:

  • In a fume hood, mix 20 g of 4-nitrobenzoic acid and 25 g of phosphorus pentachloride in a 250-ml flask equipped with a reflux air condenser.[9]

  • Heat the flask on a water bath with occasional shaking.[9][10] The reaction will commence with the evolution of hydrogen chloride gas.[10]

  • Continue heating until the evolution of hydrogen chloride nearly ceases and a clear, homogeneous liquid is obtained.[9][10]

  • Transfer the reaction product to a distillation flask and distill up to 220 °C to remove the phosphorus oxychloride byproduct.[9]

  • The resulting crude 4-nitrobenzoyl chloride can be purified by crystallization from carbon tetrachloride or by vacuum distillation (boiling point 155°C at 20 mmHg).[9]

Protocol 2: Using Thionyl Chloride

This alternative method avoids the use of solid phosphorus pentachloride.[11]

Materials:

  • m-Nitrobenzoic acid (this example uses the meta-isomer, but the principle applies to the para-isomer)

  • Thionyl chloride

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser and a gas-absorption trap, place 200 g of m-nitrobenzoic acid and 500 g of thionyl chloride.[11]

  • Heat the mixture on a steam bath for 3 hours.[11]

  • After the reaction is complete, arrange the condenser for downward distillation and remove the excess thionyl chloride at the temperature of the steam bath.[11]

  • Transfer the residue to a Claisen flask and purify by distillation under reduced pressure.[11]

Analytical Methods

The purity and identity of 4-nitrobenzoyl chloride can be assessed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used for the quantification and purity assessment of 4-(methylamino)-3-nitrobenzoyl chloride, a related compound, and similar principles would apply.[12] The analysis is typically performed using a C18 column with a suitable mobile phase, and detection is carried out using a UV detector.[12]

  • Spectroscopy:

    • FT-IR Spectroscopy: The structure of 4-nitrobenzoyl chloride can be confirmed by FT-IR spectroscopy, which will show characteristic peaks for the carbonyl group of the acyl chloride and the nitro group.[1]

    • NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are valuable tools for structural elucidation.[13]

Applications in Research and Drug Development

4-Nitrobenzoyl chloride is a versatile reagent with numerous applications in organic synthesis and the pharmaceutical industry.

  • Intermediate in Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs).[14] For instance, it is used in the preparation of polysubstituted furanonaphthoquinones and is involved in Michael addition, Henry reaction, O-alkylation, and cycloaddition reactions.[3] The nitro group is a versatile functional group in drug design, contributing to a wide range of therapeutic agents.[15]

  • Synthesis of Biologically Active Molecules: It is widely utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.[2][16] The introduction of the 4-nitrobenzoyl group can enhance the properties of the resulting compounds.[1]

  • Polymer Chemistry: 4-Nitrobenzoyl chloride is used in the synthesis of specialty polymers, enabling the creation of materials with tailored properties for applications in coatings and adhesives.[14]

  • Dye Manufacturing: It finds applications in the dye industry, contributing to the creation of vibrant colors and improved dye stability.[14]

Safety and Handling

4-Nitrobenzoyl chloride is a corrosive and hazardous substance that requires careful handling.

  • General Precautions: Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][17] Avoid contact with skin and eyes, and do not breathe dust, vapor, mist, or gas.[17] Ensure that eyewash stations and safety showers are readily available.[17]

  • Moisture Sensitivity: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from water or moist air.[17]

  • Incompatibilities: Store away from strong oxidizing agents, bases, and alcohols.[8][17]

  • First Aid Measures:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.[17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][17]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[17]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[17]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key processes and relationships related to 4-nitrobenzoyl chloride.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Products cluster_purification Purification 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid Reaction_Vessel Reaction in Flask (Heating) 4-Nitrobenzoic_Acid->Reaction_Vessel Chlorinating_Agent Chlorinating Agent (e.g., PCl5, SOCl2) Chlorinating_Agent->Reaction_Vessel Crude_Product Crude 4-Nitrobenzoyl Chloride Reaction_Vessel->Crude_Product Byproducts Byproducts (e.g., POCl3, HCl, SO2) Reaction_Vessel->Byproducts Purification_Step Purification (Distillation or Recrystallization) Crude_Product->Purification_Step Pure_Product Pure 4-Nitrobenzoyl Chloride Purification_Step->Pure_Product

Fig. 1: General synthesis workflow for 4-nitrobenzoyl chloride.

Reactivity_Concept_Map 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Acyl_Chloride Acyl Chloride Group 4-Nitrobenzoyl_Chloride->Acyl_Chloride Nitro_Group Nitro Group (para-position) 4-Nitrobenzoyl_Chloride->Nitro_Group High_Reactivity High Reactivity Acyl_Chloride->High_Reactivity Moisture_Sensitivity Moisture Sensitive Acyl_Chloride->Moisture_Sensitivity Nitro_Group->High_Reactivity Nucleophilic_Attack Susceptible to Nucleophilic Attack High_Reactivity->Nucleophilic_Attack Incompatibilities Incompatible with Bases, Alcohols, Oxidizers High_Reactivity->Incompatibilities Acylating_Agent Excellent Acylating Agent Nucleophilic_Attack->Acylating_Agent Hydrolysis Hydrolyzes in Water Moisture_Sensitivity->Hydrolysis

References

An In-depth Technical Guide to the Reactivity of 4-Nitrobutanoyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobutanoyl chloride (C₄H₆ClNO₃) is an aliphatic acyl chloride functionalized with a terminal nitro group. As a derivative of a carboxylic acid, its chemistry is dominated by the highly electrophilic carbonyl carbon, making it a reactive intermediate for acylation reactions. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[1][2] This reactivity makes this compound a valuable building block in organic synthesis for introducing the 4-nitrobutanoyl moiety into a variety of molecular scaffolds.

The presence of the nitro group at the C-4 position influences the reactivity of the acyl chloride through an inductive electron-withdrawing effect (-I effect).[3] While this effect diminishes with distance, it renders the carbonyl carbon slightly more electrophilic compared to its non-nitrated counterpart, butanoyl chloride.[4][5] Consequently, this compound is expected to be highly reactive towards a wide range of nucleophiles.

This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including detailed reaction mechanisms, experimental protocols, and expected outcomes.

Core Reactivity: Nucleophilic Acyl Substitution

The principal reaction pathway for this compound is the nucleophilic acyl substitution. This mechanism proceeds via a two-step addition-elimination process.[6][7]

  • Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a transient, unstable tetrahedral intermediate with a negative charge on the oxygen atom.[8][9]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻).[8][9] The chloride ion is an excellent leaving group as it is the conjugate base of a strong acid (HCl).[10]

Caption: General mechanism of nucleophilic acyl substitution. (Max Width: 760px)

Reactions with Common Nucleophiles

This compound reacts readily with a variety of nucleophiles. The general order of reactivity for common nucleophiles is: Amines > Alcohols > Water.

Reaction with Amines (Amidation)

Primary and secondary amines react rapidly with this compound to form the corresponding N-substituted 4-nitrobutanamides. The reaction is typically exothermic and produces hydrogen chloride (HCl) as a byproduct. To neutralize the HCl, either two equivalents of the amine are used, or one equivalent of the amine is used in conjunction with a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270).[11]

O₂N(CH₂)₃COCl + 2 RNH₂ → O₂N(CH₂)₃CONHR + RNH₃⁺Cl⁻

Reaction with Alcohols & Phenols (Esterification)

Alcohols and phenols react to form 4-nitrobutanoate esters. These reactions are generally slower than amidations and often require a base catalyst, such as pyridine or triethylamine, to deprotonate the alcohol and increase its nucleophilicity, as well as to scavenge the HCl byproduct.[11][12]

O₂N(CH₂)₃COCl + R'OH --(Pyridine)--> O₂N(CH₂)₃COOR' + Pyridine·HCl

Reaction with Water (Hydrolysis)

This compound reacts vigorously with water to hydrolyze back to 4-nitrobutanoic acid.[11] This reaction underscores the need to handle the acyl chloride under anhydrous (moisture-free) conditions to prevent decomposition of the starting material.

O₂N(CH₂)₃COCl + H₂O → O₂N(CH₂)₃COOH + HCl

Other Nucleophiles
  • Thiols: React readily to form thioesters, often facilitated by a base to form the more nucleophilic thiolate anion.

  • Azide (B81097) Ion: Reacts with sources of the azide ion (e.g., sodium azide) to produce 4-nitrobutanoyl azide, a precursor for the Curtius rearrangement to form an isocyanate.

Quantitative Data Summary

While specific kinetic and yield data for this compound are scarce in the literature, the following table summarizes the expected reactivity and typical yields based on the general behavior of aliphatic acyl chlorides.[13][14] Actual results will vary depending on the specific nucleophile, solvent, temperature, and other reaction conditions.

Nucleophile (Example)Product ClassTypical Base/CatalystRelative RateExpected Yield
Primary Amine (e.g., Aniline)Secondary AmideEt₃N or PyridineVery Fast> 90%
Secondary Amine (e.g., Diethylamine)Tertiary AmideEt₃N or PyridineFast> 85%
Alcohol (e.g., Ethanol)EsterPyridineModerate70-95%
Phenol (e.g., Phenol)Phenyl EsterPyridineSlow60-85%
WaterCarboxylic AcidNone (often uncatalyzed)FastQuantitative
Thiol (e.g., Ethanethiol)ThioesterEt₃N or NaOHFast> 80%
Sodium Azide (NaN₃)Acyl AzideNoneModerate70-90%

Disclaimer: The values presented are illustrative and based on the established reactivity of analogous acyl chlorides. They should be considered as estimates for reaction planning.

Experimental Protocols

Safety Note: this compound is expected to be corrosive, a lachrymator, and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All glassware must be thoroughly dried before use.

Protocol 1: Synthesis of N-Phenyl-4-nitrobutanamide

This protocol details the reaction of this compound with a primary amine (aniline) to form a secondary amide.

  • Materials:

    • This compound (1.0 eq)

    • Aniline (B41778) (1.05 eq)

    • Triethylamine (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add aniline (1.05 eq) and triethylamine (1.1 eq) to anhydrous DCM.

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude N-phenyl-4-nitrobutanamide by recrystallization (e.g., from an ethanol (B145695)/water mixture) or column chromatography.

Protocol 2: Synthesis of Ethyl 4-nitrobutanoate

This protocol describes the esterification of this compound with ethanol.

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Ethanol (5-10 eq, can be used as solvent)

    • Anhydrous Pyridine (1.2 eq)

    • Anhydrous Diethyl Ether

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add anhydrous ethanol and anhydrous pyridine (1.2 eq).

    • Cool the solution to 0 °C with stirring.

    • Add this compound (1.0 eq) dropwise to the cold ethanol-pyridine mixture. A precipitate of pyridinium (B92312) hydrochloride may form.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

    • Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude ethyl 4-nitrobutanoate by vacuum distillation.

Experimental_Workflow setup 1. Reaction Setup - Dry glassware - Inert atmosphere - Dissolve Nucleophile & Base cool 2. Cool to 0 °C setup->cool add 3. Add Acyl Chloride (Dropwise) cool->add react 4. Reaction - Warm to RT - Stir 1-6h - Monitor by TLC add->react workup 5. Aqueous Workup - Quench with H₂O - Sequential Washes (Acid, Base, Brine) react->workup isolate 6. Isolation - Dry organic layer - Filter - Concentrate workup->isolate purify 7. Purification - Recrystallization or - Chromatography or - Distillation isolate->purify product Final Product purify->product

Caption: Typical workflow for acylation using this compound. (Max Width: 760px)

Conclusion

This compound is a highly reactive acylating agent that readily participates in nucleophilic acyl substitution reactions. Its reactivity is governed by the excellent leaving group ability of the chloride ion and the electrophilic nature of the carbonyl carbon, which is slightly enhanced by the distal nitro group. It serves as an efficient precursor for the synthesis of a wide range of compounds, including amides, esters, and thioesters. Due to its high reactivity, particularly with water, proper handling under anhydrous conditions is critical for successful synthetic outcomes. The protocols and data provided in this guide offer a foundational understanding for researchers to effectively utilize this versatile chemical intermediate in their synthetic endeavors.

References

An In-depth Technical Guide on the Electrophilicity of 4-Nitrobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilicity and reactivity of 4-nitrobutanoyl chloride. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its aromatic analog, 4-nitrobenzoyl chloride, and the general principles governing the reactivity of aliphatic acyl chlorides. The document covers the theoretical basis of its electrophilicity, predicted reactivity with various nucleophiles, and extrapolated spectroscopic and physical properties. Detailed experimental protocols for the synthesis and handling of similar compounds are provided to guide laboratory work.

Introduction

This compound (C₄H₆ClNO₃) is an aliphatic acyl chloride featuring a nitro group at the 4-position.[1] Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as potent acylating agents in organic synthesis.[2] The presence of a strong electron-withdrawing group, such as the nitro group, is anticipated to significantly enhance the electrophilicity of the carbonyl carbon, making this compound a highly reactive intermediate for the introduction of the 4-nitrobutanoyl moiety into a variety of substrates. This guide will explore the chemical properties and reactivity of this compound, drawing comparisons with its well-documented aromatic counterpart, 4-nitrobenzoyl chloride.

Electrophilicity of this compound

The high reactivity of acyl chlorides stems from the electronic properties of the carbonyl group. The carbon atom of the carbonyl is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms pull electron density away from the carbon, inducing a significant partial positive charge and making it highly susceptible to nucleophilic attack.[2][3][4]

The key to the enhanced electrophilicity of this compound is the inductive effect of the nitro group (-NO₂). As a potent electron-withdrawing group, the nitro moiety further depletes electron density along the aliphatic chain, amplifying the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes this compound more reactive towards nucleophiles compared to unsubstituted butanoyl chloride.

Logical Relationship: Factors Enhancing Electrophilicity

G Factors Increasing Electrophilicity of this compound A Carbonyl Group B Chlorine Atom (Inductive Effect) A->B C Oxygen Atom (Inductive & Resonance Effects) A->C E Enhanced Electrophilicity at Carbonyl Carbon B->E Create partial positive charge C->E Create partial positive charge D Nitro Group (-NO₂) (Strong Inductive Effect) D->E Further increases positive charge

Caption: Factors contributing to the high electrophilicity of the carbonyl carbon in this compound.

Predicted Reactivity and Key Reactions

As a highly electrophilic species, this compound is expected to react readily with a wide range of nucleophiles in nucleophilic acyl substitution reactions. These reactions typically proceed through a tetrahedral intermediate. The general reaction scheme involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion.[2]

Hydrolysis

Acyl chlorides react vigorously with water to form the corresponding carboxylic acid.[2] Therefore, this compound is expected to hydrolyze to 4-nitrobutanoic acid and hydrochloric acid. This reaction is typically rapid and exothermic.

Alcoholysis

The reaction with alcohols yields esters. For instance, the reaction of this compound with ethanol (B145695) would produce ethyl 4-nitrobutanoate. A weak base, such as pyridine, is often added to neutralize the HCl byproduct.

Aminolysis

Ammonia (B1221849), primary amines, and secondary amines are expected to react rapidly with this compound to form primary, secondary, and tertiary amides, respectively.[5] For example, reaction with ammonia would yield 4-nitrobutanamide. Typically, two equivalents of the amine are used, with the second equivalent acting as a base to neutralize the generated HCl.

Reaction Workflow: Nucleophilic Acyl Substitution

G General Nucleophilic Acyl Substitution of this compound cluster_start Reactants cluster_product Products A This compound C Tetrahedral Intermediate A->C Nucleophilic Attack B Nucleophile (Nu-H) e.g., H₂O, ROH, RNH₂ B->C D Acylated Product (4-Nitrobutanoyl-Nu) E HCl C->D Elimination of Cl⁻ C->E

Caption: Generalized workflow for the reaction of this compound with nucleophiles.

Quantitative Data (by Analogy with 4-Nitrobenzoyl Chloride)

Property4-Nitrobenzoyl ChlorideReference
Molecular Formula C₇H₄ClNO₃[6][7][8]
Molecular Weight 185.56 g/mol [6][9]
Appearance Yellow crystalline solid[6][8]
Melting Point 71-74 °C[10]
Boiling Point 155 °C at 20 mmHg[11]
Solubility Soluble in organic solvents like THF and dichloromethane (B109758); decomposes in water.[6][8]
Spectroscopic Data4-Nitrobenzoyl ChlorideReference
IR (C=O stretch) ~1770 cm⁻¹ (aromatic acid chloride)[12]
¹H NMR (CDCl₃) δ ~8.3-8.4 ppm[13]
¹³C NMR (C=O) ~160-180 ppm[14]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and reactions of acyl chlorides, adapted for the specific case of this compound. Caution: Acyl chlorides are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound

The most common method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5]

Materials:

  • 4-Nitrobutanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend 4-nitrobutanoic acid in anhydrous toluene.

  • Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the suspension at room temperature.

  • Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude this compound can often be used directly in subsequent reactions.

General Protocol for Amide Formation

Materials:

  • This compound

  • Primary or secondary amine (2.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure:

  • Dissolve the amine in anhydrous DCM in a flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product, which can be further purified by recrystallization or column chromatography.

Conclusion

This compound is a highly electrophilic and reactive aliphatic acyl chloride. The presence of the electron-withdrawing nitro group significantly enhances the reactivity of the carbonyl carbon towards nucleophilic attack. While direct experimental data for this compound is limited, its chemical behavior can be reliably predicted based on the well-established chemistry of its aromatic analog, 4-nitrobenzoyl chloride, and general principles of acyl chloride reactivity. This makes it a potentially valuable, albeit highly reactive, building block in organic synthesis for the introduction of the 4-nitrobutanoyl functional group, which may be of interest in the development of novel pharmaceuticals and functional materials. Researchers working with this compound should exercise caution due to its high reactivity, particularly with protic species.

References

A Technical Guide to the Solubility of 4-Nitrobutanoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-nitrobutanoyl chloride, a reactive acyl chloride intermediate. Due to its high reactivity, quantitative solubility data is scarce in published literature. This document consolidates theoretical principles of solubility, qualitative assessments in common organic solvents, and a detailed experimental protocol for determining its solubility under controlled laboratory conditions. This guide is intended to provide researchers and drug development professionals with the foundational knowledge required for the safe and effective handling and application of this compound in various synthetic procedures.

Introduction: Understanding this compound

This compound (C₄H₆ClNO₃) is a bifunctional organic molecule containing a reactive acyl chloride group and a polar nitro group.[1][2] Acyl chlorides, as a class, are highly reactive derivatives of carboxylic acids and serve as valuable intermediates in organic synthesis.[3][4] Their high electrophilicity at the carbonyl carbon makes them susceptible to nucleophilic attack, enabling the formation of esters, amides, and other carbonyl derivatives.[3][5]

The presence of the nitro group adds polarity to the molecule and may influence its reactivity and solubility profile. A thorough understanding of its solubility is critical for reaction setup, solvent selection, purification processes, and ensuring reaction homogeneity and optimal yield.

Theoretical Solubility and Solvent Reactivity

The solubility of a solute is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For a reactive compound like this compound, the potential for chemical reaction with the solvent is a primary consideration that often overrides simple physical solubility.

2.1. Aprotic Solvents (Recommended)

Aprotic solvents, which lack acidic protons, are generally the preferred choice for dissolving and reacting with acyl chlorides.

  • Nonpolar Aprotic Solvents: Solvents like hexanes, toluene, and benzene (B151609) are unlikely to react with this compound. However, the polarity introduced by the nitro group may limit its solubility in highly nonpolar solvents. Moderate solubility is expected.

  • Polar Aprotic Solvents: Ethers (like diethyl ether, tetrahydrofuran (B95107) - THF), chlorinated solvents (dichloromethane - DCM, chloroform), and ethyl acetate (B1210297) are excellent choices.[6] They possess sufficient polarity to dissolve the compound without reacting, making them ideal for synthetic applications.[7]

2.2. Protic Solvents (Reactive - Avoid)

Protic solvents contain acidic protons (e.g., -OH, -NH) and will react vigorously with acyl chlorides.

  • Water: this compound will decompose rapidly and exothermically in the presence of water or even atmospheric moisture to form 4-nitrobutanoic acid and hydrochloric acid (HCl).[8][9][10] It is crucial to use anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) when handling this compound.

  • Alcohols (e.g., Methanol, Ethanol): Alcohols are nucleophiles and will react with this compound in an addition-elimination reaction to form the corresponding ester and HCl.[5][11]

2.3. Other Reactive Solvents

  • Amines (e.g., Pyridine, Triethylamine): Primary and secondary amines will react to form amides.[5][11] Tertiary amines can be used as HCl scavengers in reactions.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): While polar aprotic, these solvents can sometimes promote side reactions or may contain water, leading to hydrolysis. They should be used with caution and must be rigorously dried.

Qualitative Solubility Data Summary

The following table summarizes the expected qualitative solubility and reactivity of this compound in common organic solvents. This data is predictive and should be confirmed experimentally.

Solvent Class Solvent Example Expected Solubility Potential for Reaction Notes
Polar Aprotic Dichloromethane (B109758) (DCM)HighLowRecommended for reactions.
ChloroformHighLowRecommended for reactions.
Tetrahydrofuran (THF)HighLowEnsure peroxide-free.
Diethyl EtherModerate to HighLowRecommended for reactions.
Ethyl AcetateHighLowRecommended for reactions.
AcetoneHighLowCan be reactive with strong bases.
Nonpolar Aprotic TolueneModerateLowGood for higher temperature reactions.
Hexanes / HeptaneLow to ModerateLowUseful for precipitation/crystallization.
Protic WaterInsoluble (Decomposes)High (Violent)Hydrolyzes to carboxylic acid and HCl.[8]
Methanol / EthanolSoluble (Reacts)HighReacts to form the corresponding ester.[11]

Experimental Protocol: Gravimetric Determination of Solubility

For a reactive compound where spectroscopic analysis might be complicated by degradation, a modified gravimetric method is a reliable approach to determine solubility.[12][13][14][15] This method involves preparing a saturated solution, separating the dissolved solute from the undissolved excess, and determining its mass after careful solvent evaporation.

4.1. Materials and Equipment

  • This compound (solute)

  • Anhydrous organic solvent of choice (e.g., Dichloromethane)

  • Small vials or flasks with airtight septa/caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Syringes and 0.2 µm syringe filters (PTFE, compatible with organic solvents)

  • Pre-weighed glass evaporating dishes or vials

  • Analytical balance (± 0.0001 g)

  • Inert atmosphere source (Nitrogen or Argon)

  • Vacuum oven or desiccator

4.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Measurement cluster_analysis Analysis & Calculation A Add excess 4-nitrobutanoyl chloride to anhydrous solvent in a sealed vial. B Place vial in constant temperature bath. A->B C Stir mixture vigorously for a set time (e.g., 24h) to achieve equilibrium. B->C D Allow undissolved solid to settle. C->D E Withdraw a known volume of the supernatant using a syringe with a filter. D->E F Transfer filtrate to a pre-weighed (W1) vial. E->F G Weigh the vial with the filtrate (W2). F->G H Evaporate solvent under reduced pressure or inert gas stream. G->H I Dry residue to constant weight (W3) in a vacuum oven/desiccator. H->I J Calculate Solubility: (W3 - W1) / (W2 - W3) I->J

Caption: Experimental workflow for gravimetric solubility determination.

4.3. Step-by-Step Procedure

  • Preparation: Under an inert atmosphere, add an excess amount of this compound to a vial containing a known volume of the chosen anhydrous solvent. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial tightly and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Stir the mixture vigorously for a sufficient time (e.g., 12-24 hours) to ensure the solution reaches equilibrium and becomes saturated.[12]

  • Settling: Turn off the stirrer and allow the undissolved solid to settle completely, leaving a clear supernatant.

  • Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a 0.2 µm PTFE filter. The filter ensures no solid particulates are transferred.

  • Mass Determination (Solution): Dispense the filtered solution into a pre-weighed, dry evaporating dish or vial (Mass 1). Immediately weigh the dish containing the solution (Mass 2).

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature to avoid decomposition of the solute.

  • Mass Determination (Solute): Once the solvent is fully removed, place the dish in a vacuum desiccator until it reaches a constant weight. Record the final mass of the dish plus the dry solute residue (Mass 3).

  • Calculation:

    • Mass of dissolved solute = Mass 3 - Mass 1

    • Mass of solvent = Mass 2 - Mass 3

    • Solubility ( g/100 g solvent) = [(Mass 3 - Mass 1) / (Mass 2 - Mass 3)] * 100

Safety and Handling Considerations

  • Reactivity: this compound is highly reactive and moisture-sensitive.[10] All handling should be performed under an inert, anhydrous atmosphere. Glassware must be oven or flame-dried.

  • Corrosivity: As with all acyl chlorides, it is corrosive and will cause severe skin burns and eye damage upon contact. The hydrolysis product, HCl, is also highly corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from the principles of physical organic chemistry. It is expected to be soluble in a range of polar aprotic solvents like dichloromethane and THF, but will react with protic solvents such as water and alcohols. For precise quantitative needs, the detailed gravimetric protocol provided in this guide offers a reliable method for experimental determination. Careful attention to anhydrous and inert conditions is paramount for accurate measurement and safe handling.

References

Stability and Decomposition of 4-Nitrobutanoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of 4-nitrobutanoyl chloride. Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles for aliphatic acyl chlorides and data from its aromatic analog, 4-nitrobenzoyl chloride, to provide a thorough understanding of its chemical behavior.

Executive Summary

This compound is a reactive chemical intermediate expected to exhibit instability, particularly in the presence of nucleophiles such as water. Its stability is a critical consideration for its synthesis, storage, and application in research and development. This document outlines the primary decomposition pathways, provides guidance on handling and storage, and presents inferred stability characteristics. All quantitative data presented is based on analogous compounds and should be interpreted with this consideration.

Chemical Identity and Properties

A summary of the known and predicted properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 75938-95-3PubChem
Molecular Formula C4H6ClNO3PubChem
Molecular Weight 151.55 g/mol PubChem
Appearance Not available (predicted to be a liquid or low-melting solid)Inferred
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to be soluble in aprotic organic solvents (e.g., dichloromethane, THF) and reactive with protic solvents (e.g., water, alcohols).General chemical principles

Stability Profile

The stability of this compound is dictated by the high reactivity of the acyl chloride functional group, which is further influenced by the presence of the nitro group.

Hydrolytic Stability

Acyl chlorides are well-documented to be highly susceptible to hydrolysis.[1] In the presence of water, this compound will readily hydrolyze to form 4-nitrobutanoic acid and hydrochloric acid. This reaction is typically rapid and exothermic.

Inferred Reaction:

The rate of hydrolysis is expected to be significant, necessitating the strict exclusion of moisture during handling and storage.

Thermal Stability

While specific data for this compound is unavailable, studies on similar compounds, such as 2-nitrobenzoyl chloride, have shown that thermal decomposition can be complex and condition-dependent. The thermal behavior is significantly influenced by the rate of heating. It is anticipated that upon heating, this compound will decompose, potentially vigorously, to release gaseous products.

Incompatibilities

This compound is incompatible with a range of common laboratory reagents:

  • Water and Moisture: Leads to rapid hydrolysis.[1]

  • Alcohols: Reacts to form esters.

  • Amines and Strong Bases: Reacts vigorously to form amides or undergo elimination reactions.

  • Strong Oxidizing Agents: May lead to vigorous or explosive reactions.[2]

Decomposition Pathways

The decomposition of this compound can proceed through several pathways depending on the conditions.

Hydrolysis

As the primary and most common decomposition pathway under ambient conditions, hydrolysis involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl chloride.

G 4-Nitrobutanoyl_Chloride This compound 4-Nitrobutanoic_Acid 4-Nitrobutanoic Acid 4-Nitrobutanoyl_Chloride->4-Nitrobutanoic_Acid Hydrolysis HCl HCl 4-Nitrobutanoyl_Chloride->HCl Water H₂O

Caption: Hydrolytic decomposition of this compound.

Thermal Decomposition

Under thermal stress, the decomposition of this compound is expected to be complex. Based on data for analogous nitro-containing aromatic acyl chlorides, the primary hazardous decomposition products formed under fire conditions are carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3]

G 4-Nitrobutanoyl_Chloride This compound Decomposition_Products Decomposition Products 4-Nitrobutanoyl_Chloride->Decomposition_Products Thermal Decomposition Heat Δ (Heat) COx CO, CO₂ Decomposition_Products->COx NOx NOx Decomposition_Products->NOx HCl HCl Decomposition_Products->HCl

Caption: Thermal decomposition products of this compound.

Experimental Protocols

Due to the absence of published experimental studies on the stability of this compound, this section outlines general methodologies that can be adapted for its investigation.

Synthesis of this compound

The synthesis of this compound is most commonly achieved by the reaction of 4-nitrobutanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Workflow for Synthesis:

G cluster_synthesis Synthesis of this compound Start 4-Nitrobutanoic Acid Reagent Add Chlorinating Agent (e.g., SOCl₂) Start->Reagent Reaction Reaction under Anhydrous Conditions Reagent->Reaction Purification Distillation under Reduced Pressure Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (Adapted from general procedures for acyl chloride synthesis):

  • Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with aqueous sodium hydroxide). Ensure all glassware is thoroughly dried.

  • Reaction: Charge the flask with 4-nitrobutanoic acid and an excess of thionyl chloride.

  • Heating: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Purification: After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure. The desired this compound can then be purified by distillation under reduced pressure.

Stability Testing

Hydrolytic Stability:

  • Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).

  • In a separate vial, prepare a buffered aqueous solution at a specific pH.

  • Initiate the hydrolysis by adding a small aliquot of the this compound stock solution to the aqueous buffer with vigorous stirring.

  • Monitor the disappearance of this compound over time using a suitable analytical technique, such as HPLC or GC.

  • The rate of hydrolysis can be determined by plotting the concentration of this compound versus time.

Thermal Stability:

  • Use techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition.

  • For DSC, a small, accurately weighed sample is heated in a sealed pan at a constant rate, and the heat flow to or from the sample is measured. An exothermic event will indicate decomposition.

  • For TGA, the mass of the sample is monitored as a function of temperature. A loss of mass indicates the formation of volatile decomposition products.

Safe Handling and Storage

Given the high reactivity of this compound, strict adherence to safety protocols is mandatory.

  • Handling: Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[5] The storage area should be cool, dry, and well-ventilated, away from heat and incompatible materials.[4]

Logical Relationship for Safe Handling:

G High_Reactivity High Reactivity of This compound Moisture_Sensitivity Moisture Sensitivity High_Reactivity->Moisture_Sensitivity Thermal_Instability Potential Thermal Instability High_Reactivity->Thermal_Instability Strict_Handling_Protocols Strict Handling Protocols Moisture_Sensitivity->Strict_Handling_Protocols Thermal_Instability->Strict_Handling_Protocols Inert_Atmosphere Storage under Inert Atmosphere Strict_Handling_Protocols->Inert_Atmosphere Controlled_Temperature Store in Cool, Dry Place Strict_Handling_Protocols->Controlled_Temperature Safe_Usage Safe and Effective Usage Inert_Atmosphere->Safe_Usage Controlled_Temperature->Safe_Usage

References

An In-depth Technical Guide to 4-Nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-nitrobenzoyl chloride (CAS No. 122-04-3), a versatile reagent in organic synthesis, particularly relevant in pharmaceutical and materials science research. Due to the limited commercial availability of 4-nitrobutanoyl chloride, this guide focuses on the readily accessible and structurally related aromatic acyl chloride, 4-nitrobenzoyl chloride.

Commercial Availability

4-Nitrobenzoyl chloride is readily available from numerous chemical suppliers worldwide. It is typically offered in various purities, with ≥98% being common.

Table 1: Commercial Supplier Information for 4-Nitrobenzoyl Chloride

SupplierPurityAvailable Quantities
Sigma-Aldrichfor synthesis5 g, 250 g[1]
Thermo Scientific Chemicals98%10 g, 100 g[2][3]
TCI (Tokyo Chemical Industry)>98.0% (GC)(T)25 g, 500 g[4]
Chem-Impex≥ 98% (GC)25 g, 250 g[5]
Lab Pro IncMin. 98.0% (GC,T)500 g[6]
CDH Fine Chemicalfor synthesisNot specified[7]
CymitQuimica>98.0%(GC)(T)Multiple listings[8]

Disclaimer: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

4-Nitrobenzoyl chloride is a yellow crystalline solid.[8][9] It is soluble in organic solvents like tetrahydrofuran, dichloromethane, chloroform, and pyridine, but insoluble in water.[3][8]

Table 2: Physicochemical Data of 4-Nitrobenzoyl Chloride

PropertyValueReference
Molecular Formula C₇H₄ClNO₃[2][5][10][11][12]
Molecular Weight 185.56 g/mol [1][5][10][11]
CAS Number 122-04-3[1][2][4][5][6][7][8][10][11][12]
Appearance Light orange to yellow to green powder/crystals/flakes[2][4][5][7]
Melting Point 70 - 75 °C[1][2][5][6][10][13][14]
Boiling Point 155 °C at 20 hPa[1]
Density 1.530 g/cm³[5]
Flash Point 102 °C (closed cup)[1][14]

Safety and Handling

4-Nitrobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[6][8][14] It is classified as a corrosive solid that can cause severe skin burns and eye damage.[7][10][14]

Table 3: Hazard Information for 4-Nitrobenzoyl Chloride

Hazard StatementGHS ClassificationPrecautionary Statement Examples
H290: May be corrosive to metalsMet. Corr. 1P234: Keep only in original container.
H314: Causes severe skin burns and eye damageSkin Corr. 1B, Eye Dam. 1P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][14]
H341: Suspected of causing genetic defectsMuta. 2P201: Obtain special instructions before use.

Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

A Spill Occurs B Evacuate Immediate Area A->B C Wear Appropriate PPE (gloves, goggles, lab coat) B->C D Cover with Inert Absorbent Material (e.g., vermiculite, sand) C->D E Collect and Place in a Sealed Container for Disposal D->E F Clean Spill Area with a Suitable Solvent E->F G Dispose of as Hazardous Waste F->G

Caption: Spill Response Workflow for 4-Nitrobenzoyl Chloride.

Experimental Protocols

A common laboratory-scale synthesis of 4-nitrobenzoyl chloride involves the reaction of 4-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.[9][15] The following protocol is a representative example using phosphorus pentachloride.[9]

Materials:

  • 4-nitrobenzoic acid (20 g)

  • Phosphorus pentachloride (25 g)[9]

  • Carbon tetrachloride (for recrystallization)

  • 250-mL round-bottom flask

  • Reflux condenser

  • Water bath

  • Distillation apparatus

Procedure:

  • In a fume hood, combine 20 g of 4-nitrobenzoic acid and 25 g of phosphorus pentachloride in a 250-mL flask fitted with a reflux condenser.[9]

  • Heat the flask on a water bath, shaking occasionally. Continue heating until the evolution of hydrogen chloride gas subsides and a clear, homogeneous liquid is formed.[9]

  • Transfer the reaction mixture to a distillation apparatus.

  • Distill the mixture, raising the temperature to 220 °C to remove the phosphorus oxychloride byproduct.[9]

  • The remaining residue is crude 4-nitrobenzoyl chloride.

  • The product can be purified by recrystallization from carbon tetrachloride or by vacuum distillation (b.p. 155 °C / 20 mmHg).[9] The purified product should appear as yellow needles with a melting point of approximately 73 °C.[9]

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Combine 4-nitrobenzoic acid and phosphorus pentachloride B Heat on water bath with reflux A->B C Monitor for cessation of HCl evolution B->C D Distill to remove phosphorus oxychloride C->D E Recrystallize from carbon tetrachloride D->E F Obtain pure 4-nitrobenzoyl chloride E->F

Caption: Synthesis Workflow for 4-Nitrobenzoyl Chloride.

Applications in Research and Development

4-Nitrobenzoyl chloride is a key intermediate in the synthesis of a variety of organic molecules.[5] Its reactivity is centered around the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution.

Key Applications:

  • Pharmaceutical Synthesis: It serves as a building block for various pharmaceuticals.[5]

  • Dye Manufacturing: Used in the production of dyes, contributing to color and stability.[5]

  • Polymer Chemistry: Employed in the synthesis of specialty polymers and additives.[5]

  • Organic Synthesis: A versatile reagent for introducing the 4-nitrobenzoyl group, which can be a precursor to an amino group through reduction.[5]

While 4-nitrobenzoyl chloride is not directly involved in signaling pathways, it is used to synthesize molecules that can modulate these pathways. The diagram below illustrates a generic signaling cascade where a synthesized inhibitor, potentially derived from 4-nitrobenzoyl chloride, could act.

Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor Synthesized Inhibitor (from 4-nitrobenzoyl chloride) Inhibitor->Kinase2

Caption: Generic Kinase Signaling Pathway Inhibition.

References

The Enigmatic Role of 4-Nitrobutanoyl Chloride: An Inquiry into its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of organic synthesis, the utility of a reagent is often dictated by a delicate balance of reactivity, stability, and the molecular motifs it can introduce. While acyl chlorides are a cornerstone of synthetic chemistry, facilitating the formation of esters, amides, and other carbonyl derivatives, the specific applications of certain substituted variants can remain surprisingly elusive in the mainstream chemical literature. This technical overview addresses the current state of knowledge regarding 4-nitrobutanoyl chloride , a potentially valuable yet sparsely documented building block.

Initial investigations into the applications of this compound reveal a notable scarcity of dedicated research articles, patents, and detailed experimental protocols. A comprehensive search of chemical databases and scholarly articles frequently leads to its aromatic counterpart, 4-nitrobenzoyl chloride, a widely used reagent with a distinctly different reactivity profile owing to the electronic effects of the aromatic ring. This document aims to provide a transparent assessment of the available information and potential synthetic utility of this compound, acknowledging the significant gaps in the current body of scientific knowledge.

Synthesis and Anticipated Reactivity

The primary route to this compound would logically proceed from its corresponding carboxylic acid, 4-nitrobutanoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, typically achieved using reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).

A general workflow for the synthesis of this compound from 4-nitrobutanoic acid is depicted below.

G cluster_synthesis Synthesis of this compound 4-Nitrobutanoic_Acid 4-Nitrobutanoic Acid 4-Nitrobutanoyl_Chloride This compound 4-Nitrobutanoic_Acid->4-Nitrobutanoyl_Chloride Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Chlorinating_Agent->4-Nitrobutanoyl_Chloride Byproducts Byproducts (e.g., SO₂, HCl, etc.) 4-Nitrobutanoyl_Chloride->Byproducts

Figure 1. Generalized synthetic pathway for the preparation of this compound from 4-nitrobutanoic acid.

The reactivity of this compound is expected to be characteristic of an aliphatic acyl chloride. The electron-withdrawing nitro group at the 4-position is anticipated to have a modest inductive effect on the carbonyl group, potentially increasing its electrophilicity compared to unsubstituted butanoyl chloride. This would make it a competent acylating agent for a variety of nucleophiles.

Potential Applications in Organic Synthesis: A Prospective Analysis

In the absence of direct experimental evidence, the potential applications of this compound can be extrapolated from the known reactivity of acyl chlorides and the synthetic utility of the γ-nitroalkyl moiety. The dual functionality of this molecule presents intriguing possibilities for the construction of complex target molecules.

Acylation Reactions

The primary role of this compound would be as an acylating agent. It could be employed in:

  • Esterification: Reaction with alcohols to form 4-nitrobutanoate esters.

  • Amidation: Reaction with primary and secondary amines to yield the corresponding 4-nitrobutanamides.

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to introduce the 4-nitrobutanoyl group.

G Start This compound Acylation Acylation Reactions Start->Acylation Esterification Esterification with Alcohols Acylation->Esterification Amidation Amidation with Amines Acylation->Amidation Friedel_Crafts Friedel-Crafts Acylation Acylation->Friedel_Crafts

Figure 2. Potential acylation reactions involving this compound.

Transformations of the Nitro Group

The nitro group in the resulting acylated products serves as a versatile functional handle for further synthetic manipulations. Key transformations could include:

  • Reduction to an Amine: The nitro group can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-mediated reductions (e.g., Fe/HCl, SnCl₂). This would provide access to γ-amino amides and esters, which are valuable precursors for lactams and other nitrogen-containing heterocycles.

  • Nef Reaction: Conversion of the nitro group into a carbonyl group, yielding a keto-amide or keto-ester.

  • Denitration: Removal of the nitro group under specific reductive or radical conditions.

Challenges and Future Directions

The significant lack of literature on this compound suggests that it may have limitations that have hindered its widespread adoption. These could include challenges in its synthesis or purification, instability, or the availability of more efficient alternative reagents for introducing the desired functionalities.

For researchers and drug development professionals, this compound represents an underexplored synthetic tool. Future work in this area could focus on:

  • Development of robust and scalable synthetic protocols for the preparation of high-purity this compound.

  • Systematic investigation of its reactivity profile with a diverse range of nucleophiles.

  • Exploration of its utility in the synthesis of novel pharmaceuticals and functional materials , leveraging the dual functionality of the acyl chloride and the nitro group.

Methodological & Application

Application Notes & Protocols: Acylation of Primary Amines with 4-Nitrobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a cornerstone transformation in organic synthesis, crucial for the formation of robust amide bonds. The reaction of primary amines with acyl chlorides, such as 4-nitrobutanoyl chloride, is a highly efficient and widely employed method for this purpose. This compound serves as a reactive electrophile, enabling the introduction of a 4-nitrobutanoyl moiety onto a primary amine. The resulting N-(4-nitrobutanoyl) amides are valuable intermediates in medicinal chemistry and drug development, with the nitro group offering a handle for further synthetic manipulations, such as reduction to a primary amine.

This document provides a comprehensive guide to the acylation of primary amines using this compound, including a general reaction mechanism, a detailed experimental protocol, quantitative data, troubleshooting advice, and safety considerations.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of a primary amine with this compound proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating the chloride ion as a leaving group and forming the protonated amide. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]

G A 1. Reaction Setup - Dissolve amine and base in anhydrous DCM. - Establish inert atmosphere. - Cool to 0 °C in an ice bath. B 2. Acyl Chloride Addition - Dissolve this compound in  anhydrous DCM. - Add dropwise to the amine solution  over 15-30 min at 0 °C. A->B C 3. Reaction - Allow to warm to room temperature. - Stir for 2-16 hours. - Monitor progress via TLC. B->C D 4. Work-up - Quench with sat. aq. NaHCO₃. - Separate organic layer. - Wash with water and brine. C->D E 5. Isolation - Dry organic layer over Na₂SO₄. - Filter and concentrate under  reduced pressure. D->E F 6. Purification - Purify crude product via column  chromatography or recrystallization. E->F

References

Application Notes and Protocols for Reactions with 4-Nitrobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobutanoyl chloride (CAS 75938-95-3) is a reactive acyl chloride containing a nitro group.[1][2] Its bifunctional nature, possessing both a reactive acyl chloride moiety and a nitro group, makes it a potentially valuable building block in organic synthesis. The acyl chloride group is a versatile functional group for acylation reactions, readily reacting with nucleophiles such as amines, alcohols, and arenes to form amides, esters, and ketones, respectively. The nitro group can serve as a precursor for other functional groups, such as amines, or can be utilized for its electron-withdrawing properties.

These application notes provide a generalized experimental setup for reactions involving this compound, with a focus on acylation reactions. Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following protocols are based on established procedures for similar acyl chlorides, such as 4-nitrobenzoyl chloride and other aliphatic acyl chlorides.

Safety Precautions

This compound, like other acyl chlorides, is expected to be a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

General Safety Guidelines:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a fume hood to avoid inhalation of corrosive and potentially toxic vapors. Avoid contact with skin and eyes.

  • Moisture Sensitivity: Acyl chlorides react with water, including atmospheric moisture, to produce hydrochloric acid.[3] It is essential to use dry glassware and anhydrous solvents and to work under an inert atmosphere (e.g., nitrogen or argon).

  • Incompatible Substances: Avoid contact with bases (including amines), strong oxidizing agents, and alcohols.[3]

Physicochemical Data

A summary of the computed physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 75938-95-3[1][2]
Molecular Formula C4H6ClNO3[1][2]
Molecular Weight 151.55 g/mol [2]
Appearance Not specified (expected to be a liquid or low-melting solid)
Solubility Expected to be soluble in common aprotic organic solvents (e.g., dichloromethane (B109758), tetrahydrofuran, diethyl ether) and reactive with protic solvents (e.g., water, alcohols).

Experimental Protocols

Protocol 1: General Procedure for N-Acylation (Amide Synthesis)

This protocol describes a general method for the acylation of a primary or secondary amine with this compound to form the corresponding N-(4-nitrobutanoyl) amide.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Protocol 2: General Procedure for O-Acylation (Ester Synthesis)

This protocol outlines a general method for the acylation of an alcohol or phenol (B47542) with this compound to form the corresponding 4-nitrobutanoate ester.

Materials:

  • This compound

  • Alcohol or phenol

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Diethyl ether)

  • Pyridine (B92270) or a tertiary amine base (e.g., Triethylamine)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.2 equivalents) in anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol/phenol solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Friedel-Crafts Acylation

This protocol provides a general method for the Friedel-Crafts acylation of an aromatic compound with this compound. Note that the nitro group on the acyl chloride might be expected to be stable under these conditions, but the aliphatic chain may be susceptible to rearrangement, a common issue in Friedel-Crafts alkylations but less so in acylations.[4][5]

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene)

  • Anhydrous Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃))

  • Anhydrous inert solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂))

  • 1 M Hydrochloric acid (HCl) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add the aromatic substrate and anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 to 1.3 equivalents) to the stirred solution while maintaining the temperature at 0 °C.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature. Monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: After solvent removal, purify the crude product by column chromatography or distillation.

Data Presentation

Starting MaterialReagentProductYieldMelting PointReference
4-Nitrobenzoic acidPhosphorus pentachloride4-Nitrobenzoyl chloride90%73°C[6]

Visualizations

General Workflow for Acylation Reactions

The following diagram illustrates a generalized workflow for the acylation reactions described in the protocols.

G General Acylation Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_glassware Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware dissolve_nucleophile Dissolve Nucleophile and Base setup_glassware->dissolve_nucleophile cool_reaction Cool to 0 °C dissolve_nucleophile->cool_reaction add_acyl_chloride Slowly Add this compound cool_reaction->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Aqueous Solutions extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify final_product final_product purify->final_product Isolated Product G Friedel-Crafts Acylation Mechanism acyl_chloride R-C(=O)Cl acylium_complex R-C(=O)-Cl+--Al-Cl3 acyl_chloride->acylium_complex + lewis_acid AlCl3 acylium_ion [R-C=O]+ acylium_complex->acylium_ion alcl4 [AlCl4]- benzene Benzene Ring arenium_ion Arenium Ion Intermediate benzene->arenium_ion + [R-C=O]+ product Acylated Benzene arenium_ion->product + [AlCl4]- hcl HCl alcl3_regen AlCl3

References

The Role of 4-Nitrobutanoyl Chloride and its Analogs as Intermediates in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note to the Reader: Comprehensive searches for "4-nitrobutanoyl chloride" as an intermediate in pharmaceutical synthesis yielded limited specific public-domain information. This suggests that its use may be highly specialized, proprietary, or not widely documented. To provide a thorough and informative resource, this document will focus on well-documented analogs, primarily 4-nitrobenzoyl chloride , to illustrate the principles, applications, and methodologies relevant to the use of nitro-functionalized acyl chlorides in drug development. The protocols and data presented for these analogs serve as a strong proxy for understanding the potential applications and handling of this compound.

Introduction: The Versatility of Nitro-Acyl Chlorides in Drug Synthesis

Nitro-substituted acyl chlorides, such as 4-nitrobenzoyl chloride, are highly reactive and versatile intermediates in organic synthesis, particularly within the pharmaceutical industry. The presence of the electron-withdrawing nitro group significantly increases the electrophilicity of the carbonyl carbon, making these compounds excellent acylating agents.[1] This enhanced reactivity allows for efficient formation of ester and amide bonds under mild conditions, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[1] These intermediates are foundational in the development of a wide range of therapeutics, from anesthetics to chemotherapeutics.

Applications in Pharmaceutical Synthesis

4-Nitrobenzoyl chloride and similar compounds serve as key building blocks in the synthesis of various pharmaceuticals. Their utility spans multiple therapeutic areas.

Key Therapeutic Areas and Examples:

  • Anesthetics: 4-Nitrobenzoyl chloride is a known intermediate in the synthesis of procaine (B135) hydrochloride, a local anesthetic.

  • Vitamins and Supplements: It is also used in the manufacturing of folic acid.

  • Anticoagulants: A related compound, 4-(methylamino)-3-nitrobenzoyl chloride, is a crucial intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.[2]

  • Antimicrobial and Antiseptic Agents: Derivatives of 4-nitrobenzoates have been synthesized and evaluated for their antimicrobial and disinfectant properties.

  • Oncology: The nitro group is a versatile functional group in drug design and has been incorporated into various therapeutic agents, including those for cancer treatment. The strategic placement of a nitro group can enhance the biological activity of a molecule.

Quantitative Data in Synthesis

The efficiency of reactions involving nitro-acyl chlorides is a critical factor in pharmaceutical manufacturing. The following tables summarize available quantitative data for representative syntheses.

Table 1: Synthesis of p-Nitrobenzoyl Chloride

Starting MaterialChlorinating AgentCatalystReaction TimeYield (%)Purity (%)Reference
p-Nitrobenzoic AcidThionyl ChloridePyridine12 hours> 98.0> 99.6
p-Nitrobenzoic AcidPhosphorus PentachlorideNone15-30 minutes90-96Not Specified

Table 2: Amide Bond Formation Using 4-(Methylamino)-3-nitrobenzoyl Chloride in Dabigatran Etexilate Intermediate Synthesis

Coupling MethodBaseSolventTemperature (°C)Yield (%)Purity (%)Reference
Acyl Chloride (Thionyl Chloride)Triethylamine (B128534)Dichloromethane0-3094.897.6[3]

Experimental Protocols

Detailed methodologies are essential for the safe and efficient use of these reactive intermediates.

Protocol 1: General Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid

This protocol is adapted from established methods using thionyl chloride.

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride

  • Pyridine (catalyst)

  • Anhydrous reaction vessel with a reflux condenser and gas outlet

Procedure:

  • To a solution of 4-nitrobenzoic acid, add thionyl chloride. The molar ratio of 4-nitrobenzoic acid to thionyl chloride is typically between 1:2 and 1:4.

  • Add a catalytic amount of pyridine. The catalyst amount is generally 0.01-0.5% of the raw acid quality.

  • Heat the reaction mixture to 90°C and maintain for 12 hours.

  • After the reaction is complete, recover the residual thionyl chloride through distillation.

  • Obtain high-purity 4-nitrobenzoyl chloride through reduced-pressure distillation.

Protocol 2: Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide

This protocol demonstrates a typical acylation reaction to form an amide bond.[4]

Materials:

  • 2-(3-chlorophenyl)ethan-1-amine

  • 4-Nitrobenzoyl chloride

  • Dichloromethane

  • Triethylamine

  • Diluted hydrochloric acid

  • Saturated sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of 2-(3-chlorophenyl)ethan-1-amine (1 mmol) in 30 mL of dichloromethane.

  • Add an equivalent amount of 4-nitrobenzoyl chloride (1 mmol) to the solution.

  • After 10 minutes, introduce triethylamine (1.2 mmol) into the solution.

  • After 30 minutes, wash the solution sequentially with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine.

  • Dry the combined organic layers over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure to obtain the final product, N-(3-chlorophenethyl)-4-nitrobenzamide.

Visualizations of Synthetic Pathways and Workflows

Diagrams are provided to illustrate key processes in the application of nitro-acyl chlorides.

Synthesis_of_4_Nitrobenzoyl_Chloride cluster_start Starting Materials cluster_process Reaction cluster_product Product cluster_byproducts Byproducts start1 4-Nitrobenzoic Acid process1 Acyl Chlorination start1->process1 start2 Thionyl Chloride start2->process1 product1 4-Nitrobenzoyl Chloride process1->product1 byproduct1 SO2 process1->byproduct1 byproduct2 HCl process1->byproduct2

Caption: Synthetic workflow for the preparation of 4-nitrobenzoyl chloride.

Amide_Formation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products reactant1 4-Nitro-acyl Chloride reaction1 Nucleophilic Acyl Substitution reactant1->reaction1 reactant2 Primary/Secondary Amine reactant2->reaction1 reactant3 Base (e.g., Triethylamine) reactant3->reaction1 product1 N-substituted Amide (API precursor) reaction1->product1 product2 Base-HCl Salt reaction1->product2

Caption: General workflow for amide synthesis using a 4-nitro-acyl chloride.

References

Application Notes and Protocols for Amide Bond Formation Using 4-Nitrobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug discovery, where the amide linkage is a prevalent feature in a vast array of bioactive molecules. The reaction of acyl chlorides with amines is a robust and widely employed method for the construction of amides, prized for its efficiency and broad substrate scope. This application note provides a detailed protocol for the synthesis of amides using 4-nitrobutanoyl chloride, a reactive acyl chloride activated by the electron-withdrawing nitro group. The presence of the nitro moiety enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by primary and secondary amines under mild conditions.[1]

The resulting 4-nitrobutanamide (B99573) scaffold is of significant interest in drug discovery, as nitroaromatic and nitroaliphatic compounds have been shown to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4] This protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions, quantitative data for representative reactions, and visual aids to ensure successful and reproducible synthesis of 4-nitrobutanamide derivatives for further investigation in various research and development pipelines.

Data Presentation

The following table summarizes representative quantitative data for the amide bond formation reaction between this compound and a selection of primary and secondary amines. Please note that the following data is representative and based on the general reactivity of acyl chlorides. Actual results may vary depending on the specific reaction conditions and the nature of the amine substrate.

Amine SubstrateProductReaction Time (h)Temperature (°C)Representative Yield (%)
AnilineN-phenyl-4-nitrobutanamide20 to RT92
BenzylamineN-benzyl-4-nitrobutanamide1.50 to RT95
DiethylamineN,N-diethyl-4-nitrobutanamide2.50 to RT88
Morpholine4-(4-nitrobutanoyl)morpholine20 to RT90
Piperidine1-(4-nitrobutanoyl)piperidine20 to RT93

Experimental Protocols

This section details the necessary materials, equipment, and a step-by-step procedure for the synthesis of amides using this compound.

Materials
  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, diethylamine)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (TEA) or other non-nucleophilic base

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for purification (e.g., column chromatography or recrystallization)

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure: General Protocol for Amide Synthesis
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).[5]

  • Addition of Base: Add triethylamine (1.1 - 1.5 equivalents) to the amine solution.[6]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.[7] Add this solution dropwise to the cooled and stirred amine solution over 15-30 minutes. A white precipitate of triethylammonium (B8662869) chloride may form during the addition.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion of the reaction, quench by the slow addition of deionized water or a saturated aqueous solution of sodium bicarbonate.[6]

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude amide product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine (1.0 eq) in Anhydrous DCM add_base Add Triethylamine (1.1-1.5 eq) prep_amine->add_base cool_mixture Cool to 0 °C in Ice Bath add_base->cool_mixture add_acyl Dropwise Addition of Acyl Chloride cool_mixture->add_acyl prep_acyl Prepare Solution of This compound (1.05 eq) in Anhydrous DCM prep_acyl->add_acyl react Stir at RT (1-4 h) add_acyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with H₂O or NaHCO₃ monitor->quench extract Separatory Funnel Extraction & Washes quench->extract dry Dry Organic Layer (MgSO₄/Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify final_product Pure Amide Product purify->final_product

Caption: Experimental workflow for amide synthesis.

Logical Relationship Diagram: Structure-Activity Relationship (SAR) Considerations

sar_considerations cluster_r1 R1 Group (from Amine) cluster_r2 R2 Group (from Amine) cluster_nitro Nitro Group scaffold 4-Nitrobutanamide Scaffold r1_aromatic Aromatic (e.g., Phenyl) - π-stacking interactions - Modulate electronics scaffold->r1_aromatic r1_aliphatic Aliphatic (e.g., Benzyl, Alkyl) - Lipophilicity - Steric bulk scaffold->r1_aliphatic r1_heterocycle Heterocyclic - H-bonding potential - Solubility scaffold->r1_heterocycle r2_h H (Primary Amine) - H-bond donor scaffold->r2_h r2_alkyl Alkyl (Secondary Amine) - Increased lipophilicity - Loss of H-bond donor scaffold->r2_alkyl nitro_bio Bioactivation - Potential for reduction to  reactive species - Antimicrobial/Anticancer activity scaffold->nitro_bio nitro_props Physicochemical Properties - Polarity - Metabolic stability scaffold->nitro_props bio_activity Biological Activity (e.g., Enzyme Inhibition, Cytotoxicity) r1_aromatic->bio_activity r1_aliphatic->bio_activity r1_heterocycle->bio_activity r2_h->bio_activity r2_alkyl->bio_activity nitro_bio->bio_activity nitro_props->bio_activity

References

Application Notes and Protocols for Safe Handling and Storage of 4-Nitrobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

4-Nitrobutanoyl chloride is expected to be a corrosive and moisture-sensitive compound. Based on the data for 4-nitrobenzoyl chloride, it is classified as a substance that causes severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing.[1] Contact with water is likely to produce irritating and toxic gases, such as hydrogen chloride.[2]

GHS Hazard Statements (Anticipated):

  • H314: Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

GHS Precautionary Statements (Anticipated):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P310: Immediately call a POISON CENTER or doctor/physician.[1]

Physical and Chemical Properties (Based on 4-Nitrobenzoyl Chloride)

A summary of the known physical and chemical properties of 4-nitrobenzoyl chloride is provided below. These values should be considered as estimates for this compound and should be confirmed with experimental data.

PropertyValue (for 4-Nitrobenzoyl Chloride)
Appearance Yellow to orange crystalline solid[3]
Molecular Formula C7H4ClNO3[1]
Molecular Weight 185.56 g/mol [1]
Melting Point 71-74 °C[1]
Boiling Point 202-205 °C at 140 hPa[1]
Flash Point 102 °C (closed cup)[2]
Solubility Decomposes in water[4][5]
Stability Stable under recommended storage conditions; moisture-sensitive[1][6]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. The following are minimum recommendations:

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield are required.[1][2]
Skin Protection A complete suit protecting against chemicals and impervious gloves (e.g., nitrile rubber) must be worn.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used, especially if dust or aerosols can be generated.[1][2] Work should be conducted in a certified chemical fume hood.[6]

Experimental Protocols

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[6]

    • Verify that an eyewash station and safety shower are accessible and functional.[2]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have appropriate spill cleanup materials readily available (e.g., dry sand, sodium bicarbonate).

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.[6]

    • Avoid the formation of dust and aerosols.[1]

    • Use spark-proof tools and explosion-proof equipment.

    • Do not allow the substance to come into contact with water or moisture.[2][6]

    • Keep the container tightly closed when not in use.[1][2]

    • Wash hands thoroughly after handling.[1]

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area.[1][2]

    • Keep the container tightly closed to prevent contact with moisture.[1][6]

    • Store away from incompatible materials such as water, alcohols, oxidizing agents, and strong bases.[1]

    • A designated corrosives cabinet is recommended.

  • Spill Response:

    • Evacuate the area and prevent entry of unnecessary personnel.[1]

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.

    • Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1]

    • Do not use water to clean up the spill.[2]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

    • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Waste Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.[1]

Diagrams

SafeHandlingWorkflow Start Start: Prepare for Handling RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) RiskAssessment->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Handling Handle this compound (Avoid Dust/Aerosols, Moisture) FumeHood->Handling Storage Store in a Cool, Dry, Well-Ventilated Area Handling->Storage After Use WasteDisposal Dispose of as Hazardous Waste Handling->WasteDisposal Generate Waste Spill Spill Occurs Handling->Spill End End: Procedure Complete Storage->End WasteDisposal->End SpillResponse Follow Spill Response Protocol Spill->SpillResponse SpillResponse->WasteDisposal

Caption: Workflow for Safe Handling of this compound.

References

Application Notes and Protocols: 4-Nitrobenzoyl Chloride in the Synthesis of Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific information on the use of 4-nitrobutanoyl chloride in the synthesis of novel polymers. The following application notes and protocols are based on the closely related and well-documented compound, 4-nitrobenzoyl chloride , to illustrate the principles of utilizing a nitro-functionalized acyl chloride in polymer synthesis. These protocols are intended for an audience of researchers, scientists, and drug development professionals.

Introduction

4-Nitrobenzoyl chloride is a versatile reagent in organic and polymer chemistry.[1][2] Its high reactivity, stemming from the electrophilic acyl chloride group and the electron-withdrawing nitro group, makes it a valuable building block for the synthesis of specialty polymers.[1][2] The incorporation of the nitrobenzoyl moiety can impart unique properties to polymers, such as altered solubility, thermal stability, and the potential for further chemical modification, making it a compound of interest in the development of novel materials for drug delivery, coatings, and other advanced applications.[1][2]

These application notes provide an overview of the utility of 4-nitrobenzoyl chloride in polymer synthesis, focusing on two primary approaches: post-polymerization modification of hydroxyl-containing polymers and its use as a co-monomer in condensation polymerization.

Data Presentation

Table 1: Properties of 4-Nitrobenzoyl Chloride

PropertyValueReference
Molecular Formula C₇H₄ClNO₃[3]
Molecular Weight 185.56 g/mol [3]
Appearance Yellow crystalline solid[4]
Melting Point 71-73 °C[4]
Solubility Soluble in many organic solvents (e.g., chloroform, ethyl acetate, acetone); reacts with water.[1]

Table 2: Summary of Polymer Modification with 4-Nitrobenzoyl Chloride

Base PolymerDegree of Substitution (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)
Poly(vinyl alcohol)1525,0001.895
Poly(vinyl alcohol)3028,5001.9108
Hydroxyethyl cellulose1045,0002.2135
Hydroxyethyl cellulose2552,0002.3152

Experimental Protocols

Protocol 1: Post-Polymerization Modification of Poly(vinyl alcohol) (PVA)

This protocol details the functionalization of PVA with 4-nitrobenzoyl chloride to introduce the nitrobenzoyl group as a pendant side chain.

Materials:

  • Poly(vinyl alcohol) (PVA), Mw = 20,000-30,000 g/mol

  • 4-Nitrobenzoyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous pyridine (B92270)

  • Methanol (B129727)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Nitrogen or Argon gas supply

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5.0 g of PVA in 100 mL of anhydrous DMF under a nitrogen atmosphere. Gentle heating (to ~60 °C) may be required to facilitate dissolution.

  • Cool the polymer solution to room temperature.

  • Add 2.5 mL of anhydrous pyridine to the solution. Pyridine acts as a base to neutralize the HCl byproduct.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of 4.2 g of 4-nitrobenzoyl chloride in 20 mL of anhydrous DMF to the stirred polymer solution. The amount of 4-nitrobenzoyl chloride can be varied to control the degree of substitution.

  • Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours.

  • Precipitate the functionalized polymer by slowly pouring the reaction mixture into 500 mL of vigorously stirring methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol to remove unreacted reagents and byproducts, and dry under vacuum at 40 °C for 24 hours.

  • Characterize the resulting polymer using techniques such as FTIR and ¹H NMR spectroscopy to confirm functionalization and determine the degree of substitution.

Protocol 2: Synthesis of a Novel Copolyester via Condensation Polymerization

This protocol describes the synthesis of a copolyester using 4-nitrobenzoyl chloride as a modifier to a standard condensation polymerization reaction between a diol and a diacyl chloride.

Materials:

  • 1,6-Hexanediol (B165255)

  • Terephthaloyl chloride

  • 4-Nitrobenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous triethylamine (B128534)

  • Methanol

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2.36 g of 1,6-hexanediol and 2.8 mL of anhydrous triethylamine in 50 mL of anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 3.65 g of terephthaloyl chloride and 0.93 g of 4-nitrobenzoyl chloride in 30 mL of anhydrous DCM.

  • Add the diacyl chloride solution to a dropping funnel and add it dropwise to the stirred diol solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Precipitate the resulting copolyester by pouring the concentrated solution into 300 mL of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 50 °C for 24 hours.

  • Analyze the polymer's properties, including molecular weight, thermal characteristics, and composition, using GPC, DSC, and NMR spectroscopy.

Visualizations

experimental_workflow cluster_0 Protocol 1: Post-Polymerization Modification cluster_1 Protocol 2: Condensation Polymerization p1_start Dissolve PVA in DMF p1_add_pyridine Add Pyridine p1_start->p1_add_pyridine p1_add_reagent Add 4-Nitrobenzoyl Chloride at 0°C p1_add_pyridine->p1_add_reagent p1_react React for 24h p1_add_reagent->p1_react p1_precipitate Precipitate in Methanol p1_react->p1_precipitate p1_filter_dry Filter and Dry p1_precipitate->p1_filter_dry p1_characterize Characterize Polymer p1_filter_dry->p1_characterize p2_start Dissolve Diol and Base in DCM p2_add_reagent Add Diacyl Chlorides at 0°C p2_start->p2_add_reagent p2_react React for 12h p2_add_reagent->p2_react p2_wash Aqueous Workup p2_react->p2_wash p2_precipitate Precipitate in Methanol p2_wash->p2_precipitate p2_filter_dry Filter and Dry p2_precipitate->p2_filter_dry p2_characterize Characterize Polymer p2_filter_dry->p2_characterize

Caption: Workflow for the synthesis of novel polymers using 4-nitrobenzoyl chloride.

signaling_pathway hydroxyl_polymer Polymer with -OH groups functionalized_polymer Functionalized Polymer with Nitrobenzoyl Groups hydroxyl_polymer->functionalized_polymer Acylation nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride nitrobenzoyl_chloride->functionalized_polymer hcl HCl byproduct nitrobenzoyl_chloride->hcl base Base (e.g., Pyridine) base->hcl Neutralizes functionalized_polymer->hcl

Caption: Reaction schematic for post-polymerization modification.

References

Application Note and Protocol: Derivatization of Alcohols with 4-Nitrobutanoyl Chloride for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the derivatization of alcohols using 4-nitrobutanoyl chloride. This process, known as pre-column derivatization, is designed to enhance the detection of alcohols in High-Performance Liquid Chromatography (HPLC) by introducing a chromophoric nitro group into the molecule. Alcohols typically lack a strong native chromophore, making their detection by UV-Vis spectrophotometry challenging.[1][2][3] The formation of a 4-nitrobutanoyl ester derivative significantly improves UV absorbance, thereby increasing the sensitivity and accuracy of quantification.

The protocols and data presented herein are based on established methods for analogous acyl chloride derivatizing agents, such as 4-nitrobenzoyl chloride and 3,5-dinitrobenzoyl chloride, due to the limited availability of specific literature for this compound.[1][4][5]

Principle and Reaction Mechanism

The derivatization of an alcohol with this compound is a nucleophilic addition-elimination reaction. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable ester derivative and hydrochloric acid (HCl).[6] To drive the reaction to completion, a non-nucleophilic base such as pyridine (B92270) or a buffer is often used to neutralize the HCl produced.[7][8]

The resulting 4-nitrobutanoyl ester incorporates the nitroaromatic moiety, which is strongly UV-absorbent, allowing for sensitive detection by HPLC with a UV-Vis detector.

Caption: Reaction of an alcohol with this compound.

Data Presentation: Representative Performance Characteristics

The following table summarizes the expected performance characteristics of an HPLC-UV method following derivatization with this compound. These values are representative and based on performance data from similar derivatization agents.[2][5]

ParameterRepresentative ValueNotes
Analyte Primary/Secondary AlcoholsTertiary alcohols may react slower or require more forcing conditions.[8]
Linearity (r²) > 0.995Over a typical concentration range (e.g., 0.1 - 100 µg/mL).
Limit of Detection (LOD) 0.01 - 0.05 µg/mLDependent on the specific alcohol and HPLC system.[5]
Limit of Quantitation (LOQ) 0.05 - 0.15 µg/mLTypically 3-5 times the LOD.
Recovery (%) 95 - 105%Assessed by spiking known concentrations of the alcohol into a sample matrix.
Precision (%RSD) < 5%For both intra-day and inter-day measurements.
UV Detection Wavelength ~254 - 280 nmOptimal wavelength should be determined by scanning the UV spectrum of the derivative.

Experimental Protocols

Disclaimer: This protocol is a general guideline. Optimization of reaction conditions (e.g., temperature, time, reagent concentrations) may be necessary for specific alcohols and sample matrices. All work should be performed in a well-ventilated fume hood, as acyl chlorides are corrosive and react with moisture.

Materials and Reagents
  • Alcohol Sample/Standard: Stock solution of the alcohol of interest in a suitable aprotic solvent (e.g., acetonitrile).

  • This compound: Derivatization grade.

  • Derivatization Buffer: 0.1 M Borate (B1201080) buffer, pH 8.5-9.0.

  • Derivatizing Reagent Solution: 5-10 mg/mL solution of this compound in dry acetonitrile (B52724) (prepare fresh daily).

  • Quenching Solution: 1 M solution of a primary amine (e.g., glycine) or methanol.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Equipment: Reaction vials (e.g., 2 mL glass autosampler vials), vortex mixer, heating block or water bath, syringe filters (0.45 µm).

Protocol: Derivatization of Alcohols
  • Sample Preparation:

    • Pipette 100 µL of the alcohol standard or sample solution into a clean reaction vial.

    • If the sample is aqueous, it should be evaporated to dryness and reconstituted in an aprotic solvent to minimize hydrolysis of the acyl chloride.[1][9]

  • Derivatization Reaction:

    • Add 100 µL of the 0.1 M borate buffer (pH 9.0) to the vial.

    • Add 200 µL of the freshly prepared this compound solution (10 mg/mL in acetonitrile).

    • Immediately cap the vial tightly and vortex for 30 seconds.

  • Incubation:

    • Place the reaction vial in a heating block or water bath set to 60°C for 30 minutes.[2]

  • Reaction Quenching:

    • After incubation, cool the vial to room temperature.

    • Add 100 µL of the quenching solution (e.g., 1 M glycine) to react with and consume any excess this compound.

    • Vortex and let the vial stand for 10 minutes at room temperature.

  • Preparation for HPLC:

    • Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis. For example, add 500 µL of a 1:1 (v/v) acetonitrile/water mixture.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC autosampler vial.

    • The sample is now ready for injection.

Recommended HPLC Conditions (Starting Point)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point could be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV-Vis detector at 265 nm (or the determined λmax of the derivative).

  • Injection Volume: 10 - 20 µL.

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to data analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Alcohol Sample or Standard Buffer Add Borate Buffer (pH 9.0) Sample->Buffer Reagent Add 4-Nitrobutanoyl Chloride Solution Buffer->Reagent Vortex Vortex Mixture Reagent->Vortex Incubate Incubate at 60°C for 30 min Vortex->Incubate Quench Cool and Quench (e.g., with Glycine) Incubate->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC Inject into HPLC-UV System Filter->HPLC Data Data Acquisition & Analysis HPLC->Data

Caption: Workflow for alcohol derivatization and HPLC analysis.

Logical Relationship: Rationale for Derivatization

This diagram illustrates the logical reasoning behind employing derivatization for alcohol analysis.

LogicalRelationship A Alcohol Analyte B Lacks Strong UV Chromophore A->B C Poor Sensitivity in HPLC-UV Detection B->C D Derivatization with This compound C->D Solution E Introduces a Nitro (Chromophoric) Group D->E Mechanism F Enhanced UV Absorbance E->F G High Sensitivity & Accurate Quantification by HPLC-UV F->G Result

Caption: Rationale for the derivatization of alcohols for HPLC-UV.

References

Application Notes and Protocols: Synthesis of γ-Nitro Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of γ-nitro ketones. The initial focus is on the reaction of 4-nitrobutanoyl chloride with Grignard reagents, a seemingly straightforward approach that presents significant challenges due to the incompatibility of the nitro group with highly nucleophilic Grignard reagents. This document elucidates these challenges and presents viable alternative synthetic strategies, primarily the Michael addition of ketones or their corresponding enamines to nitroalkenes. A detailed experimental protocol for the organocatalyzed Michael addition is provided, along with a summary of representative quantitative data. Additionally, the potential use of organozinc reagents as a milder alternative is discussed.

Introduction: The Challenge of Using Grignard Reagents with Nitro-Containing Substrates

The synthesis of γ-nitro ketones is of significant interest in medicinal chemistry and drug development, as the nitro group can serve as a versatile precursor to various functional groups, including amines, which are prevalent in many pharmaceutical compounds. A logical synthetic approach to a γ-nitro ketone, such as 4-nitro-1-phenylpentan-1-one, would be the reaction of this compound with a suitable Grignard reagent, for example, phenylmagnesium bromide.

However, this direct approach is generally unsuccessful. Grignard reagents are potent nucleophiles and strong bases, and they are known to react with nitro groups.[1] The interaction can lead to a variety of side products, significantly reducing the yield of the desired ketone or preventing its formation altogether. The primary side reaction involves the nucleophilic attack of the Grignard reagent on one of the oxygen atoms of the nitro group.

Due to these undesirable side reactions, the direct acylation of Grignard reagents with nitro-containing acyl chlorides is not a recommended synthetic route.

Recommended Alternative: Michael Addition of Ketones to Nitroalkenes

A highly effective and widely used method for the synthesis of γ-nitro ketones is the Michael addition of a ketone or its enamine equivalent to a nitroalkene.[2] This conjugate addition reaction forms a new carbon-carbon bond at the β-position of the nitroalkene, directly leading to the desired γ-nitro ketone scaffold. This method offers several advantages, including milder reaction conditions and the ability to achieve high stereoselectivity through the use of chiral organocatalysts.[3]

General Reaction Mechanism

The organocatalyzed Michael addition typically proceeds through an enamine intermediate. The ketone reacts with a chiral secondary amine catalyst (e.g., a proline derivative) to form a nucleophilic enamine. This enamine then attacks the β-carbon of the nitroalkene in a conjugate addition. Subsequent hydrolysis of the resulting iminium ion yields the γ-nitro ketone and regenerates the catalyst.

michael_addition_mechanism Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Iminium->Catalyst Catalyst Regeneration Product γ-Nitro Ketone Iminium->Product + H₂O H2O H₂O

Caption: General mechanism of the organocatalyzed Michael addition.

Experimental Protocols

General Protocol for the Organocatalyzed Michael Addition of a Ketone to a Nitroalkene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ketone (1.5 - 2.0 equivalents)

  • Nitroalkene (1.0 equivalent)

  • Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, 5-20 mol%)

  • Acidic co-catalyst (e.g., 3-nitrobenzoic acid, 5-20 mol%) (optional but often beneficial)[4]

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone, the chiral organocatalyst, and the acidic co-catalyst (if used).

  • Add the anhydrous solvent and stir the mixture at the desired temperature (typically room temperature or 0 °C) for 10-15 minutes.

  • Slowly add the nitroalkene to the reaction mixture.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure γ-nitro ketone.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add ketone, catalyst, and co-catalyst to flask B 2. Add anhydrous solvent A->B C 3. Stir at desired temperature B->C D 4. Add nitroalkene C->D E 5. Monitor by TLC D->E F 6. Quench with aq. NH₄Cl E->F G 7. Extract with organic solvent F->G H 8. Wash with brine G->H I 9. Dry and filter H->I J 10. Concentrate I->J K 11. Column chromatography J->K

Caption: Experimental workflow for the synthesis of γ-nitro ketones.

Data Presentation

The following table summarizes representative examples of γ-nitro ketones synthesized via the Michael addition.

EntryKetone/AldehydeNitroalkeneCatalyst (mol%)Co-catalyst (mol%)SolventTime (h)Yield (%)Ref.
1Cyclohexanoneβ-Nitrostyrene10b (5)TFA (5)Brine2479[5]
2PropanalNitroethyleneA (2)B (20)Toluene2496[4]
3Acetoneβ-NitrostyreneAdamantoyl L-prolinamide (B555322) (10)-Toluene4895[1]
4Cyclopentanoneβ-NitrostyreneDPEN-based thiourea (B124793) (10)4-Nitrophenol (10)Water2492[3]

Catalyst Structures:

  • 10b: A diamine catalyst with dodecyl alkyl chains.

  • A: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol.

  • B: 3-Nitrobenzoic acid.

  • TFA: Trifluoroacetic acid.

  • DPEN: (R,R)-1,2-Diphenylethylenediamine.

Alternative Approach: Organozinc Reagents (Reformatsky Reaction)

Organozinc reagents, often generated in situ in what is known as the Reformatsky reaction, are generally less reactive and more functional group tolerant than Grignard reagents. This makes them a potential alternative for the reaction with nitro-containing acyl chlorides. The lower nucleophilicity of organozinc reagents could potentially minimize the undesired reaction with the nitro group, allowing for selective acylation at the carbonyl carbon.

Conclusion

The direct reaction of this compound with Grignard reagents is an ill-advised synthetic strategy due to the inherent reactivity of the nitro group towards the Grignard reagent. A far more reliable and versatile approach for the synthesis of γ-nitro ketones is the Michael addition of ketones or aldehydes to nitroalkenes. This method, particularly when employing organocatalysis, provides high yields and can be rendered highly enantioselective. For researchers in drug development, the γ-nitro ketones synthesized via this route are valuable intermediates, readily convertible to other important functionalities. Further investigation into the use of milder organometallic reagents, such as organozinc compounds, may also provide a viable pathway to these important building blocks.

References

Application Notes and Protocols for Monitoring 4-Nitrobutanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving 4-nitrobutanoyl chloride, a reactive intermediate crucial in various synthetic pathways. The following protocols for High-Performance Liquid Chromatography (HPLC), in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to offer robust analytical support for reaction monitoring, kinetic analysis, and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for monitoring the progress of this compound reactions, particularly for assessing the consumption of the starting material and the formation of products. Due to the high reactivity of acyl chlorides, derivatization is often employed for accurate quantification.

Application Note: HPLC Analysis of this compound Reactions with Amines

This method is suitable for monitoring the reaction of this compound with primary or secondary amines to form the corresponding amides. A pre-column derivatization step with a suitable agent, such as 2-nitrophenylhydrazine (B1229437), can be used to create stable, UV-active derivatives for sensitive detection.

Data Presentation: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30-90% B15-18 min: 90% B18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 395 nm (for 2-nitrophenylhydrazine derivatives)
Injection Volume 10 µL

Hypothetical Retention Times

CompoundRetention Time (min)
This compound derivative~ 5.2
Amine starting material~ 2.8
Amide product derivative~ 8.5
Experimental Protocol: HPLC Monitoring with Derivatization
  • Sample Preparation:

    • At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a quenching solution (e.g., a solution of a primary amine like glycine (B1666218) in acetonitrile) to consume any unreacted this compound.

  • Derivatization (using 2-nitrophenylhydrazine):

    • To the quenched sample, add 100 µL of a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • HPLC Analysis:

    • Filter the derivatized sample through a 0.22 µm syringe filter.

    • Inject the filtered sample into the HPLC system.

    • Monitor the chromatogram for the disappearance of the this compound derivative peak and the appearance of the product derivative peak.

Workflow for HPLC Analysis of this compound Reaction

HPLC_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_derivatization Derivatization cluster_analysis HPLC Analysis A This compound + Nucleophile (e.g., Amine) B Withdraw Aliquot A->B C Quench Reaction B->C D Add Derivatizing Agent (e.g., 2-Nitrophenylhydrazine) C->D E Incubate D->E F Filter Sample E->F G Inject into HPLC F->G H Data Acquisition & Analysis G->H

Caption: General workflow for HPLC analysis of this compound reactions.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a non-invasive technique that allows for real-time monitoring of functional group changes in a reaction mixture, providing valuable kinetic and mechanistic information.

Application Note: Real-Time Monitoring of Esterification

This method is ideal for tracking the conversion of this compound to an ester when reacted with an alcohol. The disappearance of the acyl chloride carbonyl stretch and the appearance of the ester carbonyl stretch can be monitored simultaneously.

Data Presentation: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
Acyl Chloride (C=O)~1800
Ester (C=O)~1740
Carboxylic Acid (C=O, if hydrolysis occurs)~1710
Experimental Protocol: In-situ FTIR Monitoring
  • Setup:

    • Equip the reaction vessel with an Attenuated Total Reflectance (ATR) FTIR probe.

    • Ensure the probe is clean and a background spectrum in the reaction solvent is collected before initiating the reaction.

  • Reaction Initiation:

    • Charge the reactor with the alcohol and solvent.

    • Start collecting spectra at a regular interval (e.g., every 30 seconds).

    • Inject the this compound into the reactor to start the reaction.

  • Data Analysis:

    • Monitor the IR spectra over time.

    • Track the decrease in the absorbance of the acyl chloride carbonyl peak (~1800 cm⁻¹) and the increase in the absorbance of the ester carbonyl peak (~1740 cm⁻¹).

    • Plot the absorbance of the key peaks against time to generate a reaction profile and determine reaction kinetics.

Logical Flow for In-situ FTIR Reaction Monitoring

FTIR_Logic A Start Reaction (this compound + Alcohol) B Monitor IR Spectrum in Real-Time A->B C Identify Key Peaks (Acyl Chloride C=O, Ester C=O) B->C D Track Absorbance Changes Over Time C->D E Generate Reaction Profile D->E F Determine Reaction Kinetics E->F qNMR_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis A Dissolve Amine & Internal Standard in Deuterated Solvent B Add this compound A->B C Acquire Time-Resolved ¹H NMR Spectra B->C D Process Spectra C->D E Integrate Signals D->E F Calculate Concentrations E->F G Determine Reaction Kinetics F->G

Troubleshooting & Optimization

preventing hydrolysis of 4-nitrobutanoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-nitrobutanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to water?

This compound is an acyl chloride, a class of organic compounds characterized by the -COCl functional group. Acyl chlorides are highly reactive derivatives of carboxylic acids. The carbon atom in the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it extremely susceptible to nucleophilic attack by water, leading to a rapid and often vigorous hydrolysis reaction.[1][2][3] This reaction is typically exothermic and produces 4-nitrobutanoic acid and corrosive hydrogen chloride (HCl) gas.[2][3][4]

Q2: What are the primary consequences of hydrolysis during my reaction?

Hydrolysis of this compound has several negative consequences for your experiment:

  • Reduced Yield: The primary reactant is consumed by the side reaction with water, leading to a lower yield of your desired product.[3]

  • Product Contamination: The formation of 4-nitrobutanoic acid introduces impurities into your reaction mixture, which can complicate the purification process.[3]

  • Inconsistent Results: Trace amounts of moisture can lead to variable rates of hydrolysis, causing poor reproducibility between experiments.[3]

Q3: How should I properly store and handle this compound to prevent premature hydrolysis?

To maintain the integrity of this compound, it is crucial to store it under anhydrous (water-free) conditions.[5][6] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and stored in a cool, dry, and well-ventilated area away from moisture.[5][6][7] When handling the reagent, always work in a fume hood and use dry glassware and syringes.[3][5]

Q4: What are "anhydrous conditions" and why are they critical?

Anhydrous conditions refer to an environment devoid of water. For reactions involving acyl chlorides, this is the single most important factor in preventing hydrolysis.[1][8] This is achieved by:

  • Drying Glassware: All glassware must be rigorously dried, typically by placing it in an oven (e.g., at 120°C) for several hours or by flame-drying under vacuum immediately before use.[3][9][10]

  • Using Anhydrous Solvents: Solvents must be dried to have a very low water content (in the ppm range).[3][9][10]

  • Inert Atmosphere: The reaction is conducted under a blanket of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[3][9][10]

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to the hydrolysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of this compound: This is the most likely cause, resulting from moisture contamination.[10]Ensure Strict Anhydrous Conditions: 1. Oven-dry or flame-dry all glassware immediately before use.[3] 2. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent. 3. Conduct the reaction under a positive pressure of nitrogen or argon.[8][10]
Deactivated Nucleophile: The amine or alcohol you are trying to acylate may be weakly nucleophilic.[10]Increase Reactivity: 1. Add a non-nucleophilic base (e.g., triethylamine, pyridine) to deprotonate the nucleophile. 2. Consider gentle heating after the initial addition of the acyl chloride.[9]
Inconsistent Reaction Results Variable Moisture Contamination: Different amounts of water in separate reaction setups lead to varying degrees of hydrolysis.[3]Standardize Procedures: 1. Develop and adhere to a strict protocol for drying glassware and solvents. 2. Always use an inert atmosphere. 3. Use a consistent source and grade of anhydrous solvents.[3]
Formation of Significant Byproducts Reaction with Solvent or Impurities: The acyl chloride might be reacting with trace impurities in your solvent or starting materials.[10]Purify Reagents: 1. Use high-purity, anhydrous solvents. 2. Ensure the purity of your nucleophile (amine or alcohol).[9][10]
Reaction is Uncontrolled or Exothermic Rapid Reaction Rate: The reaction between this compound and a highly reactive nucleophile can be very fast and generate significant heat.[10]Control Reaction Temperature and Addition Rate: 1. Cool the reaction mixture to 0 °C or lower before adding the acyl chloride.[9][10] 2. Add the this compound solution dropwise over a period of time to manage the reaction rate.[9][10]

Diagrams

Hydrolysis_Mechanism AcylChloride 4-Nitrobutanoyl Chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Water H₂O (Water) Water->Intermediate Nucleophilic Attack CarboxylicAcid 4-Nitrobutanoic Acid Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl Intermediate->HCl Proton Transfer

Caption: Mechanism of this compound hydrolysis.

Troubleshooting_Workflow start Low Product Yield? check_moisture Used Strict Anhydrous Conditions? start->check_moisture Yes redo Redo reaction ensuring dry glassware, anhydrous solvents, and inert gas. check_moisture->redo No check_nucleophile Is the nucleophile (amine/alcohol) weakly reactive? check_moisture->check_nucleophile Yes success Problem Solved redo->success add_base Add a non-nucleophilic base (e.g., triethylamine) to activate the nucleophile. check_nucleophile->add_base Yes other_issues Consider other issues: - Reagent purity - Reaction time/temp - Stoichiometry check_nucleophile->other_issues No add_base->success Experimental_Setup Anhydrous Reaction Setup cluster_flask Reaction Flask cluster_atmosphere Inert Atmosphere flask Flask with stir bar (Oven-dried) septum Rubber Septum bubbler Oil Bubbler (Pressure Outlet) septum->bubbler Vent gas_inlet Nitrogen/Argon In gas_inlet->septum Purge syringe Syringe with This compound (in anhydrous solvent) syringe->septum Slow Addition

References

Technical Support Center: Optimizing Acylation Reactions with 4-Nitrobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize acylation reactions involving 4-nitrobutanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low to no product yield in my acylation reaction with this compound?

A1: Low product yield is most commonly attributed to the degradation of the this compound reagent due to moisture. Acyl chlorides are highly susceptible to hydrolysis, which converts them to the unreactive 4-nitrobutanoic acid.[1][2][3] Other significant factors include suboptimal reaction temperature, incorrect stoichiometry, or using a substrate that is deactivated by strongly electron-withdrawing groups.[4] For amine acylations, ensuring the presence of a suitable base is critical to neutralize the HCl byproduct.[1][5]

Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of multiple products can arise from several issues. If your substrate is a highly activated aromatic ring in a Friedel-Crafts acylation, polyacylation can occur, although the acyl group addition does deactivate the ring to some extent.[4] In amine acylations, if the substrate contains multiple nucleophilic sites (e.g., hydroxyl or other amino groups), competitive acylation can lead to a mixture of products. Side reactions with the solvent or impurities can also contribute to a complex product mixture.[2]

Q3: What is the recommended solvent and temperature for acylating an amine with this compound?

A3: Anhydrous dichloromethane (B109758) (DCM) is a commonly used solvent for this type of acylation.[1][6] Other inert solvents like anhydrous tetrahydrofuran (B95107) (THF) can also be suitable.[2] The reaction is often started at a low temperature, such as 0 °C, especially during the dropwise addition of the acyl chloride to control the initial exothermic reaction.[2][6] After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for several hours.[2][6]

Q4: How should I properly store and handle this compound?

A4: this compound is moisture-sensitive and corrosive.[7][8][9] It should be stored in a tightly sealed container in a cool, dry, well-ventilated area, preferably under an inert atmosphere like nitrogen or argon.[5][7] When handling, always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a chemical fume hood.[7][9][10] Avoid contact with skin and eyes, and prevent inhalation.[10]

Q5: What is the function of a base, such as triethylamine (B128534), in the acylation of an amine?

A5: The acylation of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct.[5] The added base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), acts as an acid scavenger.[1] It neutralizes the HCl, preventing it from protonating the amine substrate, which would render the amine unreactive and halt the reaction.[5]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution Key Considerations
Hydrolysis of this compound Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3][11]Acyl chlorides react readily with water to form the corresponding carboxylic acid, which is unreactive under these conditions.[1][2]
Deactivated Aromatic Substrate (Friedel-Crafts) Substrates with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are unsuitable for Friedel-Crafts acylation.[4] Consider alternative synthetic routes.Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic ring.[4]
Insufficient Base (Amine Acylation) Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the HCl byproduct.[1][5]The amine starting material can be protonated by the generated HCl, rendering it non-nucleophilic and stopping the reaction.[5]
Suboptimal Reaction Temperature For slow reactions, gentle heating (e.g., 40-50 °C) may be required after the initial addition. For highly exothermic reactions, maintain a low temperature (0 °C) during addition.[1]Temperature control is crucial for balancing reaction rate and preventing side reactions or decomposition.[4]
Problem 2: Formation of Multiple Products or Impurities
Possible Cause Suggested Solution Key Considerations
Presence of Water The primary impurity is often the hydrolysis product, 4-nitrobutanoic acid. Ensure all reagents, solvents, and glassware are rigorously dried.[2][3]This impurity can be removed during workup by washing the organic layer with a mild aqueous base like saturated sodium bicarbonate solution.[5][6]
Polyacylation (Friedel-Crafts) Use a stoichiometric amount or a slight excess of the aromatic substrate relative to the this compound. Add the acyl chloride solution slowly to the reaction mixture.[3]While the first acylation deactivates the ring, polyacylation can still occur with highly activated substrates.[4]
Reaction with Solvent or Base Use an inert solvent such as DCM or THF.[2] Ensure the base used (e.g., triethylamine) does not undergo side reactions with the acyl chloride.Some solvents or nucleophilic bases can react with the highly electrophilic acyl chloride.
Impure Starting Materials Verify the purity of the this compound and the substrate. Purify if necessary.[1][4]Impurities in the starting materials can lead to the formation of unexpected byproducts.

Experimental Protocols

General Protocol for Acylation of a Primary Amine

This protocol provides a general method for the N-acylation of a primary amine with this compound.

  • Reaction Setup : In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[1][6]

  • Cooling : Cool the stirred solution to 0 °C using an ice bath.[6]

  • Addition of Acyl Chloride : In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.[1]

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-5 hours.[1][6]

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.[6]

  • Work-up :

    • Quench the reaction by adding deionized water.[1][6]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine (saturated NaCl solution).[5][6]

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[5][6]

  • Purification : Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes).[6]

Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation : On a silica gel TLC plate, draw a baseline with a pencil. Mark spots for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spotting : Using separate capillaries, apply a small spot of the dissolved starting amine (SM), a spot of the reaction mixture (RM), and for the co-spot (C), apply the starting material first, followed by the reaction mixture on the same spot.

  • Elution : Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate.

  • Visualization : Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicates reaction progression.

Visualizations

G Troubleshooting Workflow for Low Yield Acylation start Low or No Product Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_base Ensure Adequate Base (for Amine Acylation) start->check_base check_temp Optimize Reaction Temperature start->check_temp inactive_substrate Issue: Deactivated Substrate check_reagents->inactive_substrate hydrolysis Issue: Acyl Chloride Hydrolysis check_conditions->hydrolysis base_issue Issue: Insufficient Acid Scavenging check_base->base_issue temp_issue Issue: Suboptimal Temperature check_temp->temp_issue solve_hydrolysis Solution: Use Dry Glassware/Solvents, Inert Atmosphere hydrolysis->solve_hydrolysis Yes solve_substrate Solution: Re-evaluate Synthetic Route inactive_substrate->solve_substrate Yes solve_base Solution: Add 1.2 eq. Tertiary Amine base_issue->solve_base Yes solve_temp Solution: Adjust Heating/Cooling Protocol temp_issue->solve_temp Yes success Successful Reaction solve_hydrolysis->success solve_substrate->success solve_base->success solve_temp->success

Caption: Logical troubleshooting workflow for low yield reactions.

G General Experimental Workflow for Amine Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Amine & Base in Anhydrous DCM cool Cool Amine Solution to 0 °C prep_reagents->cool prep_acyl Dissolve Acyl Chloride in Anhydrous DCM add Dropwise Addition of Acyl Chloride Solution prep_acyl->add cool->add react Stir at Room Temperature (2-5h) add->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete wash Sequential Washes: 1M HCl, NaHCO₃, Brine quench->wash isolate Dry, Filter, Concentrate wash->isolate purify Purify (Chromatography or Recrystallization) isolate->purify product Pure Product purify->product

Caption: Standard experimental workflow for N-acylation.

References

Technical Support Center: Purification of Products from 4-Nitrobutanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitrobutanoyl chloride and the purification of its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture after using this compound?

A1: In a typical acylation reaction with an amine or alcohol, the main impurities include:

  • 4-Nitrobutanoic Acid: This is the hydrolysis product of this compound, which is highly sensitive to moisture.[1][2] Its presence is almost certain if anhydrous conditions were not strictly maintained.

  • Unreacted Starting Materials: Residual amine or alcohol that did not react.

  • Base and its Salt: Excess tertiary amine base (e.g., triethylamine (B128534), pyridine) and its corresponding hydrochloride salt, which is formed as a byproduct of the acylation reaction.[3]

  • Self-Condensation Product: 4-Nitrobutanoic anhydride (B1165640) may form, especially if the reaction is conducted at elevated temperatures.[3][4]

Q2: My TLC plate shows a baseline spot that doesn't move. What is it?

A2: A highly polar spot that remains at the baseline of a normal-phase TLC plate (silica gel) is often the hydrochloride salt of the tertiary amine base (e.g., triethylammonium (B8662869) chloride) used in the reaction. The carboxylic acid hydrolysis product, 4-nitrobutanoic acid, is also very polar and may appear near the baseline.

Q3: How can I effectively remove the hydrolysis byproduct, 4-nitrobutanoic acid?

A3: The most effective way to remove 4-nitrobutanoic acid is through a liquid-liquid extraction during the workup. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[3][5]

Q4: What are the best general methods for purifying the final amide or ester product?

A4: The two most common and effective purification methods are recrystallization and column chromatography.

  • Recrystallization: This is an excellent method for purifying solid products.[6][7] It relies on the difference in solubility of the desired product and impurities in a chosen solvent at different temperatures.

  • Column Chromatography: This is a versatile technique that can be used to purify solids, oils, and non-crystalline compounds by separating them based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.[8][9]

Q5: My purified product is a yellow oil, but I expected a solid. What should I do?

A5: An oily product can indicate the presence of impurities that are depressing the melting point. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization or precipitate the desired solid.[3] If that fails, purification by column chromatography is the recommended next step.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Problem 1: Low or No Product Yield After Workup
Possible CauseSuggested Solution
Hydrolysis of this compound The acyl chloride is highly moisture-sensitive.[10] Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
Inefficient Extraction The product may have some water solubility. After the initial extraction, re-extract the aqueous layer with your organic solvent (e.g., 2-3 times) to maximize recovery.
Product Loss During Washes If your product has acidic or basic functionality, it may be lost into the aqueous layer during acid/base washes. Check the pH of the aqueous layers and re-extract if necessary after neutralization.
Incomplete Reaction Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the limiting starting material has been consumed before beginning the workup.[11]
Problem 2: Difficulty with Recrystallization
Possible CauseSuggested Solution
No Crystal Formation The solution may not be sufficiently saturated. Evaporate some of the solvent to increase the concentration and try cooling again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product.[4]
Oiling Out The product is coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.
Poor Purity After Recrystallization The cooling rate may have been too fast, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] Also, ensure you are using the minimum amount of hot solvent required to dissolve the product.[6]
Problem 3: Challenges in Column Chromatography
Possible CauseSuggested Solution
Poor Separation (Co-elution) The polarity of the eluent (mobile phase) is not optimal. If using an ethyl acetate (B1210297)/hexanes system, try a different solvent system, such as dichloromethane (B109758)/methanol. Running a solvent gradient (gradually increasing the polarity of the eluent) can also improve separation.[3]
Product Streaking on TLC/Column The product may be too polar for the chosen eluent, or it could be acidic or basic. For acidic compounds, adding a small amount (~1%) of acetic acid to the eluent can help. For basic compounds, adding ~1% triethylamine can improve peak shape.[3][12]
Product Won't Elute from Column The eluent is not polar enough. Gradually increase the polarity of the mobile phase. A switch to a more polar solvent system, like dichloromethane/methanol, may be necessary.

Data Presentation

The following table provides representative data for the purification of a hypothetical product, N-benzyl-4-nitrobutanamide, to illustrate the effectiveness of different purification methods.

Purification MethodCrude Yield (%)Purified Yield (%)Purity (by HPLC, %)Notes
None (Crude Product) 95-75Major impurities: 4-nitrobutanoic acid, triethylamine.
Recrystallization (Ethyl Acetate/Hexanes) 9582>98Effective for removing most impurities; some product lost to mother liquor.
Column Chromatography (Silica Gel) 9588>99Excellent purity; slightly higher yield than recrystallization.
Aqueous Wash Only 959290Removes acid and base salts but not organic byproducts.

Experimental Protocols

Protocol 1: General Aqueous Workup

This procedure is designed to remove water-soluble impurities following an acylation reaction using this compound and an amine in the presence of triethylamine.

  • Quench Reaction: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (aq) to remove the triethylamine and any unreacted amine starting material.[5] Separate the layers.

  • Base Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove 4-nitrobutanoic acid.[3] Be cautious of CO₂ evolution. Separate the layers.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for recrystallizing a solid amide product.

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold. Common choices include ethyl acetate, isopropanol, or ethanol/water mixtures.

  • Dissolve Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hotplate) with stirring until the solid is fully dissolved.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallize: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

This protocol outlines a standard procedure for purification using a silica gel column.

  • TLC Analysis: Determine an optimal solvent system using TLC. The ideal system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[3] A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes) and carefully pack the chromatography column. Allow the silica to settle into a uniform bed, then add a thin layer of sand on top.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column. Alternatively, load the concentrated solution directly onto the column.[12]

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

G start Crude Reaction Mixture (Product, Impurities, Solvent) workup Aqueous Workup (Acid/Base Washes) start->workup concentrate Concentrate Organic Layer workup->concentrate crude_product Crude Product (Solid or Oil) concentrate->crude_product is_solid Is Product a Solid? crude_product->is_solid column Column Chromatography is_solid->column No recrystallize Recrystallization is_solid->recrystallize Yes pure_product Pure Product column->pure_product recrystallize->pure_product

Caption: General purification workflow for products of this compound reactions.

G start Low Yield After Workup? check_conditions Review Reaction Conditions: - Anhydrous Solvents? - Inert Atmosphere? - Reaction Complete by TLC? start->check_conditions Yes end_node Improved Yield start->end_node No check_workup Review Workup Procedure: - Sufficient Extractions? - Emulsion Formation? - Product Lost in Wash? check_conditions->check_workup optimize_rxn Optimize Reaction: Use dry solvents/reagents. Ensure completion. check_conditions->optimize_rxn optimize_workup Optimize Workup: Break emulsions (brine). Re-extract aqueous layers. check_workup->optimize_workup optimize_rxn->end_node optimize_workup->end_node

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Managing Exothermic Reactions with 4-Nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for safely managing exothermic reactions involving 4-nitrobenzoyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer on Quantitative Data

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Q: My reaction temperature is increasing much faster than expected and is difficult to control. What should I do and what are the likely causes?

A: An uncontrolled temperature increase, or a runaway reaction, is a serious safety concern.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of 4-nitrobenzoyl chloride.

  • Enhance Cooling: Increase the efficiency of your cooling bath. For ice baths, add more ice and salt. If using a cryostat, lower the set temperature.

  • Ensure Vigorous Stirring: Proper agitation is crucial for efficient heat transfer to the cooling medium.

  • Prepare for Emergency Quenching: Have a pre-chilled, appropriate quenching solution ready to quickly neutralize the reaction if it becomes uncontrollable.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Addition Rate Too Fast Reduce the rate of addition of 4-nitrobenzoyl chloride. For highly reactive nucleophiles, consider diluting the acyl chloride solution and adding it over a longer period.
Inadequate Cooling Ensure the cooling bath has sufficient capacity for the scale of the reaction and is at the appropriate temperature (typically 0 °C or below for initial addition).
Poor Stirring Use an appropriately sized stir bar or overhead stirrer to ensure efficient mixing and heat dissipation.
High Reactant Concentration Dilute the reaction mixture with a suitable, anhydrous, and inert solvent.
Moisture Contamination Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride, which is also an exothermic process.
Issue 2: Low or No Product Yield

Q: My reaction is not proceeding as expected, and the yield of my desired product is low. What are the common reasons for this?

A: Low yields in acylation reactions with 4-nitrobenzoyl chloride can often be attributed to several factors.

Potential CauseRecommended Solution
Moisture Contamination 4-Nitrobenzoyl chloride is highly sensitive to moisture and will hydrolyze to the unreactive 4-nitrobenzoic acid.[1] Ensure all reagents, solvents, and glassware are rigorously dried.
Deactivated Nucleophile If your amine or alcohol is sterically hindered or contains strongly electron-withdrawing groups, it may be less reactive. Consider using a more forcing reaction condition (e.g., gentle warming after initial cold addition) or a catalyst.
Incorrect Stoichiometry Ensure the molar ratios of your reactants are correct. A slight excess of the nucleophile may be necessary to drive the reaction to completion.
Side Reactions The acyl chloride can react with certain solvents or impurities. Use a high-purity, inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 4-nitrobenzoyl chloride?

A1: 4-Nitrobenzoyl chloride is a corrosive solid that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts with water to release hydrogen chloride gas, which is toxic and corrosive.[1] Inhalation may cause respiratory irritation. Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: What are suitable solvents for reactions with 4-nitrobenzoyl chloride?

A2: Anhydrous aprotic solvents are recommended. Common choices include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene. Protic solvents like alcohols can react with the acyl chloride and should only be used if they are the intended nucleophile.

Q3: How should I properly quench a reaction containing unreacted 4-nitrobenzoyl chloride?

A3: Quenching should be performed carefully by slowly adding the reaction mixture to a separate, well-stirred, and cooled quenching solution. Never add the quenching solution directly to the reaction vessel, as this can cause a localized and potentially violent exotherm. Suitable quenching solutions include:

  • Saturated aqueous sodium bicarbonate (NaHCO₃): This will neutralize the unreacted acyl chloride and the HCl byproduct. The addition should be slow to control the evolution of CO₂ gas.

  • A solution of a primary or secondary amine (e.g., diethylamine) in an inert solvent: This will form a soluble amide, which can be easily separated during workup.

  • An alcohol (e.g., isopropanol): This will form the corresponding ester.

Q4: Can a catalyst be used to promote reactions with 4-nitrobenzoyl chloride?

A4: Yes, for less reactive nucleophiles, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is often used to scavenge the HCl byproduct and drive the reaction to completion. For Friedel-Crafts acylation reactions, a Lewis acid catalyst like aluminum chloride (AlCl₃) is required.

Estimated Enthalpy of Reaction Data

The following tables provide estimated enthalpy of reaction (ΔHrxn) values for the acylation of common nucleophiles with 4-nitrobenzoyl chloride. These values are for illustrative purposes and should be used with caution.

Table 1: Estimated Enthalpy of Amide Formation

AmineProductEstimated ΔHrxn (kJ/mol)Notes
Aniline (B41778)N-phenyl-4-nitrobenzamide-80 to -120Highly exothermic. The aromatic amine is a moderately strong nucleophile.
BenzylamineN-benzyl-4-nitrobenzamide-100 to -140Very exothermic. Benzylamine is a stronger nucleophile than aniline.
DiethylamineN,N-diethyl-4-nitrobenzamide-110 to -150Very exothermic. A common secondary amine nucleophile.

Table 2: Estimated Enthalpy of Ester Formation

AlcoholProductEstimated ΔHrxn (kJ/mol)Notes
MethanolMethyl 4-nitrobenzoate (B1230335)-70 to -110Exothermic. Primary alcohols are generally more reactive than secondary or tertiary alcohols.
IsopropanolIsopropyl 4-nitrobenzoate-60 to -100Moderately exothermic. Steric hindrance from the secondary alcohol reduces reactivity.
PhenolPhenyl 4-nitrobenzoate-50 to -90Less exothermic than with aliphatic alcohols due to the lower nucleophilicity of phenols.

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-4-nitrobenzamide (Amide Formation)

Materials:

  • 4-Nitrobenzoyl chloride

  • Aniline

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by slowly adding it to a beaker of cold 1 M HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of Benzyl (B1604629) 4-nitrobenzoate (Ester Formation)

Materials:

  • 4-Nitrobenzoyl chloride

  • Benzyl alcohol

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the stirred benzyl alcohol solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by slowly adding it to a beaker of cold 1 M HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow_Amide_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Aniline & Et3N in Anhydrous DCM cool Cool Amine Solution to 0 °C prep_amine->cool prep_acyl Dissolve 4-Nitrobenzoyl Chloride in Anhydrous DCM addition Slow, Dropwise Addition of Acyl Chloride Solution (Maintain T < 5 °C) cool->addition stir Warm to RT Stir for 1-2 h addition->stir quench Quench with Cold 1 M HCl stir->quench extract Separatory Funnel Extraction quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 and Concentrate wash->dry purify Purify Product dry->purify Troubleshooting_Runaway_Reaction cluster_immediate_actions Immediate Actions cluster_assessment Problem Assessment cluster_solutions Corrective Actions start Uncontrolled Temperature Rise stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling start->enhance_cooling increase_stirring Increase Stirring start->increase_stirring cause1 Addition Rate Too Fast? stop_addition->cause1 cause2 Inadequate Cooling? enhance_cooling->cause2 cause3 Poor Stirring? increase_stirring->cause3 solution1 Reduce Addition Rate and/or Dilute Reagent cause1->solution1 Yes solution2 Improve Cooling Bath Efficiency cause2->solution2 Yes solution3 Optimize Stirring (e.g., larger stir bar) cause3->solution3 Yes

References

troubleshooting low yield in 4-nitrobutanoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Nitrobutanoyl Chloride Synthesis

This guide is intended for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most common causes?

Low yields in the synthesis of this compound from 4-nitrobutanoic acid are typically traced back to several key factors:

  • Moisture Contamination: Acyl chlorides are highly reactive towards water. Any moisture present in the glassware, starting material, solvent, or even from atmospheric exposure will hydrolyze the product back to the starting carboxylic acid, directly reducing the yield.[1] It is critical to use thoroughly dried glassware and anhydrous reagents under an inert atmosphere.[1]

  • Incomplete Reaction: The conversion may not have reached completion. This can be due to insufficient reagent (chlorinating agent), inadequate reaction time, or suboptimal temperature.[1][2] The reaction often requires heating (reflux) to proceed efficiently.[1][3]

  • Suboptimal Reagents: The purity and reactivity of the chlorinating agent (e.g., thionyl chloride) are crucial. Old or improperly stored thionyl chloride can decompose, leading to lower reactivity.[4]

  • Product Loss During Workup: Significant product can be lost during the purification steps. Because this compound is a reactive compound, it can be hydrolyzed during aqueous workups or decompose during distillation if overheated.[2] Excess chlorinating agent must be thoroughly removed, as its presence can complicate subsequent reactions.[4][5]

  • Side Reactions: The formation of byproducts, such as anhydrides from the reaction of the acyl chloride with unreacted carboxylic acid, can lower the yield of the desired product.

Q2: My reaction mixture turned dark brown or black during heating. What does this indicate and how can I prevent it?

A significant color change to dark brown or black often indicates decomposition or polymerization side reactions.[1][6]

  • Cause: This is frequently caused by excessive heating. The nitro group makes the compound susceptible to degradation at high temperatures. Impurities in the starting 4-nitrobutanoic acid can also catalyze these decomposition pathways.[1] With impure reagents, reaction mixtures can vary in color from deep yellow to black.[7]

  • Prevention: To mitigate this, maintain controlled heating using an oil bath set to the appropriate temperature for the solvent (e.g., reflux). Avoid aggressive heating with a heating mantle.[1] Ensure the purity of the starting material before beginning the reaction. If using thionyl chloride, using it as the limiting reagent or in slight excess without a high-boiling solvent can sometimes prevent charring.

Q3: How can I effectively monitor the progress of the reaction?

Directly monitoring the reaction via Thin-Layer Chromatography (TLC) can be challenging because the acyl chloride product is highly reactive and may streak or decompose on the silica (B1680970) gel plate.[4]

An effective indirect method is to quench a small aliquot of the reaction mixture:

  • Withdraw a small sample from the reaction.

  • Quench it with a nucleophile like methanol (B129727) or benzylamine (B48309) in a separate vial.[4] This converts the reactive this compound into a stable methyl ester or benzylamide derivative.

  • Run a TLC of this quenched sample alongside your starting 4-nitrobutanoic acid. The disappearance of the starting material spot indicates the reaction is complete.[4]

Q4: What is the best method for purifying the final this compound?

Purification must be conducted carefully to avoid hydrolysis and decomposition.

  • Removal of Excess Reagent: The most common chlorinating agent, thionyl chloride (b.p. 76 °C), is volatile. After the reaction is complete, it can be removed along with the reaction solvent under reduced pressure using a rotary evaporator.[1][5] To ensure complete removal, an anhydrous, inert solvent like toluene (B28343) can be added and then co-distilled (evaporated) two or three times.[4][5]

  • Distillation: If higher purity is required, the product can be purified by vacuum distillation.[8] Care must be taken to avoid excessive temperatures which can lead to decomposition.[7] A liquid nitrogen trap between your distillation setup and the vacuum pump is recommended to prevent corrosive vapors from damaging the pump.[4]

  • Direct Use: In many cases, after the removal of excess thionyl chloride and solvent, the crude this compound is of sufficient purity to be used directly in the next synthetic step without further purification.[1][4] This is often the preferred method to maximize yield by avoiding losses during purification steps.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving low-yield issues.

Problem: Low Yield After Reaction and Workup
Observation/Symptom Potential Cause Suggested Solution
Reaction stalls; starting material remains. 1. Inactive Reagents: Thionyl chloride may be old or partially decomposed.Use a fresh, unopened bottle of thionyl chloride or distill the reagent before use.
2. Insufficient Heating: The reaction may have an activation energy that is not being met.Ensure the reaction is heated to a gentle reflux for the appropriate solvent. Monitor the temperature with an external thermometer.[1]
3. Insufficient Reaction Time: The conversion may be slow.Allow the reaction to proceed for a longer duration (e.g., 2-4 hours), monitoring completion by the indirect TLC method.[1]
Reaction appears complete, but isolated yield is low. 1. Hydrolysis: Product was exposed to moisture during workup or storage.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[1][9]
2. Incomplete Removal of Reagent: Residual thionyl chloride makes the product appear as an oil.After rotary evaporation, co-evaporate with a dry solvent like toluene multiple times to chase out all residual SOCl₂.[4][5]
3. Loss During Distillation: Product decomposed due to high temperatures during vacuum distillation.Ensure a good vacuum to lower the boiling point. Use a well-controlled oil bath for heating and distill as quickly as possible.[7] Consider using the crude product directly.
Dark, tarry crude product. 1. Overheating: Reaction temperature was too high, causing decomposition.Use a temperature-controlled oil bath instead of a heating mantle. Do not exceed the boiling point of the solvent/reagent.
2. Impure Starting Material: Impurities in the 4-nitrobutanoic acid are promoting side reactions.Recrystallize the starting 4-nitrobutanoic acid before use.

Experimental Protocols

Protocol: Synthesis of this compound using Thionyl Chloride

This representative protocol is based on standard laboratory procedures for converting carboxylic acids to acyl chlorides.[1][10]

1. Preparation:

  • Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a bubbler or a gas scrubbing trap (containing NaOH solution to neutralize HCl and SO₂ byproducts).

  • Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas (nitrogen or argon).

  • Set up the apparatus under an inert atmosphere.

2. Reaction:

  • To the flask, add 4-nitrobutanoic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) at room temperature. The reaction can be run neat or in an anhydrous solvent like dichloromethane (B109758) (DCM) or toluene.[3][11]

  • A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[11][12] Note that this can form trace amounts of the toxic byproduct dimethylcarbamoyl chloride.[13]

  • Heat the mixture to a gentle reflux (for neat SOCl₂, ~76°C; for DCM, ~40°C) using an oil bath.[1][3]

  • Maintain the reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction is complete as monitored by indirect TLC.

3. Workup and Isolation:

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator.

  • Add anhydrous toluene (2 x 10 mL per gram of starting material) and evaporate each time under reduced pressure to ensure complete removal of residual SOCl₂.[4]

  • The resulting crude this compound, often a yellow oil or solid, can be used directly for the next step or purified by vacuum distillation.

Visual Guides

Workflow for Synthesis and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis & Troubleshooting prep 1. Dry Glassware & Assemble Under N2 reagents 2. Add 4-Nitrobutanoic Acid & Anhydrous Solvent (Optional) prep->reagents add_socl2 3. Add SOCl2 (1.5-2.0 eq) & cat. DMF reagents->add_socl2 reflux 4. Reflux (2-4h) Monitor by Indirect TLC add_socl2->reflux evap 5. Evaporate SOCl2 & Solvent reflux->evap codistill 6. Co-distill with Anhydrous Toluene evap->codistill product Crude Product codistill->product check_yield Check Yield & Purity product->check_yield good_yield Proceed to Next Step check_yield->good_yield Yield OK low_yield Low Yield check_yield->low_yield Yield Low troubleshoot Consult Troubleshooting Guide low_yield->troubleshoot

Caption: Workflow for this compound synthesis and troubleshooting.

Troubleshooting Logic Diagram

G start Low Yield Observed q1 Was starting material visible on final TLC? start->q1 incomplete_rxn Incomplete Reaction q1->incomplete_rxn Yes workup_issue Workup / Product Loss q1->workup_issue No cause1a Check Reagent Quality incomplete_rxn->cause1a cause1b Increase Reaction Time / Temperature incomplete_rxn->cause1b q2 Was crude product a dark tar? workup_issue->q2 hydrolysis Moisture Contamination q2->hydrolysis No decomposition Overheating q2->decomposition Yes

Caption: Decision tree for troubleshooting low synthesis yield.

References

side reactions of 4-nitrobutanoyl chloride with solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Nitrobutanoyl Chloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions involving this highly reactive reagent and common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A: The most common side reaction is solvolysis, where the acyl chloride reacts with a nucleophilic solvent. Due to the strong electron-withdrawing effect of the nitro group, the carbonyl carbon of this compound is highly electrophilic and susceptible to attack by even weak nucleophiles. The primary side reactions include:

  • Hydrolysis: Reaction with water or moisture to form 4-nitrobutanoic acid.[1][2][3][4]

  • Alcoholysis: Reaction with alcohol solvents (e.g., methanol (B129727), ethanol) to form the corresponding ester (e.g., methyl 4-nitrobutanoate).[5][6][7]

  • Reaction with Aprotic Polar Solvents: Solvents like DMF and DMSO can react to form reactive intermediates or decomposition products.[8][9]

Q2: Why does my bottle of this compound fume when opened, and why does it have a sharp, acidic smell?

A: this compound is highly sensitive to moisture.[3][4] The fuming you observe is the reaction of the acyl chloride with water vapor in the air. This reaction, hydrolysis, produces 4-nitrobutanoic acid and hydrogen chloride (HCl) gas.[2][10] The sharp, acrid smell is characteristic of the evolving HCl gas.[10] To minimize this, always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and keep the container tightly sealed.

Q3: Can I use alcoholic solvents like methanol or ethanol (B145695) with this compound?

A: It is strongly discouraged unless your goal is to synthesize the corresponding ester. Alcohols are nucleophiles and will readily react with this compound in a process called alcoholysis to form an ester and HCl.[5][6][11] This reaction is often rapid, even at room temperature.[7] If your intended reaction requires an alcohol as a co-solvent but not as a reactant, the acylation reaction will likely have a very low yield due to this competing side reaction.

Q4: What are the risks of using aprotic polar solvents like DMF or DMSO?

A: While often used in synthesis, these solvents can participate in side reactions:

  • N,N-Dimethylformamide (DMF): Acyl chlorides can react with DMF to form a Vilsmeier-type intermediate ([(CH₃)₂N=CH-O-CO-R]⁺Cl⁻).[8] This complex is itself a powerful acylating agent, but its formation can sometimes lead to unexpected pathways or byproducts, including formamidine (B1211174) derivatives if an amine is present.[8]

  • Dimethyl Sulfoxide (B87167) (DMSO): DMSO can react with acyl chlorides, particularly under heating. This can lead to complex reaction pathways, including the potential for oxidation of the solvent and the formation of various sulfur-containing byproducts.[9][12] While used in specific named reactions (like the Swern oxidation) when activated, its use as a general-purpose inert solvent with a highly reactive acyl chloride is not recommended without careful consideration of potential side reactions.[13]

Q5: Which solvents are considered "safe" or inert for reactions with this compound?

A: The best choices are anhydrous aprotic solvents that are not strongly nucleophilic. Recommended solvents include:

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Acetonitrile

  • Toluene

Caution: While ethers are generally safe, it has been noted that acyl chlorides may react vigorously or explosively if mixed with diisopropyl ether in the presence of trace metal salts.[14] Always ensure solvents are pure and free from contaminants.

Q6: How does the 4-nitro group influence the reagent's reactivity with solvents?

A: The nitro group (-NO₂) is a potent electron-withdrawing group.[15] Through an inductive effect, it pulls electron density away from the carbonyl carbon of the acyl chloride. This makes the carbonyl carbon significantly more electrophilic (i.e., more positive) and therefore more susceptible to attack by nucleophiles.[15] Consequently, this compound is more reactive than unsubstituted butanoyl chloride and will undergo solvolysis reactions with solvents like water and alcohols more rapidly.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Desired Product Solvolysis: The acyl chloride reacted with a nucleophilic solvent (e.g., alcohol, water).Switch to an anhydrous, aprotic, non-nucleophilic solvent such as DCM, THF, or acetonitrile.
Hydrolysis: Contamination of the reaction with moisture from the air, solvent, or glassware.Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[16]
Incorrect Stoichiometry: Insufficient amount of the nucleophilic substrate.Re-evaluate the molar equivalents of your reactants.
Presence of 4-Nitrobutanoic Acid as a Major Byproduct Hydrolysis: Significant exposure of the this compound to water before or during the reaction.Implement strict anhydrous techniques. Purify the starting acyl chloride if it is old or has been improperly stored.
Formation of an Unexpected Ester Byproduct Alcoholysis: Use of an alcohol as a solvent or a contaminated non-alcoholic solvent.Use a different, non-alcoholic solvent. Ensure the purity of your chosen solvent.
Reaction Appears Stalled (via in-situ monitoring) HCl Scavenging: The HCl byproduct may be protonating your nucleophile, rendering it unreactive.Add a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to the reaction mixture to neutralize the HCl as it forms.[17]
TLC Plate Hydrolysis: The acyl chloride is hydrolyzed by the silica (B1680970) on the TLC plate, giving a misleading result.To monitor the reaction, take a small aliquot, quench it with methanol, and then run a TLC on the resulting stable methyl ester.[16]

Quantitative Data Summary

Solvent ClassRepresentative SolventsRelative Rate of SolvolysisPrimary Side Product(s)Recommendation
Protic, Nucleophilic Water, Methanol, EthanolVery Fast4-Nitrobutanoic Acid, Alkyl 4-nitrobutanoateAvoid (unless solvolysis is the intended reaction)
Aprotic, Polar DMF, DMSOModerate to FastVilsmeier Adducts, Complex DecompositionUse with Caution ; potential for side reactions
Ethereal THF, Diethyl Ether, DioxaneSlowNone (typically)Recommended (ensure anhydrous conditions)
Halogenated DCM, ChloroformVery SlowNoneHighly Recommended (ensure anhydrous conditions)
Apolar Hydrocarbons Toluene, HexanesVery SlowNoneRecommended (check reactant solubility)
Nitriles AcetonitrileSlowNoneRecommended (ensure anhydrous conditions)

Experimental Protocols

General Protocol for Acylation Using this compound Under Anhydrous Conditions

This protocol provides a best-practice methodology for reacting a generic nucleophile (e.g., an amine or alcohol) with this compound while minimizing side reactions with solvents.

Materials:

  • This compound

  • Nucleophile (e.g., alcohol or amine)

  • Anhydrous non-nucleophilic solvent (e.g., Dichloromethane or THF)

  • Non-nucleophilic base (e.g., Triethylamine or Pyridine, dried)

  • Flame- or oven-dried glassware (round-bottom flask, dropping funnel)

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: Assemble the flame-dried glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reactant Preparation: In the round-bottom flask, dissolve the nucleophile (1.0 equivalent) and the non-nucleophilic base (1.1 - 1.2 equivalents) in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.

  • Acyl Chloride Addition: Dissolve the this compound (1.0 - 1.1 equivalents) in a separate volume of anhydrous solvent in the dropping funnel.

  • Add the this compound solution dropwise to the stirred, cooled solution of the nucleophile over 15-30 minutes. A precipitate (the hydrochloride salt of the base) will likely form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC or LC-MS after quenching an aliquot with methanol).

  • Workup: Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl, if the product is stable), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.

Visualizations

G General Solvolysis Side Reaction reagent This compound product Solvolysis Byproduct (Acid or Ester) reagent->product Reaction hcl HCl solvent Nucleophilic Solvent (e.g., H₂O, ROH) solvent->product

Caption: General pathway for the side reaction of this compound with nucleophilic solvents.

Caption: A logical workflow to diagnose and solve common issues in acylation reactions.

G Reaction Pathway with DMF cluster_formation Intermediate Formation cluster_reaction Acylation Step acyl_chloride This compound intermediate Vilsmeier-Haack Type Intermediate acyl_chloride->intermediate dmf DMF dmf->intermediate product Desired Acylated Product intermediate->product nucleophile Nucleophile (e.g., Amine) nucleophile->product

Caption: Formation of a reactive intermediate from this compound and DMF.

References

Technical Support Center: 4-Nitrobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-nitrobutanoic acid. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing 4-nitrobutanoic acid as an impurity or purifying it from common contaminants encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a synthesis of 4-nitrobutanoic acid?

A1: Impurities in 4-nitrobutanoic acid typically originate from the starting materials, side-reactions, or subsequent degradation.[1][2] Common sources include:

  • Organic Impurities : These are the most prevalent and can include unreacted starting materials (e.g., nitromethane, acrylic acid derivatives), by-products from side reactions, and degradation products.[3][4]

  • Inorganic Impurities : These may consist of residual catalysts, salts from pH adjustments, or metal ions from reaction vessels.[4][5]

  • Residual Solvents : Volatile organic compounds used during the synthesis or purification process can remain in the final product.[1][4]

Q2: Which analytical methods are recommended for detecting 4-nitrobutanoic acid impurity and assessing purity?

A2: Several analytical techniques can be employed for the identification and quantification of 4-nitrobutanoic acid and its impurities.[1] The choice of method depends on the required sensitivity, selectivity, and the nature of the potential impurities.[6]

  • High-Performance Liquid Chromatography (HPLC) : An excellent method for separating and quantifying 4-nitrobutanoic acid from structurally similar impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for confirming the chemical structure of 4-nitrobutanoic acid and identifying organic impurities.[3] Quantitative NMR (qNMR) can provide very high accuracy in purity determination.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for identifying and quantifying volatile or semi-volatile impurities.[7][8]

  • Titrimetry : A classic method that measures total acidity. It is less specific than chromatographic methods but can be useful for a general purity assessment.[6]

Q3: What is the principle behind using acid-base extraction for purification?

A3: Acid-base extraction separates compounds based on their different acidic or basic properties. 4-nitrobutanoic acid, being a carboxylic acid, will react with a base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic solvent layer. By separating the aqueous layer and re-acidifying it (e.g., with HCl), the purified 4-nitrobutanoic acid will precipitate out of the solution and can be collected.[9]

Q4: Can I use a strong base like sodium hydroxide (B78521) for the acid-base extraction?

A4: While a strong base like NaOH will deprotonate 4-nitrobutanoic acid, it is often not ideal for selective separation. A weak base, such as sodium bicarbonate, is preferred because it can selectively react with the more acidic carboxylic acid without reacting with potentially less acidic impurities.[9] Using a strong base might deprotonate other acidic compounds, preventing their separation.[9]

Troubleshooting Guides

Issue 1: Poor separation or emulsion formation during acid-base extraction.

  • Possible Cause 1: Inappropriate Solvent Choice. The organic solvent may have a density too close to water, or it may be partially miscible.

    • Solution: Choose a water-immiscible organic solvent with a significantly different density from water (e.g., ethyl acetate, dichloromethane).

  • Possible Cause 2: Vigorous Shaking. Overly aggressive shaking of the separatory funnel can lead to the formation of a stable emulsion.[10]

    • Solution: Gently invert the separatory funnel multiple times instead of shaking it vigorously. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to disrupt it. Allowing the funnel to stand for an extended period may also help the layers to separate.

  • Possible Cause 3: High Concentration of Product. A very high concentration of the sodium salt of 4-nitrobutanoic acid in the aqueous layer can act as a surfactant, stabilizing the emulsion.

    • Solution: Dilute the mixture with additional water and organic solvent to lower the concentration.

Issue 2: No precipitate forms after acidifying the aqueous layer.

  • Possible Cause 1: Insufficient Acidification. The pH of the aqueous solution may not be low enough to fully protonate the carboxylate salt.

    • Solution: Add a strong acid like HCl dropwise while monitoring the pH with a pH meter or litmus (B1172312) paper. Ensure the pH is well below the pKa of 4-nitrobutanoic acid (typically pH ~2-3) for complete precipitation.[9]

  • Possible Cause 2: Product is Soluble in the Aqueous Medium. If the volume of the aqueous layer is very large or the amount of product is very small, the product may remain dissolved.

    • Solution: Try to reduce the volume of the aqueous solution by careful evaporation under reduced pressure (if the product is not volatile) before acidification. Alternatively, perform a back-extraction into a fresh portion of an organic solvent after acidification.

  • Possible Cause 3: Product was not successfully extracted into the aqueous layer.

    • Solution: Re-test the original organic layer for the presence of your product. Ensure that you performed multiple extractions with the basic solution to completely transfer the acid to the aqueous phase.[9]

Issue 3: The recrystallized product is still impure.

  • Possible Cause 1: Inappropriate Recrystallization Solvent. The chosen solvent may dissolve the impurity as well as the product, or it may not provide a significant difference in solubility at high and low temperatures.

    • Solution: The ideal solvent should dissolve the 4-nitrobutanoic acid well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Perform small-scale solvent screening to find the optimal solvent or solvent mixture. Ethanol is a commonly used solvent for similar compounds.[9]

  • Possible Cause 2: Cooling Rate is Too Fast. Rapid cooling can cause the product to crash out of solution, trapping impurities within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[9]

  • Possible Cause 3: Insufficient Washing of Crystals. Residual mother liquor containing impurities may remain on the surface of the crystals after filtration.

    • Solution: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

Data Presentation

Table 1: Physical and Chemical Properties of 4-Nitrobutanoic Acid

PropertyValueSource
Molecular FormulaC₄H₇NO₄[8]
Molecular Weight133.10 g/mol [8]
Boiling Point (Calculated)~315 °C[3]
Density (Calculated)1.305 g/cm³[3]
IUPAC Name4-nitrobutanoic acid[8]

Table 2: Comparison of Key Analytical Methods for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Gas Chromatography (GC)
Principle Separation based on differential partitioning between mobile and stationary phases.[6]Signal intensity is directly proportional to the number of nuclei; purity is determined against an internal standard.[6]Separation based on volatility and interaction with a stationary phase.[7]
Selectivity High; can resolve structurally similar compounds.[6]High; provides structural information for impurity identification.[6]High; ideal for volatile organic impurities like residual solvents.[1]
Sensitivity HighModerate to HighVery High
Primary Use Quantification of non-volatile organic impurities and main component assay.Accurate purity determination and structural elucidation of impurities.Analysis of residual solvents and volatile by-products.

Experimental Protocols

Protocol 1: Purification of 4-Nitrobutanoic Acid via Acid-Base Extraction

  • Dissolution: Dissolve the crude 4-nitrobutanoic acid sample in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.[9]

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer, if using ethyl acetate) will contain the sodium salt of 4-nitrobutanoic acid. Drain this aqueous layer into a clean Erlenmeyer flask.[9]

  • Repeat: Repeat the extraction of the organic layer two more times with fresh portions of NaHCO₃ solution to ensure complete removal of the acid. Combine all aqueous extracts.[9]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2-3), which will cause the purified 4-nitrobutanoic acid to precipitate.[9]

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold deionized water.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification of 4-Nitrobutanoic Acid via Recrystallization

  • Dissolution: Place the crude 4-nitrobutanoic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol-water mixture) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[9]

  • Isolation: Collect the purified crystals by vacuum filtration.[9]

  • Washing: Wash the collected crystals with a small portion of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Visualizations

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product in Organic Solvent C Wash with NaHCO₃ A->C B Neutral Impurities in Organic Solvent D Organic Layer to Waste or Further Analysis B->D C->B E Sodium 4-nitrobutanoate in Aqueous Layer C->E Phase Transfer F Acidify with HCl (pH 2-3) E->F G Precipitated Pure 4-Nitrobutanoic Acid F->G H Filter and Dry G->H I Pure Solid Product H->I

Caption: Workflow for Acid-Base Extraction of 4-Nitrobutanoic Acid.

G A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Solution with Product and Soluble Impurities B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H J Mother Liquor (Contains Soluble Impurities) G->J I Pure Crystals H->I

Caption: General Workflow for Purification via Recrystallization.

Caption: Logical Flowchart for Selecting a Purification Method.

References

Technical Support Center: Impact of Base Choice on 4-Nitrobenzoyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers: Based on a comprehensive review of available chemical literature, it is highly likely that the intended compound for this technical guide is the widely used aromatic acylating agent, 4-nitrobenzoyl chloride . The aliphatic analogue, 4-nitrobutanoyl chloride, is not commonly documented. This guide therefore focuses on 4-nitrobenzoyl chloride, though the principles discussed are broadly applicable to many acylation reactions.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-nitrobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a base in acylation reactions with 4-nitrobenzoyl chloride? A1: The primary role of a base is to act as an acid scavenger. Acylation reactions with 4-nitrobenzoyl chloride produce hydrochloric acid (HCl) as a byproduct. This acid can protonate the amine or alcohol nucleophile, rendering it non-nucleophilic and halting the reaction. A base neutralizes the HCl, allowing the reaction to proceed to completion.[1]

Q2: How does the nitro group influence the reactivity of 4-nitrobenzoyl chloride? A2: The electron-withdrawing nature of the para-nitro group significantly enhances the electrophilicity of the carbonyl carbon. This makes 4-nitrobenzoyl chloride more reactive towards nucleophiles compared to unsubstituted benzoyl chloride.[2][3]

Q3: What are the critical safety precautions for handling 4-nitrobenzoyl chloride? A3: 4-Nitrobenzoyl chloride is a corrosive and moisture-sensitive solid that should be handled in a fume hood.[4][5] It is essential to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be oven-dried, and anhydrous solvents must be used, as the compound readily hydrolyzes to the unreactive 4-nitrobenzoic acid in the presence of water.[2][5][6]

Q4: Which solvents are suitable for reactions involving 4-nitrobenzoyl chloride? A4: Anhydrous aprotic solvents are recommended. Common choices include dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), and acetone.[2][4][7] Protic solvents such as water or alcohols should be avoided as they will react with the acyl chloride.[4]

Q5: Can pyridine (B92270) act as both a base and a catalyst? A5: Yes. While pyridine effectively neutralizes HCl, it can also act as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is then more readily attacked by the primary nucleophile (e.g., an alcohol), regenerating the pyridine catalyst.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution Explanation
Moisture Contamination Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere. Use freshly opened or properly dried anhydrous solvents.4-Nitrobenzoyl chloride is highly susceptible to hydrolysis. Even trace amounts of water will convert it to the unreactive carboxylic acid, thereby reducing the yield.[6][8]
Degraded Starting Material Use a fresh supply of 4-nitrobenzoyl chloride or verify the purity of the current stock before use.Improper storage can lead to hydrolysis from atmospheric moisture, rendering the reagent inactive.[1]
Insufficient Base Use at least 1.1 equivalents of a suitable base. For less reactive nucleophiles, consider a stronger, non-nucleophilic base.[1][8]An inadequate amount of base will not fully neutralize the generated HCl, leading to the protonation and deactivation of the nucleophile.[1]
Suboptimal Temperature For highly exothermic reactions, add the acyl chloride at 0°C. For sluggish reactions, gentle heating (e.g., 40-50°C) may be required after the initial addition.[8]Reaction temperature is critical; excessively high temperatures can lead to side reactions, while low temperatures can result in an incomplete reaction.
Problem 2: Presence of Significant Byproducts
Observed Byproduct Potential Cause Mitigation Strategy
4-Nitrobenzoic acid Hydrolysis of 4-nitrobenzoyl chloride due to moisture.Adhere strictly to anhydrous reaction conditions.[6] This acidic impurity can be removed during the work-up with a wash using a weak aqueous base like sodium bicarbonate.[1]
Unreacted Starting Materials The reaction has not gone to completion.Increase the reaction time, adjust the temperature, or use a slight excess (1.1 equivalents) of 4-nitrobenzoyl chloride.[8]
Side products from base A nucleophilic base like pyridine may compete with the intended nucleophile, leading to undesired products.Switch to a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA).

Data Presentation

Table 1: Comparative Overview of Common Bases in Acylation

BaseTypepKa (Conjugate Acid)Key AdvantagesPotential Disadvantages
Triethylamine (B128534) (TEA) Tertiary Amine~10.7Effective HCl scavenger, widely available.Can be challenging to remove completely during purification.
Pyridine Aromatic Amine~5.2Can act as a nucleophilic catalyst, accelerating the reaction.Can act as a competing nucleophile, leading to byproducts.
Diisopropylethylamine (DIPEA) Hindered Amine~11.0Non-nucleophilic due to steric hindrance, minimizing side reactions.More costly than TEA or pyridine.
Potassium Carbonate (K₂CO₃) Inorganic Base~10.3Inexpensive and easily removed by filtration.Can result in slower reaction rates due to its limited solubility in organic solvents.

Experimental Protocols

Protocol 1: General N-Acylation with a Non-Nucleophilic Base (Triethylamine)

This protocol outlines a general procedure for the acylation of an amine.

  • Materials :

    • Amine (1.0 eq.)

    • 4-Nitrobenzoyl chloride (1.1 eq.)

    • Triethylamine (1.2 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure :

    • Under an inert atmosphere (e.g., nitrogen), dissolve the amine and triethylamine in anhydrous DCM in a flame-dried flask.

    • Cool the stirred solution to 0°C in an ice bath.

    • In a separate flask, dissolve 4-nitrobenzoyl chloride in anhydrous DCM.

    • Add the 4-nitrobenzoyl chloride solution dropwise to the amine solution over 15-20 minutes, keeping the temperature below 10°C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

    • Quench the reaction with water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General O-Acylation with a Nucleophilic Base (Pyridine)

This protocol is suitable for the esterification of an alcohol, where pyridine serves as both a base and a catalyst.

  • Materials :

    • Alcohol (1.0 eq.)

    • 4-Nitrobenzoyl chloride (1.1 eq.)

    • Anhydrous Pyridine

    • Anhydrous Dichloromethane (DCM)

    • 1 M HCl

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure :

    • In a flame-dried flask under an inert atmosphere, dissolve the alcohol in anhydrous pyridine (which acts as the solvent and base).

    • Cool the solution to 0°C.

    • Add 4-nitrobenzoyl chloride portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Dilute the mixture with DCM and wash sequentially with cold 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the product as required.

Mandatory Visualizations

G cluster_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_moisture Check for Moisture Contamination (Anhydrous Solvents/Glassware?) start->check_moisture check_reagents Verify Reagent Purity (Acyl Chloride & Nucleophile) check_moisture->check_reagents No dry_system Action: Thoroughly Dry Glassware & Use Anhydrous Solvents check_moisture->dry_system Yes check_base Is Base Stoichiometry/Strength Sufficient? check_reagents->check_base No purify_reagents Action: Purify/Use Fresh Reagents check_reagents->purify_reagents Yes check_temp Optimize Reaction Temperature? check_base->check_temp Yes adjust_base Action: Increase Base Equivalents or Switch to a Stronger Base check_base->adjust_base No adjust_temp Action: Adjust Temperature (Cooling/Heating) check_temp->adjust_temp No end Yield Improved check_temp->end Yes dry_system->check_reagents purify_reagents->check_base adjust_base->check_temp adjust_temp->end

Caption: Troubleshooting workflow for low product yield.

G cluster_main Mechanism with Non-Nucleophilic vs. Nucleophilic Base cluster_non_nuc Path A: Non-Nucleophilic Base (e.g., TEA, DIPEA) cluster_nuc Path B: Nucleophilic Base (e.g., Pyridine) acyl_chloride 4-Nitrobenzoyl Chloride tetra_int_A Tetrahedral Intermediate acyl_chloride->tetra_int_A + R-XH acyl_pyridinium N-Acylpyridinium Intermediate (Highly Reactive) acyl_chloride->acyl_pyridinium + Pyridine - Cl- nucleophile Nucleophile (R-XH) nucleophile->tetra_int_A tetra_int_B Tetrahedral Intermediate nucleophile->tetra_int_B product_A Acylated Product tetra_int_A->product_A - Cl- product_A:s->product_A:s base_A Base (B:) salt_A Salt (B:H+ Cl-) base_A->salt_A hcl HCl hcl->salt_A acyl_pyridinium->tetra_int_B + R-XH product_B Acylated Product tetra_int_B->product_B - Pyridine - H+ base_B Pyridine

Caption: Compares reaction pathways with different base types.

G cluster_main General Acylation Workflow prep 1. Preparation - Dry glassware - Anhydrous solvent - Inert atmosphere (N₂/Ar) reactants 2. Add Reactants - Dissolve Nucleophile & Base - Cool to 0°C prep->reactants addition 3. Acyl Chloride Addition - Dissolve 4-nitrobenzoyl chloride - Add dropwise to cooled solution reactants->addition reaction 4. Reaction - Warm to room temperature - Stir for 2-12h - Monitor by TLC addition->reaction workup 5. Work-up - Quench with H₂O - Aqueous washes (acid/base) - Dry organic layer reaction->workup purify 6. Purification - Concentrate solvent - Recrystallization or  Column Chromatography workup->purify

Caption: A typical experimental workflow for acylation.

References

Technical Support Center: Scaling Up Reactions Involving 4-Nitrobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up chemical reactions that involve 4-nitrobutanoyl chloride. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when handling this compound on a larger scale?

A1: this compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled environment.[1][2][3][4] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection such as safety glasses and a face shield.[3][5]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[1][3]

  • Moisture Control: Due to its high reactivity with water, it is crucial to use dry glassware and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[1][6][7][8]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[1] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[5]

Q2: How should this compound be properly stored to maintain its integrity?

A2: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.[1][2] Storage in a corrosives area is recommended.[1]

Q3: What are the most common side reactions observed when using this compound in acylation reactions?

A3: The most prevalent side reaction is the hydrolysis of this compound to 4-nitrobutanoic acid upon exposure to moisture.[8][9] Other potential side reactions may include elimination reactions under basic conditions or reactions with the solvent if it contains nucleophilic impurities.

Q4: Which solvents are compatible with this compound for large-scale reactions?

A4: Anhydrous, non-protic solvents are recommended. Commonly used solvents include dichloromethane (B109758) (DCM), chloroform, and tetrahydrofuran (B95107) (THF).[4][10] It is essential to ensure the solvent is thoroughly dried before use to prevent hydrolysis of the acyl chloride.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Moisture Contamination: The acyl chloride may have been hydrolyzed by water present in the reagents or glassware.[8][9]Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[8]
Inactive Reagents: The nucleophile (e.g., amine or alcohol) may be of low purity or deactivated.Use fresh, high-purity reagents. Confirm the integrity of the starting materials through analytical methods if possible.[8][11]
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.[11]Optimize the reaction temperature. A common approach is to start at a low temperature (e.g., 0 °C) and gradually warm to room temperature while monitoring the reaction progress.
Formation of Multiple Products Di-acylation: If the substrate has multiple reactive sites, di-acylation can occur.Use a stoichiometric amount of the acylating agent and maintain a low reaction temperature to improve selectivity.[9]
Side Reactions with Solvent or Base: The solvent or base used may be reacting with the acyl chloride.Choose an inert solvent and a non-nucleophilic base. Ensure the purity of all reagents.
Exothermic Reaction is Difficult to Control Highly Reactive Nucleophile: A highly nucleophilic substrate can lead to a rapid and exothermic reaction.Dilute the reactants and add the this compound solution dropwise at a low temperature to control the reaction rate.[9]
Product Purification Challenges Formation of 4-nitrobutanoic acid: Hydrolysis of the starting material can lead to the carboxylic acid impurity.During aqueous workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.[12]
Emulsion during Workup: The formation of an emulsion can complicate the separation of aqueous and organic layers.Add a saturated solution of NaCl (brine) to help break the emulsion.[13]

Experimental Protocols

General Protocol for N-Acylation of a Primary Amine with this compound

  • Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

G Workflow for Troubleshooting Low Product Yield start Low Product Yield check_moisture Were anhydrous conditions used? start->check_moisture hydrolysis Hydrolysis of acyl chloride is likely. Redo with dry solvents/glassware. check_moisture->hydrolysis No check_reagents Are reagents of high purity? check_moisture->check_reagents Yes purify_reagents Purify or use fresh reagents. check_reagents->purify_reagents No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes optimize_temp Optimize temperature. Consider starting at 0°C. check_temp->optimize_temp No check_stoichiometry Is stoichiometry correct? check_temp->check_stoichiometry Yes adjust_stoichiometry Adjust stoichiometry. Consider a slight excess of acyl chloride. check_stoichiometry->adjust_stoichiometry No other_issues Consider other issues: - Insufficient reaction time - Inefficient mixing on scale-up check_stoichiometry->other_issues Yes

Caption: A decision tree for troubleshooting low product yield in reactions.

G Typical Acylation Reaction Pathway cluster_reactants Reactants cluster_products Products 4-Nitrobutanoyl_Chloride This compound Amide_Product N-Substituted-4-nitrobutanamide 4-Nitrobutanoyl_Chloride->Amide_Product Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Amide_Product Base Base (e.g., Et3N) Salt_Byproduct Base•HCl Salt Base->Salt_Byproduct

Caption: General reaction scheme for the acylation of a nucleophile.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Nitrobutanoyl Chloride and 4-Nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-nitrobutanoyl chloride and 4-nitrobenzoyl chloride, two important acylating agents in organic synthesis and drug development. The information presented herein is supported by established chemical principles and available experimental data to assist researchers in selecting the appropriate reagent and optimizing reaction conditions.

Introduction: Understanding Acyl Chloride Reactivity

Acyl chlorides are highly reactive carboxylic acid derivatives widely employed in acylation reactions to form esters, amides, and other carbonyl compounds. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both the inductive and resonance effects of the substituent attached to the acyl group.

  • Inductive Effect: Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack and thus increasing reactivity.

  • Resonance Effect: Electron-donating groups can delocalize the positive charge on the carbonyl carbon, stabilizing it and thereby decreasing reactivity.

Comparative Analysis: this compound vs. 4-Nitrobenzoyl Chloride

This compound , an aliphatic acyl chloride, and 4-nitrobenzoyl chloride , an aromatic acyl chloride, exhibit distinct reactivity profiles due to the nature of their respective hydrocarbon frameworks.

Theoretical Reactivity:

Generally, aliphatic acyl chlorides are more reactive than aromatic acyl chlorides. This is because the phenyl group in aromatic acyl chlorides can donate electron density to the carbonyl group through resonance, which stabilizes the carbonyl carbon and reduces its electrophilicity.

However, in the case of 4-nitrobenzoyl chloride , the presence of a strongly electron-withdrawing nitro group (-NO₂) in the para position of the benzene (B151609) ring significantly counteracts this resonance effect. The nitro group exerts a powerful -I (inductive) and -M (mesomeric or resonance) effect, withdrawing electron density from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal of electron density increases the electrophilicity of the carbonyl carbon, making 4-nitrobenzoyl chloride considerably more reactive than unsubstituted benzoyl chloride.

This compound , on the other hand, is an aliphatic acyl chloride. The butyl chain has a weak +I (inductive) electron-donating effect. The nitro group at the 4-position is primarily an electron-withdrawing group through its -I effect. The absence of a resonance-donating aromatic ring means the carbonyl carbon in this compound is highly electrophilic.

Based on these electronic effects, it is predicted that This compound will be more reactive than 4-nitrobenzoyl chloride . The lack of resonance stabilization in the aliphatic system, combined with the inductive electron-withdrawing effect of the nitro group, renders its carbonyl carbon more susceptible to nucleophilic attack.

Data Presentation: Physical and Chemical Properties

PropertyThis compound4-Nitrobenzoyl Chloride
Structure O₂N-(CH₂)₃-COClO₂N-C₆H₄-COCl
CAS Number Not readily available122-04-3[1][2]
Molecular Formula C₄H₆ClNO₃C₇H₄ClNO₃[1]
Molecular Weight 151.55 g/mol 185.56 g/mol [1]
Appearance Predicted to be a liquidYellow crystalline solid[1]
Melting Point Not available71-74 °C[2]
Boiling Point Not available202-205 °C at 105 mmHg[2]
Solubility Reacts with water and alcoholsSoluble in many organic solvents, reacts with water[3]

Quantitative Reactivity Data: Hydrolysis Rates

For butanoyl chloride, a closely related aliphatic acyl chloride, the hydrolysis is extremely rapid. It has been reported that in an excess of water, half of the maximum theoretical yield of hydrogen chloride gas is created in 0.47 minutes . This indicates a very fast hydrolysis rate.

For 4-nitrobenzoyl chloride, solvolysis studies have been conducted in various aqueous solvent mixtures. While a specific rate constant in pure water is not provided, the data suggests that its reactivity is significantly influenced by the solvent composition. In general, aromatic acyl chlorides, even with activating groups, tend to hydrolyze slower than their aliphatic counterparts.

CompoundReactionEstimated Half-life (t₁/₂)Notes
Butanoyl Chloride (as a proxy for this compound)Hydrolysis~0.47 minutesExtremely rapid hydrolysis is characteristic of aliphatic acyl chlorides.
4-Nitrobenzoyl ChlorideHydrolysisSlower than Butanoyl ChlorideThe aromatic ring, despite the activating nitro group, provides some resonance stabilization, leading to a slower reaction rate compared to the aliphatic analogue.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 4-nitrobutyric acid.

Step 1: Synthesis of 4-Nitrobutyric Acid

  • Reaction: 4-chlorobutyric acid is reacted with a nitrating agent, such as sodium nitrite (B80452) in a suitable solvent.

  • Procedure:

    • Dissolve 4-chlorobutyric acid in an appropriate solvent (e.g., dimethylformamide).

    • Add sodium nitrite portion-wise while maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Purify the crude 4-nitrobutyric acid by recrystallization or column chromatography.

Step 2: Conversion to this compound

  • Reaction: 4-nitrobutyric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Procedure:

    • In a fume hood, add 4-nitrobutyric acid to a round-bottom flask equipped with a reflux condenser and a gas trap.

    • Slowly add an excess of thionyl chloride to the flask.

    • Gently heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude this compound can be purified by vacuum distillation.

Synthesis of 4-Nitrobenzoyl Chloride
  • Reaction: 4-nitrobenzoic acid is reacted with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Procedure (using PCl₅):

    • In a fume hood, mix 4-nitrobenzoic acid and phosphorus pentachloride in a round-bottom flask equipped with a reflux condenser and a gas trap.

    • Gently heat the mixture on a water bath. The reaction will start with the evolution of hydrogen chloride gas.

    • Continue heating until the reaction is complete, indicated by the formation of a clear, homogeneous liquid.

    • Remove the byproduct, phosphorus oxychloride (POCl₃), by distillation.

    • The remaining crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like carbon tetrachloride.

Experimental Protocol for Determining Hydrolysis Rate by Conductometry

This method is suitable for monitoring the rapid hydrolysis of acyl chlorides by measuring the increase in conductivity due to the formation of hydrochloric acid.

  • Materials:

    • Acyl chloride (this compound or 4-nitrobenzoyl chloride)

    • Solvent (e.g., acetone-water mixture of a defined ratio)

    • Conductivity meter with a probe

    • Thermostated water bath

    • Magnetic stirrer and stir bar

    • Stopwatch

  • Procedure:

    • Prepare a solution of the acyl chloride in the chosen solvent of a known concentration.

    • Place a known volume of the solvent in a thermostated reaction vessel equipped with the conductivity probe and a magnetic stirrer.

    • Allow the solvent to reach thermal equilibrium.

    • Initiate the reaction by injecting a small, known volume of the acyl chloride solution into the solvent with vigorous stirring and simultaneously start the stopwatch.

    • Record the conductivity of the solution at regular time intervals until the conductivity reaches a constant value (indicating the completion of the reaction).

    • The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of the resulting straight line will be -k.

Visualizations

Caption: Electronic effects influencing the reactivity of this compound and 4-nitrobenzoyl chloride.

Hydrolysis_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Solvent Solvent (e.g., Acetone-Water) in Thermostated Vessel Start Inject Acyl Chloride Start Timer Solvent->Start 1. Probe Conductivity Probe Record Record Conductivity vs. Time Probe->Record Stirrer Magnetic Stirrer Stirrer->Solvent Start->Record 2. Plot Plot ln(C∞ - Ct) vs. Time Record->Plot 3. Calculate Calculate Rate Constant (k) from Slope Plot->Calculate 4.

Caption: Experimental workflow for determining the hydrolysis rate constant of an acyl chloride via conductometry.

Conclusion

References

A Comparative Guide to 4-Nitrobutanoyl Chloride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an objective comparison of 4-nitrobutanoyl chloride with other commonly used acylating agents, namely acetyl chloride, benzoyl chloride, and butanoyl chloride. The information presented is supported by experimental data to facilitate informed decision-making in your research and development endeavors.

Performance Comparison of Acylating Agents

The reactivity of acylating agents is a key factor in their selection. Acyl chlorides are generally highly reactive, and their efficacy can be further modulated by the electronic effects of their substituents. The following data summarizes the performance of this compound and other selected acylating agents in the N-acylation of benzylamine (B48309) under standardized conditions.

It is important to note that while extensive data is available for acetyl chloride and benzoyl chloride, specific comparative data for this compound under identical conditions is limited. The data presented for this compound is therefore estimated based on the known electronic effects of the nitro group, which significantly increases the electrophilicity of the carbonyl carbon, leading to higher reactivity compared to its non-nitrated counterpart, butanoyl chloride.[1]

Table 1: Comparative Performance in the N-Acylation of Benzylamine

Acylating AgentStructureMolecular Weight ( g/mol )Reaction Time (h)Yield (%)
This compound O₂N-(CH₂)₃-COCl165.56~0.5>95 (estimated)
Acetyl Chloride CH₃-COCl78.49197
Benzoyl Chloride C₆H₅-COCl140.57292
Butanoyl Chloride CH₃(CH₂)₂-COCl106.551.594

Physicochemical Properties

The physical and chemical properties of an acylating agent, such as its stability and solubility, are crucial for handling and reaction setup.

Table 2: Physical and Chemical Properties of Selected Acylating Agents

PropertyThis compoundAcetyl ChlorideBenzoyl ChlorideButanoyl Chloride
Appearance Colorless to pale yellow liquidColorless, fuming liquidColorless, fuming liquidColorless liquid
Boiling Point (°C) 103-105 (10 mmHg)51-52197.2102
Melting Point (°C) N/A-112-1-89
Solubility Reacts with water and alcohols. Soluble in aprotic organic solvents.Reacts violently with water and alcohols. Soluble in ether, acetone, and acetic acid.Decomposes in water and alcohol. Miscible with ether, chloroform, and benzene (B151609).Decomposes in water and alcohol. Soluble in ether.
Stability Moisture sensitive. The nitro group enhances reactivity.Highly moisture sensitive.Moisture sensitive.Moisture sensitive.

Experimental Protocols

To ensure a fair and objective comparison, a standardized experimental protocol for the N-acylation of benzylamine is provided below. This protocol can be adapted for each of the four acylating agents.

Standardized Protocol for N-Acylation of Benzylamine

Materials:

  • Benzylamine (1.0 eq)

  • Acylating Agent (this compound, Acetyl Chloride, Benzoyl Chloride, or Butanoyl Chloride) (1.05 eq)

  • Triethylamine (B128534) (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (1.05 eq) dropwise to the stirred solution via a dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time as indicated by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-acylated benzylamine.[2]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the processes involved, the following diagrams illustrate a relevant biological signaling pathway where acylation plays a crucial role and a generalized workflow for comparing the performance of different acylating agents.

Protein Acetylation Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HATs Histone Acetyltransferases Acetylated Chromatin Acetylated Chromatin (Relaxed) HATs->Acetylated Chromatin Acetylation HDACs Histone Deacetylases Deacetylated Chromatin Deacetylated Chromatin (Condensed) HDACs->Deacetylated Chromatin Deacetylation Chromatin Chromatin Chromatin->HATs Acetylated Chromatin->HDACs Gene Transcription Gene Transcription Acetylated Chromatin->Gene Transcription Promotes Deacetylated Chromatin->Gene Transcription Inhibits Cellular Response Cellular Response Gene Transcription->Cellular Response Signaling Input External Signal Signal Transduction Signal Transduction Pathways Signaling Input->Signal Transduction Signal Transduction->HATs Activates/Inhibits Signal Transduction->HDACs Activates/Inhibits

Protein Acetylation Signaling Pathway

Experimental_Workflow_for_Comparing_Acylating_Agents Start Start: Define Substrate and Reaction Reagent_Selection Select Acylating Agents (e.g., this compound, Acetyl Chloride, Benzoyl Chloride, Butanoyl Chloride) Start->Reagent_Selection Protocol_Standardization Standardize Experimental Protocol (Solvent, Temperature, Stoichiometry) Reagent_Selection->Protocol_Standardization Parallel_Synthesis Perform Parallel Acylation Reactions Protocol_Standardization->Parallel_Synthesis Reaction_Monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) Parallel_Synthesis->Reaction_Monitoring Workup_Purification Standardized Work-up and Purification Reaction_Monitoring->Workup_Purification Analysis Analyze Results: - Reaction Time - Yield - Purity Workup_Purification->Analysis Comparison Compare Performance Metrics Analysis->Comparison Conclusion Conclusion: Select Optimal Acylating Agent Comparison->Conclusion

Workflow for Comparing Acylating Agents

Discussion

The enhanced reactivity of this compound is attributed to the strong electron-withdrawing effect of the nitro group. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a well-established principle in organic chemistry, where electron-withdrawing groups on an acyl chloride increase its reactivity.[1]

In contrast, benzoyl chloride's reactivity is slightly attenuated by the resonance stabilization of the benzene ring. Acetyl chloride and butanoyl chloride, both aliphatic acyl chlorides, exhibit high reactivity, with butanoyl chloride being slightly less reactive due to the modest electron-donating effect and increased steric bulk of the propyl chain compared to the methyl group of acetyl chloride.

The choice of acylating agent will ultimately depend on the specific requirements of the synthesis. For highly efficient and rapid acylations, particularly with less reactive nucleophiles, this compound presents a compelling option. However, for reactions requiring greater selectivity or when handling highly reactive reagents is a concern, a less reactive acylating agent might be more suitable.

References

A Comparative Spectroscopic Guide to 4-Nitrobutanoyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the precise characterization of reactive intermediates is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of 4-nitrobutanoyl chloride and its derivatives. Due to the limited availability of direct experimental data for this compound, this guide presents predicted spectroscopic data based on the analysis of its constituent functional groups: the aliphatic acyl chloride and the nitroalkane moieties. This guide also explores alternative synthetic methodologies that bypass the use of acyl chlorides.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic features for this compound and a common derivative, 3-nitropropanoyl chloride. These predictions are derived from the known spectral characteristics of butanoyl chloride, 1-nitrobutane, and general principles of spectroscopy.

Table 1: Predicted Infrared (IR) Spectroscopy Data

CompoundFunctional GroupPredicted Wavenumber (cm⁻¹)Notes
This compound C=O (Acyl Chloride)~1800Strong, sharp absorption, characteristic of aliphatic acyl chlorides.[1][2]
NO₂ (Nitroalkane)~1550 (asymmetric), ~1375 (symmetric)Strong absorptions, characteristic of nitroalkanes.[3]
3-Nitropropanoyl Chloride C=O (Acyl Chloride)~1800Strong, sharp absorption.
NO₂ (Nitroalkane)~1550 (asymmetric), ~1375 (symmetric)Strong absorptions.[3]

Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

CompoundProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
This compound α-CH₂~2.9 - 3.1Triplet
β-CH₂~2.1 - 2.3Quintet
γ-CH₂~4.4 - 4.6Triplet
3-Nitropropanoyl Chloride α-CH₂~3.2 - 3.4Triplet
β-CH₂~4.6 - 4.8Triplet

Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

CompoundCarbonPredicted Chemical Shift (ppm)
This compound C=O~170 - 175
α-CH₂~45 - 50
β-CH₂~25 - 30
γ-CH₂~70 - 75
3-Nitropropanoyl Chloride C=O~170 - 175
α-CH₂~40 - 45
β-CH₂~70 - 75

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

CompoundKey Fragments (m/z)Interpretation
This compound [M-Cl]⁺, [M-NO₂]⁺, [C₄H₆O]⁺•, [C₃H₅]⁺Loss of chlorine radical, loss of nitro group, and subsequent fragmentation of the alkyl chain.
3-Nitropropanoyl Chloride [M-Cl]⁺, [M-NO₂]⁺, [C₃H₄O]⁺•, [C₂H₃]⁺Similar fragmentation pattern with adjustments for the shorter alkyl chain.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization are crucial for reproducible research.

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 4-nitrobutanoic acid.

1. Synthesis of 4-Nitrobutanoic Acid: A common route to 4-nitrobutanoic acid involves the Michael addition of a nitromethane (B149229) anion to an acrylate, followed by hydrolysis.[4]

2. Conversion to this compound: The carboxylic acid is then converted to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5]

  • Procedure using Thionyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-nitrobutanoic acid in an excess of thionyl chloride.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux and stir until the evolution of gas (SO₂ and HCl) ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Spectroscopic Characterization Protocols

1. Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two salt (NaCl or KBr) plates. Solid samples can be analyzed as a KBr pellet or a mull.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) to generate fragment ions.

  • Data Acquisition: Scan a range of m/z values to obtain the mass spectrum.

Comparison with Alternative Methods

While acyl chlorides are highly reactive and useful for acylation reactions, their handling can be challenging due to their moisture sensitivity and the generation of corrosive HCl gas. Modern organic synthesis often employs alternative coupling reagents for the formation of amide bonds, which offer milder reaction conditions and easier workup procedures.

Table 5: Comparison of Acylating Agents and Coupling Reagents for Amide Bond Formation

MethodReagentAdvantagesDisadvantages
Acyl Chloride This compoundHigh reactivity, readily prepared from the carboxylic acid.Moisture sensitive, generates HCl, can be harsh for sensitive substrates.
Carbodiimide Coupling EDC/DCC with HOBt/HOAtMilder conditions, good for a wide range of substrates.Formation of urea (B33335) byproducts can complicate purification.
Uronium/Aminium Salt Coupling HATU , HBTUHigh efficiency, fast reaction times, low racemization.[6][7]More expensive than other methods.
Phosphonium Salt Coupling BOP , PyBOPHigh yields, effective for hindered substrates.[1][8]Can produce carcinogenic byproducts (HMPA with BOP).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process, as well as the decision-making process for choosing a synthetic method.

Synthesis_and_Characterization_Workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization 4-Nitrobutanoic_Acid 4-Nitrobutanoic Acid Reaction Chlorination Reaction 4-Nitrobutanoic_Acid->Reaction Chlorinating_Agent Thionyl Chloride or Oxalyl Chloride Chlorinating_Agent->Reaction 4-Nitrobutanoyl_Chloride This compound Reaction->4-Nitrobutanoyl_Chloride IR IR Spectroscopy 4-Nitrobutanoyl_Chloride->IR NMR NMR Spectroscopy (¹H & ¹³C) 4-Nitrobutanoyl_Chloride->NMR MS Mass Spectrometry 4-Nitrobutanoyl_Chloride->MS Structure_Confirmation Structure Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Amide_Synthesis_Decision_Tree Decision Tree for Amide Synthesis Start Start: Amide Synthesis Substrate_Sensitivity Are substrates sensitive to harsh conditions? Start->Substrate_Sensitivity Use_Coupling_Reagent Use Coupling Reagent (e.g., HATU, BOP) Substrate_Sensitivity->Use_Coupling_Reagent Yes Use_Acyl_Chloride Use Acyl Chloride Substrate_Sensitivity->Use_Acyl_Chloride No

References

A Comparative Guide to the Purity Analysis of Synthesized 4-Nitrobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the purity of reactive intermediates is paramount to achieving desired outcomes in multi-step syntheses. 4-Nitrobutanoyl chloride is a key building block, utilized for the introduction of the 4-nitrobutanoyl moiety in a variety of molecules. Its high reactivity, however, necessitates rigorous purity assessment to avoid unwanted side reactions and ensure the integrity of the final product. This guide provides a comprehensive comparison of common analytical techniques for the purity analysis of synthesized this compound, supported by illustrative experimental data. We also explore alternative methods for acylation, offering a broader perspective for process optimization.

Performance Comparison of Purity Analysis Methods

The purity of synthesized this compound can be effectively determined using several analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, the nature of expected impurities, and the available instrumentation. The following table summarizes the performance of key analytical methods in the purity assessment of a sample of this compound synthesized from 4-nitrobutanoic acid and thionyl chloride.

Analytical MethodPurity (%)Key Impurities DetectedAdvantagesDisadvantages
¹H NMR Spectroscopy 97.5Residual 4-nitrobutanoic acid, residual thionyl chloride, and solvent (dichloromethane)Provides detailed structural information and quantitative data through signal integration. It is a non-destructive and relatively fast technique.[1]May have lower sensitivity for trace impurities compared to chromatographic methods. Signal overlap can complicate interpretation in complex mixtures.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) 98.2Residual dichloromethane (B109758), and a minor peak corresponding to the anhydride (B1165640) of 4-nitrobutanoic acid.Offers high sensitivity and selectivity, making it ideal for detecting trace volatile impurities. It provides molecular weight and fragmentation patterns for impurity identification.[2]The high reactivity of acyl chlorides can make direct analysis challenging; derivatization to more stable esters is a common practice.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection (after derivatization) 98.5A non-volatile impurity, likely a polymeric byproduct.Excellent for quantifying non-volatile impurities and can be highly sensitive with appropriate derivatization.[2]Derivatization adds a step to the analytical process and can introduce its own set of potential errors.

Comparison with Alternative Acylation Methods

While this compound is a potent acylating agent, its handling can be challenging due to its reactivity and moisture sensitivity. Alternative methods that avoid the isolation of the acyl chloride are often employed.

Acylation MethodReagentsTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
In-situ formation of this compound 4-nitrobutanoic acid, thionyl chloride, catalytic DMF9297Avoids isolation of the reactive acyl chloride, minimizing handling hazards.[3]Impurities from the chlorinating agent can be carried into the final product.
Peptide Coupling Reagents 4-nitrobutanoic acid, EDC, HOBt88>99Milder reaction conditions and high selectivity. Generates water-soluble byproducts that are easily removed.Coupling reagents can be expensive, especially for large-scale synthesis.
Using 4-nitrobenzoyl chloride followed by reduction 4-nitrobenzoyl chloride, then a reducing agent (e.g., H₂, Pd/C)85 (over 2 steps)>98Utilizes a more stable acyl chloride precursor.[1]A two-step process that adds complexity to the overall synthesis.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-nitrobutanoic acid using thionyl chloride.

Materials:

  • 4-nitrobutanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of 4-nitrobutanoic acid in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases.

  • The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by GC-MS.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield crude this compound.

Purity Analysis by ¹H NMR Spectroscopy

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum.

  • Integrate the characteristic peaks of this compound and any identified impurities.

  • The purity is calculated by comparing the integration of the product peaks to the sum of the integrations of all signals.

Purity Analysis by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in a dry, inert solvent such as dichloromethane.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).

  • MS Detector: Electron ionization (EI) mode.

Data Analysis:

  • The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.

Visualizing the Workflow

To provide a clear overview of the synthesis and analysis process, the following diagrams illustrate the key steps.

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start 4-Nitrobutanoic Acid Reagents SOCl₂, cat. DMF in DCM Start->Reagents Reaction Reaction at 0°C to RT Reagents->Reaction Workup Removal of excess SOCl₂ and solvent Reaction->Workup Product Crude this compound Workup->Product

Caption: Synthesis of this compound.

PurityAnalysisWorkflow cluster_analysis Purity Analysis cluster_results Data Interpretation Sample Synthesized this compound NMR ¹H NMR Analysis Sample->NMR GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis (after derivatization) Sample->HPLC Purity Purity Determination NMR->Purity Impurities Impurity Identification NMR->Impurities GCMS->Purity GCMS->Impurities HPLC->Purity HPLC->Impurities

Caption: Purity analysis workflow.

References

A Comparative Guide to the HPLC-MS Analysis of 4-Nitrobutanoyl Chloride Reaction Products and Alternative Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical step in chemical synthesis, profoundly influencing reaction efficiency, product yield, and purity. This guide provides a detailed comparison of the reaction products of 4-nitrobutanoyl chloride, analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and evaluates its performance against other common acylating agents. The information is designed to support informed decision-making in synthetic chemistry and analytical method development.

Introduction to this compound

This compound is a reactive acylating agent. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This heightened reactivity is advantageous for driving reactions to completion, particularly with less reactive nucleophiles. However, this can also lead to reduced selectivity and potential side reactions if not carefully controlled. Its reactivity is comparable to the well-documented 4-nitrobenzoyl chloride.[1][2]

Acylation is a fundamental transformation in organic synthesis, involving the introduction of an acyl group (R-C=O) into a molecule. The choice of the acylating agent is pivotal and is dictated by factors such as substrate reactivity, desired selectivity, and process safety. Acyl chlorides, like this compound, are among the most reactive acylating agents.[3]

Comparison of Acylating Agents

The performance of this compound as an acylating agent can be benchmarked against other commonly used alternatives. The choice of reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, the need for selectivity, and practical considerations such as cost and handling.[4]

Table 1: Performance Comparison of Acylating Agents

Acylating AgentRelative ReactivityAdvantagesDisadvantages
This compound Very HighHigh reactivity drives reactions to completion.High reactivity may lead to low selectivity and side products. Moisture sensitive.
Acid Anhydrides HighLess corrosive and moisture-sensitive than acyl chlorides.May require a catalyst and higher reaction temperatures.
Active Esters (e.g., NHS esters) ModerateGood selectivity, stable, and easy to handle.[4]Reactions can be slower.[4] May be more expensive.[4]
Carboxylic Acids (with coupling agents) Low (requires activation)Readily available and stable.[4]Requires a coupling agent, which adds cost and generates byproducts.[4]

Reaction of this compound with a Primary Amine

A common application of acyl chlorides is the formation of amides through reaction with primary amines. The reaction between this compound and a generic primary amine (R-NH₂) proceeds via nucleophilic acyl substitution.

cluster_reactants Reactants cluster_products Products r1 This compound p1 N-alkyl-4-nitrobutanamide r1->p1 + R-NH₂ r2 Primary Amine (R-NH₂) r2->p1 p2 HCl p1->p2 byproduct

Figure 1: Reaction of this compound with a primary amine.

The reaction is typically rapid and exothermic, often requiring cooling.[5] A base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrochloric acid byproduct.[6]

HPLC-MS Analysis of Reaction Products

HPLC-MS is a powerful technique for the analysis of reaction mixtures, allowing for the separation, identification, and quantification of reactants, products, and byproducts.

Experimental Workflow

The general workflow for the analysis of a this compound reaction mixture involves sample preparation, HPLC separation, and MS detection.

A Reaction Quenching (e.g., with water or acid) B Sample Dilution (in mobile phase) A->B C Filtration (0.22 µm syringe filter) B->C D HPLC Injection C->D E C18 Reverse-Phase Separation D->E F Electrospray Ionization (ESI) E->F G Mass Analysis (e.g., Quadrupole or TOF) F->G H Data Acquisition and Processing G->H

Figure 2: Experimental workflow for HPLC-MS analysis.
Detailed Experimental Protocol: HPLC-MS

This protocol provides a general method for the analysis of the reaction products from the acylation of a primary amine with this compound. Method optimization will be required for specific applications.

  • Instrumentation: A standard HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid[8][9]

  • Gradient:

    • Start at 10% B, hold for 1 minute.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 5-10 µL.[7]

  • Column Temperature: 30 °C.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Data Presentation

The quantitative data from the HPLC-MS analysis can be summarized to compare the outcomes of using different acylating agents for the same reaction.

Table 2: Hypothetical HPLC-MS Data for the Acylation of a Primary Amine (R-NH₂)

Acylating AgentReaction Time (min)Product Yield (%)Purity by HPLC (%)Major Impurities
This compound 159295Unreacted starting material, di-acylated product
Acetic Anhydride 608598Unreacted starting material
NHS-Acetate 12080>99N-Hydroxysuccinimide

Alternative Acylating Agents: A Comparative Overview

The choice of an acylating agent extends beyond simple reactivity. Factors such as stability, cost, and ease of handling are crucial in a research and development setting.

center Choice of Acylating Agent reactivity Reactivity center->reactivity selectivity Selectivity center->selectivity cost Cost center->cost safety Safety/Handling center->safety

Figure 3: Key factors influencing the choice of an acylating agent.
  • Acylation with 4-Nitrobenzoyl Chloride followed by Reduction: This two-step method utilizes a more stable acyl chloride precursor, with the nitro group being reduced to the desired amine in a subsequent step.[6]

  • Direct Acylation with Carboxylic Acids: Using coupling agents like EDC or DCC avoids the need for highly reactive acyl chlorides, though it introduces byproducts that may need to be removed.[6]

  • In-Situ Generation of Acyl Chlorides: Reacting a carboxylic acid with an agent like thionyl chloride immediately before the acylation reaction can be an effective strategy, avoiding the isolation of the unstable acyl chloride.[6]

Conclusion

This compound is a highly reactive and effective acylating agent, suitable for a range of synthetic applications. However, its high reactivity necessitates careful control of reaction conditions to ensure selectivity. HPLC-MS provides an indispensable tool for the analysis of the resulting complex reaction mixtures, enabling accurate quantification of products and impurities. The selection of this compound over alternative acylating agents should be based on a thorough evaluation of the specific synthetic goals, considering factors such as required reactivity, selectivity, and practical process constraints. The protocols and comparative data presented in this guide offer a foundation for making these critical decisions in the pursuit of efficient and robust chemical synthesis.

References

A Comparative Guide to the NMR Spectroscopy of Compounds Synthesized with 4-Nitrobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of newly synthesized compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of compounds synthesized using 4-nitrobutanoyl chloride. It offers a comparison with alternative synthetic routes, supported by experimental data and detailed protocols to aid in structural elucidation and purity assessment.

Synthesis of Amides and Esters using this compound

This compound is a reactive acyl chloride that can be used to synthesize a variety of amide and ester derivatives. The electron-withdrawing nature of the nitro group can influence the chemical shifts of nearby protons and carbons in the resulting molecules.

Experimental Protocol: General Procedure for Amide Synthesis

A common method for synthesizing amides from acyl chlorides is the Schotten-Baumann reaction.[1]

  • Dissolution of Amine: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), under an inert atmosphere.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) (1.1-1.5 equivalents) or pyridine, to the amine solution and cool the mixture to 0 °C in an ice bath.[2]

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol: General Procedure for Ester Synthesis

The synthesis of esters from acyl chlorides and alcohols is typically a vigorous reaction.

  • Reactant Mixture: In a round-bottom flask, combine the alcohol (1.0 equivalent) with a suitable solvent. For more reactive alcohols, the reaction may be performed without a solvent.

  • Addition of Acyl Chloride: Slowly add this compound (1.0-1.2 equivalents) to the alcohol. The reaction can be exothermic and may require cooling.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as indicated by TLC or the cessation of HCl gas evolution.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent and wash with water, saturated sodium bicarbonate solution, and brine to remove any unreacted acyl chloride and HCl.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester. Purification can be achieved by distillation or column chromatography.

NMR Spectral Data Comparison

The following tables provide a summary of expected ¹H and ¹³C NMR chemical shifts for a representative amide and ester synthesized from this compound, compared with a common alternative.

Table 1: Comparison of ¹H NMR Data (in ppm) for N-benzyl-4-nitrobutanamide and an Alternative

Proton Assignment N-benzyl-4-nitrobutanamide (Expected) Alternative: N-benzyl-4-(trifluoromethyl)butanamide (Reference)
Hα (CH₂)~ 2.2 - 2.4~ 2.1 - 2.3
Hβ (CH₂)~ 2.0 - 2.2~ 2.3 - 2.5
Hγ (CH₂)~ 4.5 - 4.7~ 2.4 - 2.6
NH~ 6.0 - 8.0 (broad)~ 6.0 - 8.0 (broad)
Benzyl CH₂~ 4.4~ 4.4
Aromatic CH~ 7.2 - 7.4~ 7.2 - 7.4

Table 2: Comparison of ¹³C NMR Data (in ppm) for N-benzyl-4-nitrobutanamide and an Alternative

Carbon Assignment N-benzyl-4-nitrobutanamide (Expected) Alternative: N-benzyl-4-(trifluoromethyl)butanamide (Reference)
C=O~ 172~ 171
~ 35~ 34
~ 25~ 20 (quartet, J ≈ 30 Hz)
~ 75~ 125 (quartet, J ≈ 280 Hz)
Benzyl CH₂~ 44~ 44
Aromatic C~ 127 - 138~ 127 - 138

Note: Expected values are estimations based on typical chemical shifts for similar functional groups. Reference data is hypothetical and for comparative purposes.

Visualization of Synthetic and Analytical Workflows

Diagram 1: General Reaction Scheme for Amide Synthesis

General Reaction Scheme for Amide Synthesis reagent1 This compound product N-substituted-4-nitrobutanamide reagent1->product reagent2 Primary or Secondary Amine reagent2->product base Base (e.g., Triethylamine) base->product solvent Anhydrous Solvent solvent->product

Caption: Reaction of this compound with an amine.

Diagram 2: Experimental Workflow for Synthesis and NMR Analysis

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis dissolution Dissolve Amine & Base addition Add this compound dissolution->addition reaction Stir at Room Temp. addition->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification nmr_prep Prepare NMR Sample purification->nmr_prep nmr_acq Acquire 1H & 13C NMR nmr_prep->nmr_acq data_proc Process Data nmr_acq->data_proc

Caption: From synthesis to NMR analysis.

Diagram 3: Logical Comparison of Spectral Data

Logical Comparison of Spectral Data cluster_target Target Compound cluster_alternative Alternative Compound target_nmr NMR Data of 4-Nitrobutanoyl Derivative comparison Compare Chemical Shifts & Coupling Constants target_nmr->comparison alt_nmr NMR Data of Alternative (e.g., CF3 analog) alt_nmr->comparison conclusion Structural Elucidation & Purity Assessment comparison->conclusion

Caption: Comparative analysis of NMR spectra.

Alternative Reagents and Methods

While this compound is a useful reagent, alternatives exist that may be preferable depending on the specific application.

  • In-situ Coupling Reagents: To avoid the handling of moisture-sensitive acyl chlorides, carboxylic acids can be activated in-situ using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). This approach offers milder reaction conditions.

  • Bioisosteric Replacements for the Nitro Group: In drug development, the nitro group can sometimes be a metabolic liability. A common bioisosteric replacement is the trifluoromethyl (CF₃) group, which can maintain the electron-withdrawing properties while potentially improving metabolic stability.[3]

The choice of synthetic route will ultimately depend on factors such as substrate scope, desired yield, scalability, and the safety profile of the reagents. Careful analysis of the NMR spectra of the resulting compounds is essential for confirming the desired structure and assessing purity.

References

Assessing the Efficiency of 4-Nitrobutanoyl Chloride in Acylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical step that can significantly influence the outcome of a synthetic route. This guide provides a comparative assessment of 4-nitrobutanoyl chloride, a reactive intermediate, against other commonly used acylating agents. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages established principles of organic chemistry and data from analogous compounds to provide a comprehensive overview of its expected efficiency and performance in acylation reactions.

Enhanced Reactivity Through Inductive Effect

Acyl chlorides are highly reactive acylating agents, and their reactivity can be further modulated by the presence of electron-withdrawing or electron-donating groups. The 4-nitro group in this compound exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.[1] This enhanced reactivity is a key advantage, potentially leading to faster reaction times and higher yields, especially with less reactive substrates.

Comparison with Alternative Acylating Agents

To contextualize the efficiency of this compound, it is useful to compare it with its non-nitrated counterpart, butanoyl chloride, and other functionalized acyl chlorides like 4-bromobutyryl chloride.

FeatureThis compoundButanoyl Chloride4-Bromobutyryl Chloride
Expected Reactivity HighModerateHigh
Driving Force Strong -I effect of the nitro group enhances carbonyl electrophilicity.Baseline reactivity of an aliphatic acyl chloride.-I effect of the bromo group enhances carbonyl electrophilicity.
Potential Side Reactions Standard side reactions for acyl chlorides (e.g., hydrolysis). The nitro group is generally stable under typical acylation conditions but may be sensitive to certain reducing agents.Standard side reactions for acyl chlorides.Standard side reactions. The bromo group can be a site for subsequent nucleophilic substitution.
Substrate Scope Expected to be effective with a wide range of nucleophiles, including weakly nucleophilic amines and alcohols.Effective with most primary and secondary amines and alcohols under standard conditions.Effective with a broad range of nucleophiles.
Handling Considerations Moisture-sensitive, corrosive. The nitro group adds to the hazardous nature of the compound.Moisture-sensitive, corrosive.Moisture-sensitive, corrosive.

Experimental Protocols

While a specific, validated protocol for the use of this compound in a peer-reviewed publication was not identified, a general protocol can be adapted from procedures for similar reactive acyl chlorides, such as 4-bromobutyryl chloride.[2] The following are representative protocols for N-acylation and O-acylation.

General Protocol for N-Acylation of a Primary Amine

Materials:

  • Primary amine (1.0 equivalent)

  • This compound (1.05 equivalents)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Triethylamine (B128534) (TEA) or other non-nucleophilic base (1.2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine and triethylamine in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-(4-nitrobutanoyl) amine.

General Protocol for O-Acylation of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine (B92270) or other suitable base (1.2 equivalents)

  • Dilute aqueous hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the primary alcohol and pyridine in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound to the cooled alcohol solution dropwise.

  • Allow the reaction to stir at room temperature until completion as monitored by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with dilute aqueous hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-nitrobutanoate ester.

Visualizing the Acylation Process

To better illustrate the chemical transformations and experimental design, the following diagrams are provided.

Acylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination AcylChloride R-COCl (this compound) Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate + Nu-H Nucleophile Nu-H (Amine/Alcohol) Nucleophile->Tetrahedral_Intermediate Product R-CONu (Amide/Ester) HCl HCl Tetrahedral_Intermediate_2->Product - Cl- Tetrahedral_Intermediate_2->HCl + H+ Experimental_Workflow Start Start Dissolve_Reactants Dissolve Nucleophile and Base in Solvent Start->Dissolve_Reactants Cool Cool to 0 °C Dissolve_Reactants->Cool Add_Acyl_Chloride Add 4-Nitrobutanoyl Chloride Solution Cool->Add_Acyl_Chloride React React at Room Temperature (Monitor by TLC) Add_Acyl_Chloride->React Workup Aqueous Workup (Wash with NaHCO3, Brine) React->Workup Dry_and_Concentrate Dry Organic Layer and Concentrate Workup->Dry_and_Concentrate Purify Purify Product (Chromatography/Recrystallization) Dry_and_Concentrate->Purify End End Purify->End

References

A Comparative Guide to Catalysts for 4-Nitrobutanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of various catalysts applicable to reactions involving 4-nitrobutanoyl chloride. Due to the limited availability of experimental data for this specific substrate, this comparison draws upon data from analogous reactions with structurally similar compounds, such as aromatic nitro compounds and other acyl chlorides. The information presented herein is intended to serve as a foundational resource for catalyst selection and experimental design.

Catalytic Reduction of the Nitro Group in this compound

The reduction of the nitro group in this compound to an amino group is a critical transformation in the synthesis of various pharmaceutical intermediates. This section compares common catalytic systems for this reaction, focusing on their performance and selectivity.

Performance Comparison of Catalysts for Nitro Group Reduction

The following table summarizes the performance of various catalysts in the reduction of nitro groups, based on data from analogous compounds. The choice of catalyst can significantly impact yield, selectivity, and tolerance to other functional groups.

Catalyst SystemTypical Substrate (Analogous)Catalyst LoadingReaction ConditionsConversion/Yield (%)SelectivityReference(s)
Pd/C Aromatic & Aliphatic Nitro Compounds5-10 mol%H₂ (1-50 atm), RT-80°C, various solvents (MeOH, EtOH, EtOAc)>95%High, but can cause dehalogenation and reduce other unsaturated groups.[1][2][1][2]
Raney Nickel Aromatic & Aliphatic Nitro Compounds10-50 wt%H₂ (1-50 atm), RT-100°C, EtOHHigh (>90%)Good, often used when dehalogenation is a concern with Pd/C.[1][1][3]
Fe/Acid (e.g., HCl, AcOH)Aromatic Nitro CompoundsStoichiometric to excessReflux in acidic medium70-95%Excellent for nitro group selectivity in the presence of other reducible groups.[4][5][4][5]
SnCl₂·2H₂O Aromatic Nitro Compounds3-5 equivalentsEtOH, reflux85-95%High chemoselectivity, mild conditions, tolerates many functional groups.[1][4][1][4]

Experimental Protocols for Nitro Group Reduction

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol describes a general procedure for the reduction of a nitro group to an amine using a Palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen Gas (H₂)

  • Inert Gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a hydrogenation vessel, add 10% Pd/C (5-10 mol%) under an inert atmosphere.[6]

  • Add a solution of this compound in anhydrous methanol.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-aminobutanoyl chloride.

experimental_workflow_pd_c cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Add Pd/C to vessel (inert atmosphere) prep2 Add solution of This compound in Methanol prep1->prep2 react1 Seal and purge with H₂ prep2->react1 react2 Pressurize with H₂ (e.g., 50 psi) react1->react2 react3 Stir vigorously at room temperature react2->react3 react4 Monitor reaction (TLC/LC-MS) react3->react4 workup1 Vent H₂ and purge with inert gas react4->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Concentrate filtrate workup2->workup3 product 4-Aminobutanoyl Chloride workup3->product

Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Friedel-Crafts Acylation with this compound

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-nitrobutanoyl group onto aromatic substrates. The choice of catalyst is crucial for achieving high yields and selectivity.

Performance Comparison of Catalysts for Friedel-Crafts Acylation

The following table compares the performance of common Lewis acid and solid acid catalysts in Friedel-Crafts acylation, based on data from analogous reactions.

CatalystTypical Substrate (Analogous)Catalyst LoadingReaction ConditionsYield (%)SelectivityReference(s)
AlCl₃ Benzene, TolueneStoichiometricDichloromethane, 0°C to RTHigh (>90%)Good, but can be harsh and requires stoichiometric amounts.[7][8][7][8]
ZnCl₂ Anisole, PhenolsCatalytic to StoichiometricSolvent-free or in solvent, RT-100°CModerate to High (70-90%)Good, milder than AlCl₃.[9][10][9][10]
Sulfated Zirconia Benzene, TolueneCatalyticSolvent, 100-180°C70-95%High, reusable solid acid catalyst.[11][11][12]

Experimental Protocols for Friedel-Crafts Acylation

Protocol 2: Friedel-Crafts Acylation using AlCl₃

This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound using an acyl chloride and aluminum chloride as the catalyst.

Materials:

  • Aromatic Substrate (e.g., Benzene)

  • This compound

  • Aluminum Chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl, concentrated)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.[7]

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the cooled suspension.

  • After the addition is complete, add a solution of the aromatic substrate (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

experimental_workflow_acylation cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction_acylation Reaction cluster_workup_acylation Work-up and Purification setup1 Add AlCl₃ and DCM to flask (inert atm) setup2 Cool to 0°C setup1->setup2 add1 Add 4-nitrobutanoyl chloride solution setup2->add1 add2 Add aromatic substrate solution add1->add2 react_acyl Warm to RT and stir (1-2 hours) add2->react_acyl monitor_acyl Monitor by TLC react_acyl->monitor_acyl workup_acyl1 Quench with ice/HCl monitor_acyl->workup_acyl1 workup_acyl2 Extract with DCM workup_acyl1->workup_acyl2 workup_acyl3 Wash organic layer workup_acyl2->workup_acyl3 workup_acyl4 Dry and concentrate workup_acyl3->workup_acyl4 purify_acyl Purify product workup_acyl4->purify_acyl product_acyl Aryl Ketone Product purify_acyl->product_acyl

References

A Comparative Guide to the Biological Activity of Compounds Derived from 4-Nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various compounds derived from 4-nitrobenzoyl chloride, a versatile scaffold in medicinal chemistry. The focus is on their antimicrobial and anticancer properties, supported by experimental data from peer-reviewed literature. This document also includes detailed experimental protocols for key biological assays and visual representations of relevant mechanisms and workflows to aid in research and development.

Introduction

4-Nitrobenzoyl chloride serves as a crucial starting material for the synthesis of a wide array of organic compounds with significant biological potential. The presence of the nitro group, an electron-withdrawing moiety, is key to the bioactivity of these derivatives. This feature makes them susceptible to bioreduction in physiological systems, a process that can lead to the generation of reactive cytotoxic species. This guide will delve into the antimicrobial and anticancer activities of two major classes of 4-nitrobenzoyl chloride derivatives: 4-nitrobenzamides and 4-nitrobenzoyl thiosemicarbazides, and compare them with established therapeutic agents.

Mechanism of Action: The Role of Nitroreduction

The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group. This process is primarily carried out by nitroreductase enzymes, which are present in both bacterial and human cells.[1][2] The reduction transforms the relatively inert nitro group into highly reactive intermediates, such as nitroso and hydroxylamino derivatives.[1][3] These intermediates can induce cellular damage through various mechanisms, including DNA adduction and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[1]

Nitroreductase_Mechanism 4-Nitroaromatic_Compound 4-Nitroaromatic Compound (Prodrug) Nitroreductase Nitroreductase (e.g., in bacteria or hypoxic tumor cells) 4-Nitroaromatic_Compound->Nitroreductase Reduction Reactive_Intermediates Reactive Nitroso and Hydroxylamino Intermediates Nitroreductase->Reactive_Intermediates Bioactivation Cellular_Damage Cellular Damage (DNA damage, ROS generation) Reactive_Intermediates->Cellular_Damage Cell_Death Cell Death (Apoptosis) Cellular_Damage->Cell_Death

Bioactivation of 4-nitroaromatic compounds.

Antimicrobial Activity

Derivatives of 4-nitrobenzoyl chloride have shown considerable promise as antimicrobial agents. This section compares the in vitro activity of synthesized 4-nitrobenzamide (B147303) Schiff bases against common bacterial pathogens.

Comparative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for various 4-nitrobenzamide Schiff base derivatives compared to a standard antibiotic, Ciprofloxacin.

CompoundDerivative SubstituentTest OrganismMIC (µg/mL)Reference
4-Nitrobenzamide Schiff Base 1 4-HydroxybenzylideneStaphylococcus aureus12.5Fictional Data
4-Nitrobenzamide Schiff Base 2 4-ChlorobenzylideneStaphylococcus aureus6.25Fictional Data
4-Nitrobenzamide Schiff Base 3 4-MethoxybenzylideneStaphylococcus aureus25Fictional Data
4-Nitrobenzamide Schiff Base 1 4-HydroxybenzylideneEscherichia coli25Fictional Data
4-Nitrobenzamide Schiff Base 2 4-ChlorobenzylideneEscherichia coli12.5Fictional Data
4-Nitrobenzamide Schiff Base 3 4-MethoxybenzylideneEscherichia coli50Fictional Data
Ciprofloxacin (Control) -Staphylococcus aureus1Fictional Data
Ciprofloxacin (Control) -Escherichia coli0.5Fictional Data

Note: The data in this table is illustrative and based on typical results found in the literature for similar compounds. Actual values may vary depending on the specific experimental conditions.

Anticancer Activity

The hypoxic environment often found in solid tumors makes them particularly susceptible to drugs activated by nitroreductases. This has spurred interest in 4-nitrobenzoyl chloride derivatives as potential anticancer agents.

Comparative Data: Half-maximal Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values for 4-nitrobenzoyl thiosemicarbazide (B42300) derivatives against two human breast cancer cell lines, MCF-7 and MDA-MB-231, compared to the standard chemotherapeutic drug, Etoposide.

CompoundDerivative SubstituentCell LineIC50 (µM)Reference
1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)thiosemicarbazide (TA-20) 2,4-DichlorobenzoylMCF-715.8Fictional Data, based on[4]
1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)thiosemicarbazide (TA-20) 2,4-DichlorobenzoylMDA-MB-23112.5Fictional Data, based on[4]
Alternative Nitroaromatic Compound 4-NitrophenylMCF-725.2Fictional Data
Alternative Nitroaromatic Compound 4-NitrophenylMDA-MB-23118.9Fictional Data
Etoposide (Control) -MCF-710.5Fictional Data
Etoposide (Control) -MDA-MB-2318.2Fictional Data

Note: This data is representative of findings for this class of compounds.

Apoptosis Signaling Pathway

Many anticancer drugs, including derivatives of 4-nitrobenzoyl chloride, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The bioactivated nitroaromatic compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase3 Executioner Caspase-3 activation Caspase8->Caspase3 Nitroaromatic Bioactivated Nitroaromatic Compound Mitochondria Mitochondrial Stress (ROS) Nitroaromatic->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by nitroaromatic compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of new chemical entities.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (a known antibiotic), a negative control (broth and inoculum without compound), and a sterility control (broth only).

  • Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

MIC_Workflow Start Start: Prepare Bacterial Inoculum Serial_Dilution Perform 2-fold serial dilution of test compound in 96-well plate Start->Serial_Dilution Inoculate Inoculate wells with standardized bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read results: Determine lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.
Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxic effects of potential anticancer drugs.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231).

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

MTT_Workflow Start Start: Seed cells in 96-well plate Treat_Cells Treat cells with various concentrations of test compound Start->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Add solubilization solution to dissolve formazan crystals Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for MTT cytotoxicity assay.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Nitrobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-nitrobutanoyl chloride is paramount for laboratory safety and environmental protection. As a reactive acyl chloride and a nitro-containing compound, it is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment in a controlled environment. The following procedures are based on established safety protocols for reactive acid halides and nitro compounds.

Disclaimer: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations. The procedures outlined below are intended for trained laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and emergency equipment is readily accessible. This compound is corrosive, moisture-sensitive, and causes severe skin burns and eye damage[1][2][3]. Contact with water liberates toxic hydrogen chloride gas[2].

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles and a full-face shield are mandatory.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves prior to use.
Skin Protection A chemical-resistant lab coat or apron must be worn.
Respiratory Protection All handling and disposal procedures must be conducted in a certified chemical fume hood.
Emergency Equipment An eyewash station and safety shower must be immediately accessible. A spill kit for corrosive materials should be on hand.

Disposal Plan 1: In-Lab Neutralization for Small Quantities (Recommended)

For small residual amounts of this compound, a controlled chemical neutralization process is the preferred method before collection as hazardous waste. The primary reaction is the hydrolysis of the acyl chloride group to form the less reactive 4-nitrobutanoic acid and hydrochloric acid (HCl)[4][5][6][7]. This is followed by neutralization of the acidic products.

Experimental Protocol: Hydrolysis and Neutralization

  • Preparation: In a certified chemical fume hood, prepare a large beaker containing a cold solution of sodium bicarbonate or sodium hydroxide (B78521) (5-10% aqueous solution). A magnetic stirrer is recommended. Ensure the beaker is large enough to accommodate the reaction and any potential foaming.

  • Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the this compound dropwise or in very small portions. WARNING: The reaction is exothermic and will produce HCl gas. Add the chemical slowly to control the rate of reaction and gas evolution. Never add water or base to the acyl chloride, as this can cause a violent reaction[8].

  • Monitoring: Continue stirring the mixture for at least one hour after the final addition to ensure the hydrolysis is complete.

  • pH Check: Once the reaction has subsided, test the pH of the solution using a pH meter or litmus (B1172312) paper. The goal is to reach a neutral pH (between 6.0 and 8.0). If the solution is still acidic, slowly add more of the basic solution until neutrality is achieved.

  • Final Disposal: The resulting neutralized aqueous solution contains 4-nitrobutanoic acid salt and sodium chloride. This solution should be collected in a clearly labeled hazardous waste container designated for aqueous waste and disposed of through your institution's EHS department.

Disposal Plan 2: Direct Disposal for Larger Quantities

For larger quantities of this compound or when in-lab neutralization is not feasible, the material must be disposed of directly as hazardous waste through a licensed disposal company[1][9].

Procedure for Packaging Waste

  • Use Appropriate Containers: Collect the this compound waste in its original container or a clearly labeled, sealable, and chemically compatible container. Ensure the container is in good condition and moisture-proof[1][2].

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include all relevant hazard pictograms (e.g., Corrosive).

  • Segregation: Store the waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as bases, oxidizing agents, and alcohols[10][11].

  • Arrange Collection: Contact your institution's EHS department to arrange for the collection and disposal by a licensed hazardous waste contractor. Provide them with a copy of the Safety Data Sheet (SDS) if available.

Disposal Decision Workflow

G A Start: Assess 4-Nitrobutanoyl Chloride Waste B Is it a small, manageable quantity? A->B C YES B->C Yes D NO B->D No E Plan 1: In-Lab Neutralization (Hydrolysis) C->E I Plan 2: Direct Disposal D->I F Slowly add to cold, stirred basic solution (e.g., NaHCO3) E->F G Neutralize to pH 6-8 F->G H Collect in labeled aqueous hazardous waste container G->H L Contact EHS for Licensed Disposal Contractor H->L J Package in sealed, labeled, compatible container I->J K Store in secondary containment away from incompatibles J->K K->L

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Nitrobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-nitrobutanoyl chloride, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a reactive and corrosive chemical that demands strict adherence to safety protocols. It is expected to cause severe skin burns and eye damage and is sensitive to moisture.[1][2][3] Inhalation of its vapors can lead to respiratory tract irritation.[1][2]

The following table summarizes the essential personal protective equipment required for handling this compound.[4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4]To protect against splashes and corrosive vapors that can cause severe eye damage.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber, or PVC). Gloves must be inspected for integrity before each use.[4][5]To prevent skin contact, which can result in severe chemical burns.[1][4][6]
Body Protection A chemical-resistant lab coat or a full chemical-protective suit. An apron may be worn over the lab coat for added protection.[1][4][7]To shield the body from accidental splashes and contact with the chemical.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood or if exposure limits are likely to be exceeded.[1][4][8]To prevent the inhalation of corrosive vapors that can harm the respiratory tract.[1][2]

Safe Handling and Operational Protocol

A systematic approach is crucial for the safe handling of this compound. The following step-by-step protocol outlines the procedure from preparation to disposal.

2.1. Preparation and Engineering Controls:

  • Ventilation: All work must be conducted in a properly functioning chemical fume hood.[2]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2][4]

  • Incompatible Materials: Keep the work area free of incompatible materials such as water, strong bases, alcohols, amines, and oxidizing agents.[4][9][10] this compound is moisture-sensitive and will react with water or moist air.[2][9][10]

2.2. Handling Procedure:

  • Don PPE: Before handling, put on all the required personal protective equipment as detailed in the table above.

  • Container Handling: Keep the container tightly closed when not in use.[1][2][4] Store in a cool, dry, and well-ventilated area.[1][2][4]

  • Chemical Transfer: When transferring the chemical, do so carefully to avoid splashes or creating aerosols.

  • Post-Handling: After handling, wash hands and any other exposed skin thoroughly with soap and water.[1][6] Contaminated clothing should be removed immediately and laundered before reuse.[2][6][11]

2.3. Spill Response:

  • Minor Spills: In the event of a small spill, absorb the material with an inert substance like sand, earth, or vermiculite.[4] Collect the absorbed material into a suitable, labeled container for disposal.[1][4]

  • Major Spills: For larger spills, evacuate the area immediately and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to ensure environmental safety and regulatory compliance.

3.1. Waste Collection:

  • All waste containing this compound, including contaminated absorbents and disposable PPE, should be collected in a designated, labeled, and sealed hazardous waste container.

3.2. Decontamination and Neutralization (Quenching):

  • General Principle: Unused or waste this compound should be neutralized before disposal. This can be achieved by reacting it with a suitable nucleophile.[12] This process should be performed slowly and in a controlled manner within a fume hood.

  • Procedure:

    • Prepare a quenching solution, such as an alcohol (e.g., methanol (B129727) or ethanol) or water.[12]

    • Slowly and carefully add the this compound to the quenching solution with stirring.[12] This is an exothermic reaction, so cooling may be necessary.

    • Allow the reaction to complete. The resulting mixture should then be collected for disposal as hazardous waste.

3.3. Final Disposal:

  • All neutralized and un-neutralized waste must be disposed of through a licensed hazardous waste disposal company.[1]

  • One approved method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with a scrubber.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for safely handling and disposing of this compound.

prep Preparation - Work in Fume Hood - Check Emergency Equipment - Remove Incompatible Materials ppe Don Appropriate PPE - Goggles & Face Shield - Resistant Gloves - Lab Coat/Suit - Respirator (if needed) prep->ppe handle Handling - Keep Container Sealed - Transfer Carefully - Wash Hands After ppe->handle spill Spill Occurs handle->spill Check for Spills spill_response Spill Response - Absorb with Inert Material - Collect for Disposal spill->spill_response Yes no_spill No Spill spill->no_spill No disposal_prep Prepare for Disposal - Collect Waste in Labeled Container spill_response->disposal_prep no_spill->disposal_prep quench Quench/Neutralize Waste (If applicable) - Slowly add to alcohol or water disposal_prep->quench final_disposal Final Disposal - Arrange for Licensed  Hazardous Waste Collection quench->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.